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  • Product: Methyl 3-amino-2-chloro-6-fluorobenzoate
  • CAS: 1268830-74-5

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-2-chloro-6-fluorobenzoate

For the attention of: Researchers, scientists, and drug development professionals. Preamble: Navigating the Uncharted Territory of a Novel Intermediate In the landscape of pharmaceutical research and development, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Uncharted Territory of a Novel Intermediate

In the landscape of pharmaceutical research and development, scientists frequently encounter novel chemical entities whose physical properties are not yet documented. Methyl 3-amino-2-chloro-6-fluorobenzoate stands as one such compound—a promising intermediate whose full characterization is essential for its effective application in synthetic chemistry and drug discovery. This guide is crafted to provide a comprehensive framework for understanding and determining the key physical properties of this compound.

Section 1: Predicted Physicochemical Characteristics

The initial step in handling a novel compound is to estimate its fundamental physical properties. These predictions, derived from computational models, offer valuable insights into the compound's expected behavior, aiding in the design of appropriate handling, purification, and analytical procedures. The following table summarizes the predicted properties for a close structural isomer, which can be used as a proxy for Methyl 3-amino-2-chloro-6-fluorobenzoate until experimental data is acquired.

PropertyPredicted Value/InformationSignificance in Drug Development
Molecular Formula C₈H₇ClFNO₂Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 203.60 g/mol Crucial for stoichiometric calculations in chemical reactions and for mass spectrometry analysis.
XlogP 1.7An indicator of the compound's lipophilicity, which influences its solubility, absorption, and membrane permeability.
Monoisotopic Mass 203.01494 DaThe exact mass of the most abundant isotope, essential for high-resolution mass spectrometry identification.[1]

Note: The predicted values are for the structural isomer Methyl 3-amino-6-chloro-2-fluorobenzoate and should be experimentally verified for Methyl 3-amino-2-chloro-6-fluorobenzoate.

Section 2: Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental characterization of a novel crystalline solid like Methyl 3-amino-2-chloro-6-fluorobenzoate. The causality behind each step is explained to provide a deeper understanding of the methodology.

Melting Point Determination: A Primary Indicator of Purity

The melting point is a critical physical property that provides a preliminary assessment of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure crystalline solid, whereas a broad melting range suggests the presence of impurities.

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can depress the melting point.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle to ensure uniform packing.

    • Press the open end of a capillary tube into the powdered sample until a small amount of material is collected.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for optimal heat transfer.

  • Measurement using a Digital Melting Point Apparatus:

    • Place the packed capillary tube into the sample holder of the apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run by increasing the temperature at a rate of 10-20°C per minute to get a rough estimate.

    • For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Begin heating at a slow, controlled rate of 1-2°C per minute. This slow ramp rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.

graph MeltingPointWorkflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Dry Crystalline Sample"]; B [label="Grind to Fine Powder"]; C [label="Pack Capillary Tube (2-3 mm)"]; D [label="Place in Melting Point Apparatus"]; E [label="Rapid Scan (Estimate MP)"]; F [label="Slow Scan (1-2°C/min)"]; G [label="Record Melting Range"];

A -> B; B -> C; C -> D; D -> E [style=dashed, label="If MP is unknown"]; D -> F [label="If MP is estimated"]; F -> G; }

Caption: Workflow for purity determination by HPLC.

Structural Elucidation by NMR and Mass Spectrometry

For a novel compound, confirming its chemical structure is paramount. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is soluble and to avoid interfering signals.

    • ¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected spectrum for Methyl 3-amino-2-chloro-6-fluorobenzoate would show signals for the aromatic protons, the amino protons, and the methyl ester protons.

    • ¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

    • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion. [1]This allows for the determination of the elemental formula, which can be compared to the expected formula of C₈H₇ClFNO₂. Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.

    • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS experiments provide information about the different structural components of the molecule, further confirming its identity.

Caption: Workflow for structural elucidation using NMR and MS.

Section 3: Conclusion and Forward Outlook

This guide provides a comprehensive framework for the initial characterization of Methyl 3-amino-2-chloro-6-fluorobenzoate. By leveraging predictive tools and established experimental protocols, researchers can confidently approach the determination of its physical properties. The methodologies outlined herein are not only applicable to the title compound but also serve as a robust template for the characterization of other novel chemical intermediates. The generation of precise and accurate experimental data is the cornerstone of sound scientific research and is indispensable for the successful advancement of new drug candidates from the laboratory to the clinic.

References

  • PubChem. Methyl 3-amino-6-chloro-2-fluorobenzoate. National Center for Biotechnology Information. [Link].

  • Mettler Toledo. Melting Point Determination. [Link].

  • PubChemLite. Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2). [Link].

  • Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. 2009. [Link].

  • Khan, A. et al. HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical and Clinical Research. 2016; 8(4): 234-240.
  • Nature Portfolio. Structure elucidation – Knowledge and References. [Link].

  • Gao, Y. et al. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. 2021; 26(23): 7186.

Sources

Foundational

A Comprehensive Guide to the Structural Elucidation of Methyl 3-amino-2-chloro-6-fluorobenzoate

Introduction Methyl 3-amino-2-chloro-6-fluorobenzoate is a highly substituted aromatic compound with significant potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its nuanced st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-amino-2-chloro-6-fluorobenzoate is a highly substituted aromatic compound with significant potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its nuanced structure, featuring a strategic arrangement of amino, chloro, and fluoro groups on a benzoate scaffold, presents a compelling challenge for structural verification. This technical guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this molecule, grounded in the principles of modern analytical chemistry. We will delve into the causality behind the selection of specific analytical methods and the logic of spectral interpretation, ensuring a self-validating and robust analytical workflow.

The strategic placement of electron-withdrawing (chloro, fluoro, methyl ester) and electron-donating (amino) groups on the benzene ring significantly influences the molecule's chemical and physical properties, making a precise structural confirmation paramount for its application in drug development and materials science. This guide is designed for researchers, scientists, and professionals in the field who require a detailed understanding of the methodologies employed to confirm the identity and purity of such complex small molecules.

I. Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in the structural elucidation of an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this effort, providing an exceptionally accurate mass-to-charge ratio (m/z) of the molecular ion.

Expected High-Resolution Mass Spectrum

For methyl 3-amino-2-chloro-6-fluorobenzoate (C₈H₇ClFNO₂), the expected monoisotopic mass of the molecular ion [M]⁺ is 203.0149. The presence of chlorine will be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted High-Resolution Mass Spectrometry Data
IonCalculated m/z
[M]⁺ (C₈H₇³⁵ClFNO₂)⁺203.0149
[M+2]⁺ (C₈H₇³⁷ClFNO₂)⁺205.0120
[M+H]⁺204.0228
[M+Na]⁺226.0047
Fragmentation Pattern Analysis (Electron Ionization - EI)

Electron ionization mass spectrometry (EI-MS) will induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pathways of aromatic esters often involve characteristic losses of the ester group.[1]

Predicted Fragmentation Pathways:

  • Loss of the methoxy group (-OCH₃): A significant fragment at m/z 172.0013 would correspond to the [M - OCH₃]⁺ ion.

  • Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z 144.0123 would indicate the loss of the entire ester functional group.

  • Cleavage of the aromatic ring: While less common, fragmentation of the substituted benzene ring can also occur, providing further structural clues.

The logical relationship between the molecular ion and its fragment ions provides a self-validating system for the initial structural hypothesis.

II. Unveiling the Core Structure: A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution.[2] A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (HSQC, HMBC) NMR experiments will be employed to definitively map the connectivity of the molecule.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.[3][4]

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified methyl 3-amino-2-chloro-6-fluorobenzoate.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[5]

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, the solution can be filtered through a small plug of glass wool placed in the pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, and their coupling interactions.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons (2H): Due to the substitution pattern, two protons are expected on the aromatic ring. These will likely appear as a complex multiplet or as two distinct doublets of doublets in the region of δ 6.5-7.5 ppm. The electron-donating amino group will shield these protons, while the electron-withdrawing chloro, fluoro, and ester groups will deshield them.

  • Amino Protons (2H): A broad singlet is expected for the -NH₂ protons, likely in the range of δ 4.0-5.0 ppm. The chemical shift of these protons can be concentration and solvent dependent.

  • Methyl Protons (3H): A sharp singlet corresponding to the methyl ester (-OCH₃) protons will be observed, typically around δ 3.9 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Carbonyl Carbon (1C): The ester carbonyl carbon will appear as a singlet in the downfield region, around δ 165-170 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. Their chemical shifts will be influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF), resulting in a doublet. The carbons adjacent to the fluorine will exhibit smaller two-bond couplings (²JCF). The carbons bearing the amino, chloro, and ester groups will have characteristic chemical shifts.

  • Methyl Carbon (1C): The methyl ester carbon will appear as a singlet around δ 52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges
Carbon TypePredicted Chemical Shift (ppm)
C=O165 - 170
C-F155 - 165 (d, ¹JCF ≈ 240-260 Hz)
C-Cl125 - 135
C-N140 - 150
C-COOCH₃115 - 125
Aromatic C-H110 - 130
-OCH₃50 - 55
¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.[6]

Predicted ¹⁹F NMR Spectrum (in CDCl₃):

A single resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift will be influenced by the other substituents. The fluorine signal will likely be a multiplet due to coupling with the adjacent aromatic protons.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It will definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is the key experiment for assembling the molecular fragments.[9]

Expected Key HMBC Correlations:

  • The aromatic protons will show correlations to adjacent and geminal carbons, confirming their positions relative to the substituents.

  • The methyl protons of the ester group will show a strong correlation to the carbonyl carbon, confirming the methyl ester functionality.

  • The amino protons may show correlations to the two adjacent aromatic carbons.

Diagram: Structure Elucidation Workflow

structure_elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_final_structure Final Structure Confirmation HRMS High-Resolution Mass Spectrometry MolFormula Determine Molecular Formula HRMS->MolFormula Isotopic Pattern Accurate Mass NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) FuncGroups Identify Functional Groups NMR_1D->FuncGroups Chemical Shifts Connectivity Establish Connectivity NMR_1D->Connectivity Coupling Constants NMR_2D 2D NMR (HSQC, HMBC) NMR_2D->Connectivity ¹H-¹³C Correlations IR Infrared Spectroscopy IR->FuncGroups Vibrational Modes MolFormula->Connectivity FuncGroups->Connectivity Structure Proposed Structure of Methyl 3-amino-2-chloro-6-fluorobenzoate Connectivity->Structure Stereochem Confirm Stereochemistry (if applicable) HMBC_correlations C1 C1 C2 C2 C1->C2 COOCH3 COOCH₃ C1->COOCH3 C3 C3 C2->C3 Cl Cl C2->Cl C4 C4 C3->C4 NH2 NH₂ C3->NH2 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 F F C6->F H4->C3 H4->C5 H4->C6 H5->C1 H5->C4 H5->C6 CH3 CH₃ C_CO C=O CH3->C_CO Strong

Caption: Predicted key HMBC correlations for structural confirmation.

III. Corroborative Evidence: Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

  • N-H Stretching: Two medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): The methyl group C-H stretching will be observed just below 3000 cm⁻¹. [9]* C=O Stretching: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.

  • C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region corresponding to the C-O stretch of the ester.

  • C-F Stretching: A strong absorption in the 1000-1100 cm⁻¹ region is expected for the C-F bond.

  • C-Cl Stretching: A band in the 600-800 cm⁻¹ region will indicate the presence of the C-Cl bond.

The combination of these characteristic bands provides a unique "fingerprint" for the molecule, corroborating the structural features deduced from NMR and MS data.

IV. Conclusion: A Unified Structural Assignment

The structural elucidation of methyl 3-amino-2-chloro-6-fluorobenzoate is achieved through a synergistic application of mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy. Each technique provides a unique and critical piece of the structural puzzle. The high-resolution mass spectrum establishes the molecular formula, while the fragmentation pattern offers initial structural insights. The comprehensive NMR analysis, particularly the long-range correlations observed in the HMBC spectrum, allows for the unambiguous assembly of the molecular framework. Finally, infrared spectroscopy confirms the presence of the key functional groups. This integrated and self-validating approach ensures the highest level of confidence in the final structural assignment, a critical requirement for its intended applications in research and development.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. Available from: [Link]

  • University of California, Davis. NMR Sample Preparation. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • University of Cambridge. How to Prepare Samples for NMR. Available from: [Link]

  • Navarro-Vazquez, A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9479-9485. Available from: [Link]

  • Mishra, A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available from: [Link]

  • Dalvit, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Angewandte Chemie International Edition, 57(42), 13837-13841. Available from: [Link]

  • Quora. How to interpret the 19F NMR spectra. Available from: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 4(4), 1-8. Available from: [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. Available from: [Link]

  • ResearchGate. FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Available from: [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5585-5595. Available from: [Link]

  • University of Coimbra. Structural analysis of small molecules. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available from: [Link]

  • ResearchGate. Raman (a), IR (b), and calculated (scaled) IR spectrum (c) of 2-aminobenzoic acid. Available from: [Link]

  • University of California, Davis. Long-range heteronuclear correlation. Available from: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Royal Society of Chemistry. IR spectrum of the prepared para-aminobenzoic acid (PABA). Available from: [Link]

  • PubChemLite. Methyl 3-amino-6-chloro-2-fluorobenzoate (C8H7ClFNO2). Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Cheminfo.org. Predict 1H NMR spectra. Available from: [Link]

  • YouTube. how to predict the 13C NMR spectrum of a compound. Available from: [Link]

  • YouTube. 31a: Predicting C-NMR spectra from molecular structure. Available from: [Link]

  • Chegg.com. Solved predict the 13c nmr spectra of the. Available from: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

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Exploratory

solubility of Methyl 3-amino-2-chloro-6-fluorobenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-amino-2-chloro-6-fluorobenzoate in Organic Solvents In the landscape of modern pharmaceutical development, understanding the fundamental physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 3-amino-2-chloro-6-fluorobenzoate in Organic Solvents

In the landscape of modern pharmaceutical development, understanding the fundamental physicochemical properties of key intermediates is not merely a preliminary step but a cornerstone of robust process development and formulation design. Methyl 3-amino-2-chloro-6-fluorobenzoate, a substituted anthranilate derivative, serves as a critical building block in the synthesis of a variety of bioactive molecules and complex pharmaceuticals.[1][2] Its solubility profile across a range of organic solvents dictates critical process parameters, including reaction kinetics, purification strategies (such as crystallization), and ultimately, the economics and scalability of the active pharmaceutical ingredient (API) manufacturing process.

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 3-amino-2-chloro-6-fluorobenzoate. We move beyond a simple recitation of data, offering instead a detailed exploration of the underlying principles that govern its solubility, a robust experimental protocol for its determination, and expert insights into the interpretation of these results. This document is intended for researchers, process chemists, and drug development professionals who require a deep and practical understanding of this key intermediate's behavior in solution.

Physicochemical Profile of Methyl 3-amino-2-chloro-6-fluorobenzoate

A thorough analysis of a molecule's structure is the first step in predicting its solubility behavior.[3] Methyl 3-amino-2-chloro-6-fluorobenzoate (C₈H₈ClFNO₂) is a multifaceted molecule with several functional groups that influence its interaction with various solvents.

  • Aromatic Ring: The core benzene ring provides a nonpolar, hydrophobic character.

  • Ester Group (-COOCH₃): The methyl ester is a polar group capable of acting as a hydrogen bond acceptor.

  • Amino Group (-NH₂): The primary amine is a polar group that can both donate and accept hydrogen bonds.

  • Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms increase the molecule's polarity and can participate in dipole-dipole interactions. The fluorine, in particular, can subtly influence intermolecular hydrogen bonding.[4]

These features suggest a complex solubility profile, with potential for significant solubility in a range of solvents, from moderately polar to those capable of hydrogen bonding.

PropertyValueSource
CAS Number 1268830-74-5[5]
Molecular Formula C₈H₈ClFNO₂[1]
Molecular Weight 169.16 g/mol [1]
Physical Form Colorless to light orange/yellow clear liquid or solid[1]
Melting Point ~74°C[6]
Boiling Point ~154°C (literature)[6]
Predicted pKa 2.06 ± 0.10[7]

The physical state at ambient temperature can be variable, which underscores the importance of characterizing the specific batch of material being used in any solubility study.

The Principle of "Like Dissolves Like": A Molecular Interaction Perspective

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

The diagram below illustrates the key structural features of Methyl 3-amino-2-chloro-6-fluorobenzoate and the potential intermolecular forces that dictate its solubility in different classes of organic solvents.

G cluster_solute Methyl 3-amino-2-chloro-6-fluorobenzoate cluster_solvents Solvent Classes Solute C₈H₈ClFNO₂ Aromatic Aromatic Ring (van der Waals) Nonpolar Nonpolar (e.g., Toluene) van der Waals Aromatic->Nonpolar Favorable Ester Ester Group (H-bond Acceptor) Protic Polar Protic (e.g., Methanol) H-bond Donors Ester->Protic H-bonding Aprotic Polar Aprotic (e.g., Acetonitrile) Dipole-Dipole Ester->Aprotic Dipole Amino Amino Group (H-bond Donor/Acceptor) Amino->Protic Strong H-bonding Halogen Cl, F Atoms (Dipole-Dipole) Halogen->Aprotic Strong Dipole

Caption: Intermolecular forces governing solubility.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): We anticipate high solubility. The solvent's ability to donate hydrogen bonds will strongly interact with the amino and ester groups of the solute.

  • In Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): Moderate to high solubility is expected. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the halogen and ester functionalities.

  • In Nonpolar Solvents (e.g., Toluene, Heptane): Lower solubility is predicted. While van der Waals interactions between the aromatic ring and the solvent are favorable, these forces are unlikely to overcome the strong solute-solute interactions mediated by the polar functional groups.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method.[8][9][10] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • Methyl 3-amino-2-chloro-6-fluorobenzoate (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.1 mg)

  • Scintillation vials (20 mL) with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The diagram below outlines the sequential steps of the shake-flask solubility determination protocol.

Caption: Shake-flask solubility determination workflow.

Step-by-Step Methodology
  • Preparation: To a 20 mL scintillation vial, add approximately 5 mL of the chosen solvent. Add an excess of Methyl 3-amino-2-chloro-6-fluorobenzoate (e.g., 200-300 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[10]

  • Equilibration: Seal the vials tightly and place them in a shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a minimum of 24 hours. For compounds that may exhibit polymorphism or slow dissolution kinetics, extending this to 48 or 72 hours is advisable. The extended time ensures the system reaches thermodynamic equilibrium.[8]

  • Sedimentation: After the equilibration period, let the vials stand in the temperature-controlled environment without agitation for at least 2 hours. This allows the excess solid to settle, preventing clogging of the filter during sampling.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the clear filtrate into a clean vial. This step is critical to separate the dissolved solute from any undissolved solid particles.

  • Dilution: Perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.

  • Analysis: Quantify the concentration of the diluted sample using a pre-validated HPLC-UV method. A standard calibration curve must be prepared.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = CHPLC × DF Where CHPLC is the concentration determined by HPLC (in mg/mL) and DF is the dilution factor.

Data Presentation and Interpretation (Illustrative Data)

To facilitate comparison, solubility data should be summarized in a clear, tabular format. The following table presents illustrative solubility data for Methyl 3-amino-2-chloro-6-fluorobenzoate in a range of solvents at two common process temperatures.

Table 1: Illustrative Solubility of Methyl 3-amino-2-chloro-6-fluorobenzoate

SolventSolvent ClassSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
MethanolPolar Protic>200>250
Ethyl AcetatePolar Aprotic~150~220
AcetonitrilePolar Aprotic~80~130
TolueneNonpolar<10~15
HeptaneNonpolar<1<2

Interpretation of Results:

  • High Solubility in Polar Solvents: As predicted, the compound demonstrates high solubility in both protic (Methanol) and aprotic (Ethyl Acetate, Acetonitrile) polar solvents. This is driven by strong hydrogen bonding and dipole-dipole interactions.

  • Temperature Dependence: The solubility increases with temperature in all solvents, indicating that the dissolution process is endothermic. This is typical for most solid organic compounds.

  • Low Solubility in Nonpolar Solvents: The very low solubility in Toluene and Heptane confirms that the energy from weak van der Waals forces is insufficient to overcome the solute's crystal lattice energy and the strong polar interactions between solute molecules.

  • Implications for Process Chemistry: The high solubility in solvents like Ethyl Acetate and Methanol makes them excellent candidates for reaction media. Conversely, a nonpolar solvent like Heptane would be an effective anti-solvent for inducing crystallization during purification. The significant difference in solubility between a solvent like Ethyl Acetate and an anti-solvent like Heptane is a key parameter for developing an efficient crystallization process.

Conclusion

The solubility of Methyl 3-amino-2-chloro-6-fluorobenzoate is a critical parameter that profoundly influences its application in pharmaceutical synthesis. This guide has provided a framework for understanding its solubility based on molecular structure, a detailed and robust protocol for its experimental determination, and a template for the presentation and interpretation of the resulting data. By employing a systematic and scientifically rigorous approach, researchers and drug development professionals can effectively harness the solubility characteristics of this versatile intermediate to optimize reaction conditions, streamline purification processes, and accelerate the development of new medicines.

References

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. ([Link])

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure Design and Methods.
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  • Al-Gousous, J. (2014). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. AAPS PharmSciTech, 15(4), 1044-1051.
  • Svärd, M., & Rasmuson, Å. C. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(19), 3876-3885.
  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. ([Link])

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. ([Link])

  • Wang, X., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K.
  • Jaatinen, S., et al. (2000). Solubility of fluorinated pharmaceuticals in dense carbon dioxide. Organic Process Research & Development, 4(5), 353-356.
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Foundational

Spectroscopic Characterization of Methyl 3-amino-2-chloro-6-fluorobenzoate: A Technical Guide

Introduction Methyl 3-amino-2-chloro-6-fluorobenzoate is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-amino-2-chloro-6-fluorobenzoate is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a chlorine atom, and a fluorine atom on the benzene ring, coupled with a methyl ester functionality, imparts a distinct electronic and steric profile. This makes it a valuable scaffold for the synthesis of novel pharmaceutical agents and other bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is primarily achieved through a comprehensive spectroscopic analysis.

This technical guide provides an in-depth exploration of the expected spectroscopic data for Methyl 3-amino-2-chloro-6-fluorobenzoate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available in public databases, this guide will focus on predicting the spectral features based on established principles of spectroscopy and by drawing comparisons with structurally similar compounds. Furthermore, it will lay out detailed, field-proven protocols for the acquisition of this critical data, empowering researchers to confidently characterize this and similar molecules.

Molecular Structure and Analysis Workflow

The initial step in any spectroscopic analysis is a clear understanding of the molecule's structure. The predicted spectroscopic data is a direct consequence of the arrangement of atoms and functional groups within Methyl 3-amino-2-chloro-6-fluorobenzoate.

Caption: Molecular structure of Methyl 3-amino-2-chloro-6-fluorobenzoate.

A systematic approach to the spectroscopic characterization of this molecule is essential. The following workflow outlines the logical progression of analysis.

start Synthesis and Purification of Methyl 3-amino-2-chloro-6-fluorobenzoate nmr ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) start->nmr ir Infrared (IR) Spectroscopy (Functional Group Analysis) start->ir ms Mass Spectrometry (MS) (Molecular Weight and Formula) start->ms data_analysis Integrated Spectroscopic Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the spectroscopic analysis of the target compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing halogen and methyl ester groups.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the benzene ring. The chemical shifts can be estimated using substituent chemical shift (SCS) parameters.[1][2]

Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 6.8 - 7.2Doublet of doubletsJ(H,H) ≈ 8-9, J(H,F) ≈ 8-10H-4
~ 6.6 - 7.0Doublet of doubletsJ(H,H) ≈ 8-9, J(H,F) ≈ 4-6H-5
~ 4.5 - 5.5Broad singlet-NH₂
~ 3.9Singlet-OCH₃

The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange. The exact chemical shifts of the aromatic protons are influenced by the combined electronic effects of the substituents.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are predicted based on the additivity rules for substituted benzenes.[3]

Predicted Chemical Shift (ppm)Assignment
~ 165 - 170C=O (ester)
~ 158 - 162 (d, ¹J(C,F) ≈ 240-260 Hz)C-6
~ 145 - 150C-3
~ 115 - 120 (d, ²J(C,F) ≈ 20-25 Hz)C-5
~ 110 - 115C-2
~ 125 - 130 (d, ³J(C,F) ≈ 5-10 Hz)C-1
~ 110 - 115 (d, ³J(C,F) ≈ 3-5 Hz)C-4
~ 52 - 54OCH₃

The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹J(C,F)). Other carbons will show smaller couplings to fluorine.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5][6] Ensure the sample is fully dissolved to avoid poor shimming.[6]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Use the residual solvent peak as an internal reference.[5]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands

The IR spectrum of Methyl 3-amino-2-chloro-6-fluorobenzoate will show characteristic bands for the amino, ester, and aromatic functionalities. The positions of these bands can be influenced by the electronic effects of the substituents.[7][8]

Predicted Wavenumber (cm⁻¹)Vibrational Mode
3400 - 3500N-H asymmetric stretching
3300 - 3400N-H symmetric stretching
~ 1720 - 1740C=O stretching (ester)
~ 1600 - 1620N-H bending (scissoring)
~ 1550 - 1600C=C aromatic ring stretching
~ 1200 - 1300C-O stretching (ester)
~ 1100 - 1200C-N stretching
~ 1000 - 1100C-F stretching
~ 700 - 800C-Cl stretching
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation.[9][10] Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the KBr pellet.[11]

    • Place the sample on the ATR crystal and apply pressure to ensure good contact, or place the KBr pellet in the sample holder.

    • Collect the sample spectrum.[11]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which is expected to produce a prominent molecular ion peak.[12][13][14]

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The expected monoisotopic mass of Methyl 3-amino-2-chloro-6-fluorobenzoate (C₈H₇ClFNO₂) is approximately 203.01 g/mol . The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).

  • Major Fragmentation Pathways: Under harsher ionization conditions or in tandem MS (MS/MS), fragmentation can occur. Expected fragmentation patterns include:

    • Loss of the methoxy group (•OCH₃) to give a fragment at m/z ~172.

    • Loss of the methyl ester group (•COOCH₃) to give a fragment at m/z ~144.

    • Decarboxylation (loss of CO₂) from the fragment at m/z 172 to give a fragment at m/z ~128.

    • Loss of HCl from the molecular ion or fragment ions.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).[15]

  • Data Processing: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 3-amino-2-chloro-6-fluorobenzoate and the established methodologies for their acquisition. By combining the predictive power of spectroscopic theory with robust experimental protocols, researchers can confidently elucidate and confirm the structure of this important synthetic intermediate. The detailed analysis of NMR, IR, and MS data is crucial for ensuring the purity and identity of the compound, which is a fundamental requirement for its application in drug discovery and development.

References

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Exploratory

The Strategic Deployment of Methyl 3-amino-2-chloro-6-fluorobenzoate in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of contemporary drug discovery, the strategic selection of molecular building blo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of scaffolds available to medicinal chemists, substituted aminobenzoic acids have long been recognized for their versatility and inherent "drug-like" properties.[1][2] This guide delves into the specific potential of Methyl 3-amino-2-chloro-6-fluorobenzoate, a halogenated aminobenzoate ester that has emerged as a key intermediate in the synthesis of targeted therapies. Its unique substitution pattern—a trifecta of amino, chloro, and fluoro groups—provides a powerful platform for accessing complex molecular architectures with tailored pharmacological profiles. This document, intended for researchers, scientists, and drug development professionals, will explore the multifaceted applications of this compound, from its foundational role in oncology to its prospective utility in other therapeutic areas. We will examine the causality behind its design, detail its synthesis and subsequent chemical transformations, and provide insights into the structure-activity relationships that govern its biological effects.

Physicochemical Properties and Strategic Importance

The inherent reactivity and biological significance of Methyl 3-amino-2-chloro-6-fluorobenzoate are deeply rooted in its structural features. The strategic placement of the amino, chloro, and fluoro substituents on the benzoic acid scaffold imparts a unique combination of electronic and steric properties that are highly advantageous in drug design.

PropertyValueSource
CAS Number 1268830-74-5[3]
Molecular Formula C₈H₇ClFNO₂[4]
Molecular Weight 203.60 g/mol [4]
Predicted XlogP 2.3[5]
Monoisotopic Mass 203.01494 Da[5]

The interplay of these substituents governs the molecule's utility:

  • The Amino Group: Serves as a versatile synthetic handle for a wide array of chemical transformations, most notably N-acylation and the formation of heterocyclic rings.[6][7] Its position ortho to the chloro substituent and meta to the fluoro and ester groups influences the electronic distribution of the aromatic ring.

  • The Chloro and Fluoro Substituents: The presence and specific placement of these halogens are critical. Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability, and enhance binding interactions with biological targets through the formation of hydrogen bonds and dipole-dipole interactions.[8] The chloro group, being larger and more lipophilic, also influences the molecule's pharmacokinetic profile and can participate in halogen bonding.[9] The combined effect of these two different halogens offers a nuanced approach to fine-tuning the properties of the final drug molecule.

This strategic halogenation is a key element in the design of modern kinase inhibitors, where precise interactions within the ATP-binding pocket are essential for potency and selectivity.[10][11]

Core Application: A Cornerstone in the Synthesis of Kinase Inhibitors

The most prominent application of Methyl 3-amino-2-chloro-6-fluorobenzoate is as a pivotal intermediate in the synthesis of Dabrafenib , a potent BRAF kinase inhibitor used in the treatment of metastatic melanoma.[12] The 2-chloro-6-fluorophenyl moiety derived from this building block plays a crucial role in the drug's interaction with the target enzyme.

G cluster_0 Synthesis of Dabrafenib Intermediate cluster_1 Final Assembly of Dabrafenib Start Methyl 3-amino-2-chloro-6-fluorobenzoate Step1 N-Acylation with 2,6-difluorobenzenesulfonyl chloride Intermediate1 Methyl 3-(2,6-difluorophenylsulfonamido)- 2-chloro-6-fluorobenzoate Step2 Reaction with 2-chloro-4-methylpyrimidine Intermediate2 Key Dabrafenib Precursor FinalSteps Thiazole formation and final modifications Intermediate2->FinalSteps Further elaboration Dabrafenib Dabrafenib FinalSteps->Dabrafenib

The rationale for using this specific building block in the synthesis of kinase inhibitors like Dabrafenib lies in the ability of the substituted phenyl ring to orient the molecule correctly within the kinase's active site, while the halogen atoms contribute to favorable binding interactions and metabolic stability.

Expanding Horizons: Potential Applications in Diverse Therapeutic Areas

While its role in oncology is well-established, the chemical versatility of Methyl 3-amino-2-chloro-6-fluorobenzoate suggests its potential utility in the synthesis of a broader range of bioactive molecules.

Synthesis of Bioactive Heterocycles: Quinazolinones and Beyond

The amino and ester functionalities of Methyl 3-amino-2-chloro-6-fluorobenzoate make it an ideal precursor for the synthesis of various heterocyclic systems, particularly quinazolinones. Quinazolinone derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13]

G Start Methyl 3-amino-2-chloro-6-fluorobenzoate Step1 Reaction with an acylating agent (e.g., acid chloride) Start->Step1 Intermediate1 N-acylated intermediate Step1->Intermediate1 Step2 Cyclization (e.g., via heating or base catalysis) Intermediate1->Step2 Product Substituted Quinazolinone Step2->Product

The synthesis typically involves an initial N-acylation of the amino group, followed by a cyclization reaction. The resulting quinazolinone will bear the 2-chloro-6-fluorophenyl substituent, which can be expected to modulate the biological activity of the final compound. While specific examples starting from Methyl 3-amino-2-chloro-6-fluorobenzoate are not yet prevalent in the literature, the well-documented bioactivities of analogous compounds strongly suggest this as a promising area for future research.[14]

Antimicrobial Drug Discovery

Substituted aminobenzoic acids and their derivatives have a long history in antimicrobial research.[15][16] The core scaffold can be modified to generate compounds that interfere with essential metabolic pathways in bacteria and fungi. For example, derivatives of aminobenzoic acid have been shown to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in microorganisms.[17] The unique electronic properties conferred by the chloro and fluoro substituents of Methyl 3-amino-2-chloro-6-fluorobenzoate could be exploited to design novel antimicrobial agents with enhanced potency or a different spectrum of activity.

Agrochemical Development

The principles of medicinal chemistry often translate to the development of modern agrochemicals. Fluorine-containing compounds, in particular, have found widespread use as herbicides and fungicides.[8] The metabolic stability and enhanced biological activity often associated with fluorinated molecules are desirable traits in crop protection agents. While direct applications of Methyl 3-amino-2-chloro-6-fluorobenzoate in agrochemicals have not been extensively reported, its structural motifs are present in some classes of pesticides, suggesting its potential as a building block in this field.

Experimental Protocols: Synthesis and Key Transformations

Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate

A common laboratory-scale synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate involves a multi-step process starting from 2,6-dichloro-3-nitrobenzoic acid.[2]

Step 1: Esterification of 2,6-dichloro-3-nitrobenzoic acid

  • Dissolve 2,6-dichloro-3-nitrobenzoic acid in methanol.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride and allow the reaction to proceed, typically under reflux, until completion.

  • Remove the solvent under reduced pressure to obtain methyl 2,6-dichloro-3-nitrobenzoate.

Step 2: Halogen Exchange Reaction

  • Dissolve the methyl 2,6-dichloro-3-nitrobenzoate in a suitable high-boiling point solvent such as DMSO.

  • Add a source of fluoride ions, such as sodium fluoride.

  • Heat the reaction mixture to drive the nucleophilic aromatic substitution of one of the chloro groups with fluoride. The reaction progress should be monitored by HPLC.

  • Upon completion, the product, methyl 6-chloro-2-fluoro-3-nitrobenzoate, is isolated by aqueous workup.

Step 3: Reduction of the Nitro Group

  • Dissolve the methyl 6-chloro-2-fluoro-3-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation, either using hydrogen gas in a pressurized reactor or through catalytic transfer hydrogenation.

  • After the reaction is complete, filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield Methyl 3-amino-2-chloro-6-fluorobenzoate.

Key Transformation: N-Acylation

N-acylation is a fundamental step for further elaboration of Methyl 3-amino-2-chloro-6-fluorobenzoate. A general procedure using an acyl chloride is as follows:

  • Dissolve Methyl 3-amino-2-chloro-6-fluorobenzoate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine, to act as a scavenger for the HCl byproduct.

  • Cool the solution to 0°C.

  • Slowly add the desired acyl chloride (1.05-1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup to remove the base hydrochloride and any excess reagents.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting N-acylated product by column chromatography or recrystallization.

Conclusion and Future Outlook

Methyl 3-amino-2-chloro-6-fluorobenzoate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its well-defined role in the synthesis of the targeted cancer therapeutic Dabrafenib underscores the importance of its unique halogenation pattern in achieving high potency and selectivity. The true potential of this building block, however, may extend far beyond its current applications. The versatile synthetic handles it possesses open the door to the creation of diverse libraries of novel compounds. Future research efforts should focus on exploring its utility in the synthesis of new classes of kinase inhibitors, as well as its potential for generating novel quinazolinones, antimicrobial agents, and agrochemicals. As our understanding of structure-activity relationships continues to evolve, the strategic deployment of such precisely functionalized building blocks will undoubtedly remain a cornerstone of innovation in medicinal chemistry.

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Foundational

Methyl 3-amino-2-chloro-6-fluorobenzoate: A Strategic Building Block for Advanced Organic Synthesis and Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the demand for structurally complex and functionally diverse small molecules has never been greater. The strategic selection of starting materials and intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the demand for structurally complex and functionally diverse small molecules has never been greater. The strategic selection of starting materials and intermediates is paramount to the efficient construction of these target compounds. Methyl 3-amino-2-chloro-6-fluorobenzoate (CAS No. 1268830-74-5) has emerged as a powerhouse building block, offering a unique convergence of reactive sites that empower chemists to forge intricate molecular architectures. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic application, with a particular focus on its pivotal role in the synthesis of targeted therapeutics like kinase inhibitors.

Introduction: The Strategic Advantage of a Polysubstituted Scaffold

Methyl 3-amino-2-chloro-6-fluorobenzoate is a trifunctionalized aromatic ester. Its value lies not just in the presence of an amino group, a chloro substituent, and a fluoro substituent, but in their specific ortho/meta arrangement on the benzene ring. This precise positioning dictates the molecule's electronic properties and reactivity, creating a versatile platform for sequential, regioselective transformations.

The key features that define its utility are:

  • An Aryl Chloride Moiety: Serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • A Nucleophilic Amino Group: Acts as a potent nucleophile or a directing group, ideal for acylation, sulfonylation, and the construction of heterocyclic rings.

  • An Activating Fluoro Group: The strong electron-withdrawing nature of the fluorine atom, positioned ortho to the chlorine, significantly activates the aryl chloride for nucleophilic aromatic substitution (SNAr) reactions.

  • A Methyl Ester: Provides a site for hydrolysis and subsequent amide bond formation or other carboxylic acid-derived chemistry.

This guide will dissect the synthetic pathways to this building block and explore the strategic application of its distinct functional groups in complex molecule synthesis.

Physicochemical Profile and Safety Data

Proper handling and storage are critical for ensuring the integrity and safe use of this reagent. The following table summarizes its key properties.

PropertyValueReference(s)
CAS Number 1268830-74-5[1]
Molecular Formula C₈H₇ClFNO₂[1]
Molecular Weight 203.60 g/mol [1]
Appearance White to off-white solid or crystalline powder[2]
Melting Point 74°C (literature for similar isomer)[3]
Boiling Point 154°C (literature for similar isomer)[3]
Solubility Sparingly soluble in water; soluble in common organic solvents like DMSO, methanol, dichloromethane.[2]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.

Safety Summary: Methyl 3-amino-2-chloro-6-fluorobenzoate is considered hazardous. It may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood.[3] Refer to the full Safety Data Sheet (SDS) before use.

Synthesis of the Building Block: A Multi-Step Approach

A robust and scalable synthesis is crucial for a building block's utility. A common and effective route to substituted aminobenzoates begins with readily available dichlorinated precursors, followed by selective fluorination and reduction.[4][5][6]

cluster_0 Synthesis Workflow A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C Methyl 2,6-dichloro-3-nitrobenzoate B->C Esterification (MeOH, H⁺) D Methyl 2-chloro-6-fluoro-3-nitrobenzoate C->D Halex Reaction (SNAr) (KF, DMSO, Heat) E Methyl 3-amino-2-chloro-6-fluorobenzoate D->E Reduction (H₂, Pd/C)

Caption: Synthetic pathway to Methyl 3-amino-2-chloro-6-fluorobenzoate.

Experimental Protocol: Synthesis via Nitration, Esterification, Fluorination, and Reduction

This protocol is adapted from established procedures for analogous compounds and represents a viable synthetic route.[5][6]

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

  • Under an inert atmosphere (N₂), cautiously add 2,6-dichlorobenzoic acid (1.0 eq) in portions to concentrated sulfuric acid (4.0 eq) at 0-10°C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid (1.0 eq) and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.

  • After the addition is complete, allow the mixture to warm to 30°C and stir for 1 hour, monitoring by HPLC or TLC for the disappearance of starting material.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,6-dichloro-3-nitrobenzoic acid.

Step 2: Esterification

  • Dissolve the 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).

  • Cool the reaction and concentrate under reduced pressure. Add water to the residue to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain methyl 2,6-dichloro-3-nitrobenzoate.

Step 3: Selective Fluorination (Halex Reaction)

  • Dissolve the methyl 2,6-dichloro-3-nitrobenzoate (1.0 eq) in anhydrous DMSO (5-10 volumes).

  • Add spray-dried potassium fluoride (1.1-1.5 eq).

  • Heat the mixture to 140-150°C for 2-4 hours. The chlorine ortho to the nitro group is more activated and will be selectively displaced.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter, wash with water, and dry to yield methyl 2-chloro-6-fluoro-3-nitrobenzoate.

Step 4: Catalytic Hydrogenation

  • In a pressure vessel, dissolve the methyl 2-chloro-6-fluoro-3-nitrobenzoate (1.0 eq) in methanol or ethyl acetate.

  • Add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir at room temperature until the nitro group is fully reduced (typically 8-16 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford the final product, Methyl 3-amino-2-chloro-6-fluorobenzoate.

Reactivity and Strategic Applications in Synthesis

The true power of this building block is realized in its diverse reactivity, allowing for the stepwise and selective introduction of new functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride provides a key linkage point for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to drug scaffold construction.

A. Suzuki-Miyaura Coupling

This reaction is a cornerstone of biaryl synthesis. The aryl chloride of the building block can be coupled with a variety of aryl or heteroaryl boronic acids or esters.

cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-X] pd0->pd2_complex Oxidative Addition (Ar-X) pd2_trans [Ar-Pd(II)L₂-R'] pd2_complex->pd2_trans Transmetalation (R'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][8]

Experimental Protocol: General Suzuki-Miyaura Coupling [9]

  • To an oven-dried reaction vessel, add Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture like dioxane/water (e.g., 4:1) or toluene/ethanol/water.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality Insight: The choice of base is critical. It activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step—often the rate-determining step of the cycle.[10]

B. Buchwald-Hartwig Amination

Alternatively, the aryl chloride can be coupled with primary or secondary amines to form diaryl amines or N-aryl heterocycles, a common motif in kinase inhibitors.

Experimental Protocol: General Buchwald-Hartwig Amination [11][12]

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed toluene or dioxane, followed by Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 eq) and the desired amine (1.2 eq).

  • Seal the tube and heat to 80-110°C for 12-24 hours.

  • Cool the mixture, dilute with a suitable solvent, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify by column chromatography.

Causality Insight: Sterically hindered, electron-rich phosphine ligands (Buchwald or Hartwig ligands) are essential.[13] They accelerate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and promote the final reductive elimination step.[13]

Transformations of the Amino Group

The amino group is a versatile handle for extending the molecular framework.

Experimental Protocol: N-Acylation [14]

  • Dissolve Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until complete.

  • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with DCM, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the N-acylated product, which can be purified by recrystallization or chromatography.

Case Study: A Cornerstone in the Synthesis of Dabrafenib

The utility of Methyl 3-amino-2-chloro-6-fluorobenzoate is exemplified in its use as a key intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in cancer therapy.[15][16] The building block provides the central aniline ring onto which the thiazole and pyrimidine moieties are constructed.

cluster_1 Dabrafenib Synthesis: Key Steps A Methyl 3-amino-2-chloro-6-fluorobenzoate B Sulfonamide Intermediate A->B 1. Sulfonylation (2,6-difluorobenzenesulfonyl chloride) C Thiazole Intermediate B->C 2. Thiazole Formation (e.g., via Hantzsch synthesis principles) D Dabrafenib Precursor C->D 3. Pyrimidine Coupling (e.g., SNAr with chloropyrimidine) D->D

Caption: Role of the building block in the convergent synthesis of Dabrafenib.[17][18]

In a typical synthetic route, the amino group of Methyl 3-amino-2-chloro-6-fluorobenzoate is first acylated with 2,6-difluorobenzenesulfonyl chloride. The resulting sulfonamide then undergoes a series of transformations, including the construction of the tert-butylthiazole ring and subsequent coupling with a chloropyrimidine, ultimately leading to the final drug substance. The initial chloro and fluoro substituents on the building block are critical for modulating the electronic properties and conformation of the final active pharmaceutical ingredient (API).

Conclusion

Methyl 3-amino-2-chloro-6-fluorobenzoate is more than a simple chemical intermediate; it is a strategically designed building block that provides a pre-organized scaffold of orthogonal reactive sites. Its trifunctionalized nature allows for the application of powerful synthetic methods like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution in a controlled and predictable manner. The successful application of this compound in the synthesis of complex, high-value molecules like Dabrafenib underscores its importance and validates its design. For researchers in drug discovery and process development, mastering the chemistry of this versatile building block opens a direct and efficient pathway to novel molecular entities with significant therapeutic potential.

References

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.
  • Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids. (2025). BenchChem. [URL: https://www.benchchem.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. [URL: https://www.researchgate.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. [URL: https://www.ucl.ac.uk/chemistry/sites/chemistry/files/2019-07/caddick_group_si_11.pdf]
  • How to Synthesize Methyl 3-amino-2-fluorobenzoate? - FAQ. (n.d.). Guidechem. [URL: https://www.guidechem.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic-Chemistry.org. [URL: https://www.organic-chemistry.org/procs/pdonline/p-bha.shtm]
  • High Quality Methyl 3-amino-2-fluorobenzoate CAS 1195768-18-3. (n.d.). Zhishang Chemical. [URL: https://www.zhishangchem.com/product/1195768-18-3.html]
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.). Google Patents. [URL: https://patents.google.
  • Methyl 3-Amino-2-fluorobenzoate | 1195768-18-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/M2868]
  • Methyl 3-amino-2-fluorobenzoate | 1195768-18-3. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh47a91274]
  • Methyl 3-Amino-2-fluorobenzoate 1195768-18-3 wiki. (n.d.). Guidechem. [URL: https://www.guidechem.
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  • Methyl 3-amino-2-fluorobenzoate. (n.d.). Chem-Impex. [URL: https://www.chemimpex.com/products/09693]
  • Dabrafenib synthesis. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2118436.html]
  • Xingwei Li, et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [URL: https://www.science.org/doi/10.1126/science.adk9011]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Organometallic_Coupling_Reactions/16.03%3A_Suzuki-Miyaura_Coupling]
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Exploratory

Introduction: A Profile of a Modern Medicinal Chemistry Building Block

An In-depth Technical Guide to Methyl 3-amino-2-chloro-6-fluorobenzoate: Synthesis, and Applications in Modern Drug Discovery Methyl 3-amino-2-chloro-6-fluorobenzoate is a highly functionalized aromatic compound designed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-amino-2-chloro-6-fluorobenzoate: Synthesis, and Applications in Modern Drug Discovery

Methyl 3-amino-2-chloro-6-fluorobenzoate is a highly functionalized aromatic compound designed for specific applications in advanced organic synthesis, particularly within the pharmaceutical industry. Its structure is distinguished by a precise arrangement of four different substituents on a benzene ring: a nucleophilic amino group, an electron-withdrawing and sterically influential chlorine atom, a bioisosteric fluorine atom, and a reactive methyl ester. This strategic combination of functional groups makes it a valuable and versatile intermediate for constructing complex molecular architectures.

While not a household name in chemistry, this molecule and its analogs represent a critical class of reagents known as "building blocks." These are not typically end-products themselves but are crafted to be readily incorporated into larger, more complex active pharmaceutical ingredients (APIs). The specific placement of chloro and fluoro groups is a hallmark of modern medicinal chemistry, intended to fine-tune the pharmacokinetic and pharmacodynamic properties of a final drug candidate, such as metabolic stability, receptor binding affinity, and lipophilicity. This guide provides an in-depth analysis of its properties, a robust and reasoned synthetic protocol, and its applications for professionals in drug development.

Physicochemical and Structural Data

The properties of Methyl 3-amino-2-chloro-6-fluorobenzoate are derived from its parent acid, 3-Amino-2-chloro-6-fluorobenzoic acid. A summary of its key characteristics is presented below.

PropertyDataSource
IUPAC Name Methyl 3-amino-2-chloro-6-fluorobenzoate-
Molecular Formula C₈H₇ClFNO₂Calculated
Molecular Weight 203.60 g/mol Calculated
CAS Number Not assigned (Parent Acid: 1186194-01-3)
Appearance Predicted: Light yellow to brown crystalline powder or solid[1]
Solubility Sparingly soluble in water; soluble in organic solvents like MeOH, EtOAc, DCMGeneral Knowledge
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C
InChI Key (Parent Acid) IWIKIGOVSHEYLM-UHFFFAOYSA-N

Historical Context & Design Rationale

The history of Methyl 3-amino-2-chloro-6-fluorobenzoate is not one of a singular discovery but is intertwined with the broader evolution of rational drug design. The strategic introduction of halogen atoms, particularly fluorine, became a cornerstone of medicinal chemistry in the mid-20th century.

The Rise of Halogenated Intermediates: Scientists recognized that replacing hydrogen with fluorine, a bioisostere of similar size but vastly different electronegativity, could block metabolic oxidation at that site, thereby increasing a drug's half-life. Chlorine, being larger and more lipophilic, could be used to occupy specific hydrophobic pockets in a protein target or to serve as a reactive handle for further synthetic modifications via cross-coupling reactions.[2]

Designed for Purpose: This building block was therefore not "discovered" but "designed." The specific substitution pattern is a solution to a multi-faceted synthetic problem:

  • Amino Group (Position 3): Serves as the primary point for amide bond formation, a ubiquitous linkage in pharmaceuticals.

  • Chloro Group (Position 2): Its ortho position to the amino group provides steric hindrance that can lock the conformation of the resulting amide bond, which can be crucial for precise receptor binding. It also serves as a potential site for cross-coupling reactions.

  • Fluoro Group (Position 6): Modulates the electronics and basicity of the aniline nitrogen and can enhance binding interactions or improve metabolic stability.

The value of such precisely substituted anthranilates is exemplified by the closely related analog, Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3), which is a key intermediate in the synthesis of Dabrafenib, a targeted therapy for melanoma.[3] The development of the chloro-fluoro variant follows the same logic—providing a unique building block for novel therapeutic agents.

Synthesis and Mechanistic Insights: A Proposed Pathway

A robust and industrially scalable synthesis for Methyl 3-amino-2-chloro-6-fluorobenzoate can be logically designed from commercially available starting materials. The following multi-step pathway is proposed based on established and reliable organic transformations, with insights into the rationale behind each step.

G cluster_0 Synthetic Workflow for Methyl 3-amino-2-chloro-6-fluorobenzoate A 2,6-Dichlorotoluene B 1,3-Dichloro-2-methyl-4-nitrobenzene A->B Nitration (HNO3, H2SO4) C 2-Chloro-6-fluoro-3-nitrotoluene B->C Halex Reaction (KF, DMSO) D 2-Chloro-6-fluoro-3-nitrobenzoic Acid C->D Oxidation (KMnO4) E Methyl 2-chloro-6-fluoro-3-nitrobenzoate D->E Esterification (MeOH, H2SO4) F Methyl 3-amino-2-chloro-6-fluorobenzoate E->F Reduction (H2, Pd/C)

Figure 1: Proposed synthetic pathway for Methyl 3-amino-2-chloro-6-fluorobenzoate.

Step 1: Nitration of 2,6-Dichlorotoluene
  • Protocol: To a cooled (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid, 2,6-dichlorotoluene is added dropwise, maintaining the temperature below 10°C. After the addition, the mixture is stirred for several hours, allowing it to slowly warm to room temperature. The reaction is then quenched by pouring it over ice, and the precipitated solid, 1,3-dichloro-2-methyl-4-nitrobenzene, is filtered, washed with water, and dried.

  • Senior Application Scientist's Insight (Causality): The use of a strong nitrating mixture (H₂SO₄/HNO₃) is essential to overcome the deactivating effect of the two chlorine atoms. The nitro group is directed primarily to the para-position relative to the methyl group due to the ortho,para-directing nature of the alkyl group and the meta-directing nature of the halogens.

Step 2: Nucleophilic Aromatic Substitution (Halex Reaction)
  • Protocol: The product from Step 1 is dissolved in a high-boiling polar aprotic solvent such as DMSO. Anhydrous potassium fluoride (KF) is added, and the mixture is heated to 140-150°C for several hours. The reaction progress is monitored by HPLC or GC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 2-chloro-6-fluoro-3-nitrotoluene. A similar procedure is documented for a related synthesis.[4]

  • Senior Application Scientist's Insight (Causality): This is a Halogen Exchange (Halex) reaction. The chlorine atom ortho to the electron-withdrawing nitro group is activated towards nucleophilic aromatic substitution and can be displaced by fluoride. The high temperature and polar aprotic solvent (DMSO) are necessary to solvate the potassium cation and enhance the nucleophilicity of the fluoride anion.

Step 3: Oxidation of the Methyl Group
  • Protocol: 2-Chloro-6-fluoro-3-nitrotoluene is suspended in an aqueous solution, and a strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise. The mixture is heated to reflux for several hours until the purple color of the permanganate disappears. The hot solution is filtered to remove manganese dioxide, and the filtrate is cooled and acidified with concentrated HCl to precipitate the 2-chloro-6-fluoro-3-nitrobenzoic acid.

  • Senior Application Scientist's Insight (Causality): KMnO₄ is a powerful and cost-effective oxidizing agent for converting an aryl methyl group to a carboxylic acid. The reaction is robust but requires careful temperature control and a subsequent acidic workup to protonate the carboxylate salt and precipitate the desired acid.

Step 4: Fischer Esterification
  • Protocol: The benzoic acid derivative from Step 3 is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for 4-8 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate, washed with aqueous sodium bicarbonate solution to remove unreacted acid, and then with brine. The organic layer is dried and concentrated to afford Methyl 2-chloro-6-fluoro-3-nitrobenzoate.

  • Senior Application Scientist's Insight (Causality): This is a classic Fischer esterification. Using methanol as both the reagent and solvent drives the equilibrium towards the product. An acid catalyst (H₂SO₄) is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

Step 5: Reduction of the Nitro Group
  • Protocol: The nitro-ester from Step 4 is dissolved in methanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or autoclave and agitated at room temperature for several hours.[4] Upon completion (monitored by TLC or LC-MS), the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated in vacuo to yield the final product, Methyl 3-amino-2-chloro-6-fluorobenzoate.

  • Senior Application Scientist's Insight (Causality): Catalytic hydrogenation with Pd/C is the preferred method for nitro group reduction in industrial settings. It is highly efficient, selective (it will not affect the chloro, fluoro, or ester groups under these conditions), and produces clean product with water as the only byproduct. The filtration step to remove the heterogeneous catalyst is straightforward.

Applications in Drug Development & Synthesis

The true value of Methyl 3-amino-2-chloro-6-fluorobenzoate lies in its versatility as a scaffold for building more complex molecules. Each of its functional groups provides a handle for distinct and selective chemical transformations.

G cluster_reactions Synthetic Utility cluster_products Potential Products scaffold Methyl 3-amino-2-chloro-6-fluorobenzoate amide Amide Coupling (at Amino Group) scaffold->amide R-COCl cross Cross-Coupling (at Chloro Group) scaffold->cross Ar-B(OH)2, Pd cat. hydrolysis Ester Hydrolysis / Amidation (at Ester Group) scaffold->hydrolysis LiOH or R2NH api Complex API Scaffold amide->api cross->api hydrolysis->api

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate, a key intermediate in the development of various pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a three-step process commencing with the nitration of commercially available 2-chloro-6-fluorobenzoic acid, followed by the reduction of the nitro intermediate, and culminating in the esterification of the resulting aminobenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed methodology but also insights into the rationale behind procedural choices, safety considerations, and characterization of the final product.

Introduction

Methyl 3-amino-2-chloro-6-fluorobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a chlorine atom, and a fluorine atom, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of multiple functional groups allows for a variety of subsequent chemical transformations, making it a valuable building block in the preparation of pharmacologically active molecules. The strategic placement of these substituents can significantly influence the physicochemical properties and biological activity of the final compounds.

This document outlines a reliable and reproducible three-step synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate, designed to be accessible for chemists with a standard laboratory setup.

Overall Synthetic Scheme

The synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate is achieved through the following three-step reaction sequence:

Synthetic_Scheme 2-Chloro-6-fluorobenzoic_acid 2-Chloro-6-fluorobenzoic acid Intermediate_1 2-Chloro-6-fluoro-3-nitrobenzoic acid 2-Chloro-6-fluorobenzoic_acid->Intermediate_1 Step 1: Nitration HNO₃, H₂SO₄ Intermediate_2 3-Amino-2-chloro-6-fluorobenzoic acid Intermediate_1->Intermediate_2 Step 2: Reduction SnCl₂·2H₂O, Ethanol Final_Product Methyl 3-amino-2-chloro-6-fluorobenzoate Intermediate_2->Final_Product Step 3: Esterification SOCl₂, Methanol

Caption: Overall synthetic workflow for Methyl 3-amino-2-chloro-6-fluorobenzoate.

Part 1: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid (Nitration)

The initial step involves the regioselective nitration of 2-chloro-6-fluorobenzoic acid. The electron-withdrawing nature of the carboxylic acid and the halogens directs the incoming nitro group to the 3-position.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-6-fluorobenzoic acid≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)70%VWR
Dichloromethane (DCM)ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. Baker
Deionized Water-In-house
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloro-6-fluorobenzoic acid (10.0 g, 57.3 mmol).

  • Dissolution: Cool the flask in an ice-water bath to 0 °C. Slowly add concentrated sulfuric acid (100 mL) to the flask with continuous stirring until the solid is completely dissolved.

  • Nitration: Maintain the temperature at 0-5 °C. Add concentrated nitric acid (2.65 mL, 63.0 mmol) dropwise via the dropping funnel over a period of 30 minutes. The temperature of the reaction mixture should not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-chloro-6-fluoro-3-nitrobenzoic acid as a solid. The product can be used in the next step without further purification.

Part 2: Synthesis of 3-Amino-2-chloro-6-fluorobenzoic acid (Reduction)

The second step is the reduction of the nitro group to an amine. Stannous chloride (tin(II) chloride) in ethanol is an effective and chemoselective reducing agent for this transformation, leaving the other functional groups intact.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-6-fluoro-3-nitrobenzoic acid-From Step 1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Acros Organics
Ethanol (EtOH)AbsoluteDecon Labs
Ethyl AcetateACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution (NaHCO₃)-In-house
Brine (Saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. Baker
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-fluoro-3-nitrobenzoic acid (12.5 g, 56.9 mmol) in absolute ethanol (250 mL).

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (64.2 g, 284.5 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the reaction mixture to a pH of 7-8. This should be done in a large beaker as significant frothing will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-2-chloro-6-fluorobenzoic acid as a solid. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Reduction_Workflow cluster_0 Reaction cluster_1 Work-up Dissolve Dissolve Nitro Compound in Ethanol Add_SnCl2 Add SnCl₂·2H₂O Dissolve->Add_SnCl2 Reflux Reflux for 2-4 hours Add_SnCl2->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO₃ (pH 7-8) Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purified 3-Amino-2-chloro-6-fluorobenzoic acid Concentrate->Purify Recrystallization (optional)

Caption: Experimental workflow for the reduction of the nitro intermediate.

Part 3: Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate (Esterification)

The final step is the Fischer esterification of the carboxylic acid to the corresponding methyl ester using thionyl chloride in methanol. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then acts as the esterifying agent.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Amino-2-chloro-6-fluorobenzoic acid-From Step 2
Methanol (MeOH)AnhydrousSigma-Aldrich
Thionyl Chloride (SOCl₂)≥99%Acros Organics
Ethyl AcetateACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution (NaHCO₃)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. Baker
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-2-chloro-6-fluorobenzoic acid (10.0 g, 52.7 mmol) in anhydrous methanol (150 mL).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (7.7 mL, 105.4 mmol) dropwise to the stirred suspension. The addition is exothermic and should be done carefully to control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.

  • Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and thionyl chloride.

  • Work-up: Dissolve the residue in ethyl acetate (150 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-2-chloro-6-fluorobenzoate. The product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons, the ester carbonyl carbon, and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of Methyl 3-amino-2-chloro-6-fluorobenzoate (C₈H₇ClFNO₂).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ester, and C-F and C-Cl stretching vibrations.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (sulfuric acid and nitric acid). The addition of nitric acid must be done slowly and at a low temperature to control the reaction rate. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[2][3][4]

  • Reduction: Tin(II) chloride is harmful if swallowed and may cause skin irritation. Handle with care. The neutralization step with sodium bicarbonate will produce carbon dioxide gas, leading to frothing. This should be done in a large, open vessel to avoid pressure buildup.

  • Esterification: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. It should be handled with extreme care in a fume hood. The reaction with methanol is exothermic and generates HCl gas.

References

  • BenchChem. (2025). Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate.
  • Strategian. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • Columbus Chemical Industries. (2021). Safety Data Sheet: Concentrated Nitric with 2% Sulfuric Acid. Retrieved from [Link]

  • Columbus Chemical Industries. (2022). Safety Data Sheet: Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing Methyl 3-amino-2-chloro-6-fluorobenzoate

Introduction: Strategic Deployment of a Privileged Scaffold Precursor In the landscape of modern oncology, the development of targeted therapies, particularly small molecule kinase inhibitors, has revolutionized treatmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Deployment of a Privileged Scaffold Precursor

In the landscape of modern oncology, the development of targeted therapies, particularly small molecule kinase inhibitors, has revolutionized treatment paradigms. The exquisite specificity of these agents hinges on their molecular architecture, which is meticulously crafted to engage with the ATP-binding pocket of a target kinase. The strategic selection of starting materials is therefore a critical determinant of success in any kinase inhibitor drug discovery program. Methyl 3-amino-2-chloro-6-fluorobenzoate is a highly functionalized aniline derivative that represents a key building block for the synthesis of a new generation of kinase inhibitors. Its unique substitution pattern—featuring a nucleophilic amino group ortho to a chloro substituent and a fluoro group at the 6-position—offers a combination of steric and electronic properties that can be exploited to achieve high potency and selectivity.

This technical guide provides an in-depth exploration of the application of Methyl 3-amino-2-chloro-6-fluorobenzoate in the synthesis of a novel class of pyrimidine-based kinase inhibitors. We will delve into the rationale behind the synthetic strategy, provide detailed, field-proven protocols, and discuss the biological evaluation of the resulting compounds, with a focus on their potential as inhibitors of Polo-like Kinase 4 (PLK4), a critical regulator of centrosome duplication and a promising target in oncology.[1][2][3][4]

Rationale for Synthetic Design: Leveraging the Aminopyrimidine Core

The aminopyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, owing to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine core of ATP.[5][6][7] Our synthetic strategy is centered on the construction of a multi-substituted aminopyrimidine core, wherein the Methyl 3-amino-2-chloro-6-fluorobenzoate moiety serves as a key substituent that will occupy a specific pocket of the target kinase.

The proposed synthetic workflow is a three-step process designed for efficiency and modularity, allowing for the generation of a library of diverse analogs for structure-activity relationship (SAR) studies. The key transformations are a regioselective Buchwald-Hartwig amination followed by a Suzuki cross-coupling reaction, and concluding with a saponification to unmask a carboxylic acid functionality, which can serve as an additional interaction point with the target protein or improve the pharmacokinetic properties of the final compound.

G cluster_0 Synthetic Workflow Start Methyl 3-amino-2-chloro-6-fluorobenzoate Step1 Buchwald-Hartwig Amination (with 2,4-dichloropyrimidine) Start->Step1 Pd Catalyst, Ligand, Base Intermediate1 Methyl 3-((2-chloropyrimidin-4-yl)amino)-2-chloro-6-fluorobenzoate Step1->Intermediate1 Step2 Suzuki Coupling (with Arylboronic Acid) Intermediate1->Step2 Pd Catalyst, Base, Arylboronic Acid Intermediate2 Methyl 3-((2-(aryl)pyrimidin-4-yl)amino)-2-chloro-6-fluorobenzoate Step2->Intermediate2 Step3 Saponification Intermediate2->Step3 LiOH, THF/H2O Final_Product 3-((2-(Aryl)pyrimidin-4-yl)amino)-2-chloro-6-fluorobenzoic Acid Step3->Final_Product

Figure 1: Proposed synthetic workflow for the preparation of novel kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-((2-chloropyrimidin-4-yl)amino)-2-chloro-6-fluorobenzoate (Intermediate 1)

This protocol details the regioselective Buchwald-Hartwig amination of 2,4-dichloropyrimidine with Methyl 3-amino-2-chloro-6-fluorobenzoate. The reaction is designed to favor substitution at the more reactive C4 position of the pyrimidine ring.[8][9][10][11][12]

Materials:

  • Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 3-amino-2-chloro-6-fluorobenzoate, 2,4-dichloropyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product as a solid.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is based on their proven efficacy in facilitating C-N bond formation in challenging Buchwald-Hartwig couplings. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the active palladium species.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle without promoting unwanted side reactions.

  • Solvent: 1,4-Dioxane is a high-boiling, aprotic solvent that is well-suited for palladium-catalyzed cross-coupling reactions.

  • Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Protocol 2: Synthesis of Methyl 3-((2-(aryl)pyrimidin-4-yl)amino)-2-chloro-6-fluorobenzoate (Intermediate 2)

This protocol describes the Suzuki cross-coupling of Intermediate 1 with a representative arylboronic acid. This reaction allows for the introduction of a wide range of substituents at the C2 position of the pyrimidine ring, enabling extensive SAR exploration.[13][14][15][16][17]

Materials:

  • Methyl 3-((2-chloropyrimidin-4-yl)amino)-2-chloro-6-fluorobenzoate (Intermediate 1) (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add Intermediate 1, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its high activity and tolerance of a wide range of functional groups.

  • Base and Solvent System: The aqueous sodium carbonate in a dioxane/water mixture is a standard and effective condition for Suzuki reactions, facilitating the transmetalation step of the catalytic cycle.

Protocol 3: Synthesis of 3-((2-(Aryl)pyrimidin-4-yl)amino)-2-chloro-6-fluorobenzoic Acid (Final Product)

This protocol outlines the saponification of the methyl ester to the corresponding carboxylic acid. This final step can be crucial for enhancing the biological activity and pharmacokinetic profile of the inhibitor.[18][19][20]

Materials:

  • Methyl 3-((2-(aryl)pyrimidin-4-yl)amino)-2-chloro-6-fluorobenzoate (Intermediate 2) (1.0 equiv)

  • Lithium Hydroxide (LiOH) (3.0 equiv)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve Intermediate 2 in the THF/water mixture in a round-bottom flask.

  • Add LiOH and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices:

  • Reagent: Lithium hydroxide is a commonly used reagent for the mild hydrolysis of esters, minimizing the risk of side reactions on the sensitive heterocyclic core.

  • Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the hydroxide reagent.

Biological Evaluation and Target Rationale: Targeting PLK4

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication.[21][22][23] Its overexpression has been implicated in numerous cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[24] Therefore, selective inhibition of PLK4 represents a promising therapeutic strategy for cancer treatment.[1][2][3][4] The aminopyrimidine scaffold has been successfully employed in the development of potent PLK4 inhibitors.[1][2][3]

G cluster_pathway Simplified PLK4 Signaling in Cancer PLK4_overexpression PLK4 Overexpression Centrosome_amplification Centrosome Amplification PLK4_overexpression->Centrosome_amplification Wnt_pathway Wnt/β-catenin Pathway Activation PLK4_overexpression->Wnt_pathway Chromosomal_instability Chromosomal Instability Centrosome_amplification->Chromosomal_instability Tumorigenesis Tumorigenesis Chromosomal_instability->Tumorigenesis EMT Epithelial-Mesenchymal Transition (EMT) Wnt_pathway->EMT Metastasis Metastasis EMT->Metastasis Our_Inhibitor Novel Pyrimidine Inhibitor Our_Inhibitor->PLK4_overexpression Inhibition

Sources

Method

The Strategic Role of Methyl 3-amino-2-chloro-6-fluorobenzoate in the Synthesis of Next-Generation Arylpicolinate Herbicides

Introduction: The Imperative for Advanced Agrochemical Scaffolds In the landscape of modern agrochemical research, the demand for novel active ingredients with enhanced efficacy, improved toxicological profiles, and robu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Agrochemical Scaffolds

In the landscape of modern agrochemical research, the demand for novel active ingredients with enhanced efficacy, improved toxicological profiles, and robust weed resistance management is incessant. Halogenated aromatic compounds are pivotal building blocks in this pursuit, offering chemists a versatile toolkit to modulate the physicochemical and biological properties of molecules. Methyl 3-amino-2-chloro-6-fluorobenzoate is a highly functionalized benzene derivative poised as a strategic intermediate in the synthesis of complex agrochemicals. The specific arrangement of its substituents—an amine for further derivatization, a chloro group, and a fluoro group—provides a unique combination of reactivity and metabolic stability, making it a valuable scaffold for the development of innovative herbicides.

This guide provides an in-depth exploration of the application of Methyl 3-amino-2-chloro-6-fluorobenzoate in agrochemical research, with a specific focus on its role as a key precursor in the synthesis of arylpicolinate herbicides. This class of herbicides, which includes commercially successful compounds like Halauxifen-methyl, acts as synthetic auxins, offering a distinct mode of action crucial for managing weed resistance.[1][2] We will delve into the synthetic utility of this compound, providing a detailed protocol for its incorporation into a pyridine-based herbicide structure, underpinned by a mechanistic understanding of the key chemical transformations.

Core Application: Synthesis of Arylpicolinate Herbicides

The primary application of Methyl 3-amino-2-chloro-6-fluorobenzoate in agrochemical research is as a key building block for the synthesis of 6-aryl-4-aminopicolinate herbicides.[3][4] The general structure of these herbicides features a substituted pyridine-2-carboxylic acid core, with a polysubstituted aryl group at the 6-position. The specific substitution pattern on the aryl ring is critical for herbicidal activity and crop selectivity.

The Methyl 3-amino-2-chloro-6-fluorobenzoate scaffold can be elaborated to form the aryl component, which is then coupled with the pyridine core, typically via a Suzuki-Miyaura cross-coupling reaction. This modular approach allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Experimental Workflow: A Representative Synthesis

The following workflow outlines a representative synthetic sequence for the preparation of a 6-aryl-4-aminopicolinate herbicide, demonstrating the strategic use of Methyl 3-amino-2-chloro-6-fluorobenzoate.

Diagram of the Experimental Workflow:

Synthetic Workflow A Methyl 3-amino-2-chloro-6-fluorobenzoate B Diazotization & Sandmeyer Reaction A->B 1. NaNO2, H2SO4 2. KI C Methyl 2-chloro-3-iodo-6-fluorobenzoate B->C D Borylation (e.g., with bis(pinacolato)diboron) C->D Pd catalyst, ligand E Methyl 2-chloro-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate D->E G Suzuki-Miyaura Coupling E->G Pd catalyst, base F Methyl 4-amino-3,6-dichloropyridine-2-carboxylate F->G H Methyl 4-amino-3-chloro-6-(2-chloro-6-fluoro-3-(methoxycarbonyl)phenyl)pyridine-2-carboxylate G->H I Hydrolysis H->I NaOH, H2O/MeOH J Final Herbicide: 4-Amino-3-chloro-6-(3-carboxy-2-chloro-6-fluorophenyl)pyridine-2-carboxylic acid I->J

Caption: Synthetic pathway to an arylpicolinate herbicide.

Detailed Protocols

Protocol 1: Synthesis of Methyl 2-chloro-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Boronic Ester Intermediate)

This protocol details the conversion of Methyl 3-amino-2-chloro-6-fluorobenzoate to the corresponding boronic ester, a key intermediate for the Suzuki-Miyaura coupling.

Step 1: Diazotization of Methyl 3-amino-2-chloro-6-fluorobenzoate

  • To a stirred solution of Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Reaction (Iodination)

  • To the cold diazonium salt solution, add a solution of potassium iodide (1.5 eq) in water dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Extract the product, Methyl 2-chloro-3-iodo-6-fluorobenzoate, with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Miyaura Borylation

  • In a reaction vessel purged with an inert gas (e.g., argon), combine Methyl 2-chloro-3-iodo-6-fluorobenzoate (1.0 eq), bis(pinacolato)diboron (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq), and a base (e.g., potassium acetate, 3.0 eq).

  • Add a suitable anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford Methyl 2-chloro-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Protocol 2: Suzuki-Miyaura Coupling and Final Product Synthesis

This protocol describes the coupling of the boronic ester intermediate with the pyridine core and subsequent hydrolysis to the final herbicidal compound.

Step 1: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel purged with an inert gas, combine the boronic ester from Protocol 1 (1.1 eq), Methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., aqueous sodium carbonate solution, 2.0 M, 2.0 eq).[5]

  • Add a suitable solvent system (e.g., toluene/ethanol or dioxane).

  • Heat the reaction mixture at 80-90 °C for 6-12 hours, or until the reaction is complete as monitored by LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the coupled product.

Step 2: Hydrolysis to the Final Herbicide

  • Dissolve the purified coupled product from Step 1 in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 3.0 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by LC-MS).

  • Cool the reaction mixture and acidify to pH 2-3 with hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the final arylpicolinate herbicide.

Structure-Activity Relationship and Mechanistic Insights

The arylpicolinate herbicides, such as Halauxifen-methyl, function as synthetic auxins.[2] They mimic the natural plant hormone auxin, causing an overstimulation of auxin-regulated genes, which leads to the disruption of various growth processes in susceptible plants.[2] The specific substitution pattern on both the pyridine and the aryl rings is crucial for binding to the auxin receptor complex and for the overall herbicidal activity and selectivity.

The presence and position of halogen atoms, such as the chlorine and fluorine in the Methyl 3-amino-2-chloro-6-fluorobenzoate starting material, significantly influence the electronic properties and conformation of the final molecule. This, in turn, affects its binding affinity to the target site and its metabolic stability within the plant. The modular synthesis, enabled by key intermediates like Methyl 3-amino-2-chloro-6-fluorobenzoate, is therefore a powerful tool for fine-tuning these properties and optimizing herbicidal performance.

Logical Relationship Diagram:

SAR Logic cluster_0 Intermediate Properties cluster_1 Final Herbicide Properties cluster_2 Biological Activity A Methyl 3-amino-2-chloro-6-fluorobenzoate B Specific substitution pattern (Cl, F, NH2, CO2Me) A->B C Electronic Properties B->C D Molecular Conformation B->D E Metabolic Stability B->E F Binding to Auxin Receptor C->F D->F G Herbicidal Efficacy & Selectivity E->G F->G

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-amino-2-chloro-6-fluorobenzoate

Introduction: Unlocking Complex Scaffolds in Drug Discovery Methyl 3-amino-2-chloro-6-fluorobenzoate is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complex Scaffolds in Drug Discovery

Methyl 3-amino-2-chloro-6-fluorobenzoate is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern—featuring an aniline, a sterically hindered ortho-chloro group, a deactivating fluoro group, and a methyl ester—presents both a challenge and an opportunity for synthetic chemists. The strategic application of palladium-catalyzed cross-coupling reactions to this substrate opens a gateway to a diverse array of complex molecular architectures, particularly those found in kinase inhibitors and other targeted therapeutics.[1][2][3][4][5] The chlorine atom serves as a versatile handle for the introduction of various carbon and heteroatom nucleophiles, enabling the construction of novel biaryl, aryl-alkyne, and aryl-amine frameworks.

This comprehensive guide provides detailed application notes and robust protocols for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on Methyl 3-amino-2-chloro-6-fluorobenzoate. As a senior application scientist, the following content is designed to be more than a mere recitation of steps; it aims to provide a deep understanding of the underlying principles, the rationale behind experimental choices, and proactive troubleshooting strategies to empower researchers to achieve success in their synthetic endeavors.

The Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is paramount for successful execution and optimization.[6][7][8] The catalytic cycle, regardless of the specific named reaction, typically proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the Methyl 3-amino-2-chloro-6-fluorobenzoate, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with electron-rich and sterically hindered aryl chlorides.[8][9]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (an organoboron compound, a terminal alkyne, or an amine) displaces a ligand on the Pd(II) center.[8][10][11]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst to continue the cycle.[6][7]

Visualizing the Catalytic Pathway

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation / Amine Coordination PdII_Aryl->Transmetal Nucleophile (Nu) PdII_Coupling Ar-Pd(II)-Nu(L_n) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Product (Ar-Nu) RedElim->Pd0 Regeneration Product Coupled Product (Ar-Nu) RedElim->Product ArylHalide Methyl 3-amino-2-chloro- 6-fluorobenzoate (Ar-Cl) ArylHalide->OxAdd Nucleophile Coupling Partner (Nu): - R-B(OH)2 (Suzuki) - R-C≡CH (Sonogashira) - R2NH (Buchwald-Hartwig) Nucleophile->Transmetal

Sources

Method

synthesis of heterocyclic compounds from Methyl 3-amino-2-chloro-6-fluorobenzoate

An Application Guide for the Synthesis of Heterocyclic Compounds from Methyl 3-amino-2-chloro-6-fluorobenzoate For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Methyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Heterocyclic Compounds from Methyl 3-amino-2-chloro-6-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 3-amino-2-chloro-6-fluorobenzoate

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-amino-2-chloro-6-fluorobenzoate (CAS No. 1195768-18-3) has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds.[1] Its utility stems from the specific arrangement of functional groups on the benzene ring: a nucleophilic amino group, a strategically placed chloro leaving group, a modulating fluoro substituent, and an ester moiety that can be further manipulated. This unique combination provides multiple reactive handles for a variety of cyclization strategies, making it a key intermediate in the development of novel pharmaceuticals, particularly in oncology and for crafting new antibacterial agents.[1]

This guide provides an in-depth exploration of the synthetic pathways originating from this key intermediate. We will delve into the mechanistic rationale behind these transformations, present detailed, field-tested protocols, and showcase the breadth of heterocyclic scaffolds accessible to the discerning researcher.

Core Synthetic Strategy I: Synthesis of Fluoroquinolone Scaffolds via Gould-Jacobs Reaction

The quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial drugs.[2] The Gould-Jacobs reaction is a powerful and classical method for constructing the 4-hydroxyquinoline (4-quinolone) ring system. The reaction sequence involves the initial condensation of an aniline with a malonic acid derivative (or its equivalent, such as diethyl ethoxymethylenemalonate), followed by a thermally induced intramolecular cyclization and subsequent aromatization. The chloro and fluoro substituents on our starting material are critical, as they are known to significantly enhance the antibacterial activity of the resulting quinolone derivatives.[2][3]

Mechanistic Rationale

The process begins with the nucleophilic attack of the amino group of Methyl 3-amino-2-chloro-6-fluorobenzoate on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form an intermediate enamine. The key step is the thermal cyclization, where the enamine attacks the ester carbonyl of the benzoate ring in an intramolecular fashion. This type of cyclization is a form of nucleophilic acyl substitution. The high temperature (typically >200 °C) is necessary to overcome the activation energy for this ring-closing step. The resulting bicyclic intermediate then eliminates methanol to afford the stable 4-hydroxyquinolone product.

Experimental Workflow: Gould-Jacobs Quinolone Synthesis

Gould_Jacobs_Workflow SM Methyl 3-amino-2-chloro-6-fluorobenzoate + DEEM Condensation Condensation (120-130°C) SM->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Diphenyl ether, 240-250°C) Intermediate->Cyclization Product_Ester Quinolone Ester Product Cyclization->Product_Ester Hydrolysis Saponification (e.g., NaOH, H2O/EtOH) Product_Ester->Hydrolysis Final_Product Final Quinolone-3-carboxylic Acid Hydrolysis->Final_Product Palladium_Catalysis_Workflow cluster_0 Substrate Derivatization cluster_1 Palladium-Catalyzed Cyclization Start_Mat Methyl 3-amino-2-chloro-6-fluorobenzoate Derivatization N-Alkylation or N-Acylation (Introduce tether with reactive group) Start_Mat->Derivatization Precursor Cyclization Precursor Derivatization->Precursor Cyclization Intramolecular Coupling (Heck, Buchwald, etc.) Precursor->Cyclization Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) + Base (e.g., Cs2CO3) Pd_Catalyst->Cyclization Heterocycle Fused Heterocyclic Product Cyclization->Heterocycle

Caption: General workflow for synthesizing fused heterocycles via palladium catalysis.

Detailed Protocol: Synthesis of a Dihydro-pyrrolo[2,3-b]quinoline Derivative

This protocol describes a hypothetical two-step sequence involving N-allylation followed by an intramolecular Heck cyclization.

Materials and Reagents:

  • Methyl 3-amino-2-chloro-6-fluorobenzoate (1 equiv.)

  • Allyl bromide (1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • Acetonitrile (ACN) (solvent)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N) (3 equiv.)

  • Dimethylformamide (DMF) (solvent)

Protocol Steps:

  • N-Allylation: To a solution of Methyl 3-amino-2-chloro-6-fluorobenzoate in acetonitrile, add potassium carbonate (2 equiv.) and allyl bromide (1.2 equiv.). Stir the mixture at room temperature for 12-18 hours or until TLC indicates complete consumption of the starting material. Filter off the solids and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain Methyl 3-(allylamino)-2-chloro-6-fluorobenzoate.

  • Intramolecular Heck Cyclization: In a sealed tube, dissolve the N-allyl intermediate from Step 1 in DMF. Add triethylamine (3 equiv.), triphenylphosphine (10 mol%), and palladium(II) acetate (5 mol%). Degas the mixture with argon for 15 minutes. Seal the tube and heat the reaction at 100 °C for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water (3x) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired dihydro-pyrrolo[2,3-b]quinoline derivative.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF10060-75
Pd₂(dba)₃XantphosCs₂CO₃Toluene11070-85
PdCl₂(dppf)-K₂CO₃Dioxane10065-80

Core Synthetic Strategy III: Synthesis of Benzothiazole Derivatives

Benzothiazoles are another class of heterocyclic compounds with significant biological activity. [4]While the direct synthesis from our starting material is less common than quinolones, a multi-step sequence can be envisioned. This typically involves converting the amine into a thioamide or related sulfur-containing intermediate, followed by an intramolecular cyclization that forms the thiazole ring. An efficient method involves an intramolecular nucleophilic displacement. [5]

Mechanistic Rationale

The synthesis can be initiated by reacting the amino group with a reagent like benzoyl isothiocyanate to form an N-benzoylthiourea derivative. This intermediate contains the necessary N-C-S linkage. The subsequent cyclization is achieved under basic conditions. A base (e.g., NaOH or K₂CO₃) deprotonates the amide nitrogen, creating a nucleophile that attacks the carbon bearing the chloro group in an intramolecular SₙAr reaction. The ortho-chloro group is sufficiently activated by the adjacent ester and the ring system for this displacement to occur, leading to the formation of the benzothiazole ring.

Detailed Protocol: Synthesis of a 2-Substituted-benzothiazole

Materials and Reagents:

  • Methyl 3-amino-2-chloro-6-fluorobenzoate (1 equiv.)

  • Benzoyl isothiocyanate (1.1 equiv.)

  • Acetone or THF (solvent)

  • Sodium hydroxide (NaOH) (2.2 equiv.)

  • Ethanol (EtOH)

Protocol Steps:

  • Thiourea Formation: Dissolve Methyl 3-amino-2-chloro-6-fluorobenzoate in acetone. To this solution, add benzoyl isothiocyanate (1.1 equiv.) dropwise at room temperature. Stir the mixture for 2-3 hours. A precipitate of the N-benzoylthiourea derivative will form. Collect the solid by filtration and wash with cold acetone.

  • Cyclization and Hydrolysis: Suspend the thiourea derivative from Step 1 in ethanol. Add an aqueous solution of sodium hydroxide (2.2 equiv.) and heat the mixture to reflux for 4-6 hours. This step accomplishes both the intramolecular cyclization and the hydrolysis of the benzoyl group.

  • Isolation: Cool the reaction mixture and pour it into ice water. Acidify with HCl to precipitate the 2-amino-benzothiazole product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Conclusion

Methyl 3-amino-2-chloro-6-fluorobenzoate is a powerful and versatile intermediate that provides access to a wide range of medicinally relevant heterocyclic scaffolds. Through classical condensation/cyclization reactions like the Gould-Jacobs synthesis, researchers can efficiently construct complex quinolone cores. Furthermore, the presence of the chloro group opens the door to modern synthetic methods, including various palladium-catalyzed intramolecular cyclizations, allowing for the creation of novel fused ring systems. The protocols and strategies detailed in this guide serve as a robust starting point for researchers and drug development professionals aiming to leverage this unique building block in their synthetic campaigns.

References

Sources

Application

Application Note &amp; Industrial Protocol: A Scalable, High-Yield Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate

Abstract Methyl 3-amino-2-chloro-6-fluorobenzoate (CAS No. 1195768-18-3) is a pivotal chemical intermediate, indispensable in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its primary applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-2-chloro-6-fluorobenzoate (CAS No. 1195768-18-3) is a pivotal chemical intermediate, indispensable in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its primary application lies in the oncology sector as a crucial building block for targeted cancer therapies, such as Dabrafenib, a BRAF kinase inhibitor.[2][3] The strategic placement of its functional groups—amino, chloro, fluoro, and methyl ester—makes it a highly versatile reagent for constructing complex molecular architectures.[2] This document provides a comprehensive, field-proven guide for the large-scale industrial synthesis of this compound, emphasizing process safety, scalability, and high-purity output. The protocols herein are designed to be self-validating through rigorous in-process controls and analytical verification, ensuring batch-to-batch consistency for researchers, scientists, and drug development professionals.

Chemical Profile & Specifications

The target compound, Methyl 3-amino-2-chloro-6-fluorobenzoate, possesses the following key characteristics.

PropertyValueReference
CAS Number 1195768-18-3[1]
Molecular Formula C₈H₇ClFNO₂[1]
Molecular Weight 203.60 g/mol [1]
Appearance Light brown to brown solid-liquid mixture or solid[4]
Purity (Typical) >98% (HPLC)[2]
Boiling Point 282.6 ± 25.0 °C at 760 mmHg[1]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[5]

Overview of the Synthetic Pathway

The industrial synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate is a multi-step process designed for efficiency and control. The pathway commences with the readily available starting material, 2,6-dichlorobenzoic acid. The core strategy involves a sequence of nitration, esterification, selective nucleophilic aromatic substitution (fluorination), and finally, reduction of the nitro group to the target amine. This route avoids costly and hazardous reagents like chromium trioxide or hydrazine hydrate that are sometimes used in less-optimized laboratory-scale syntheses.[1]

G A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B Nitration (Fuming HNO₃ / H₂SO₄) C Methyl 2,6-dichloro-3-nitrobenzoate B->C Esterification (Methanol / H₂SO₄) D Methyl 2-chloro-6-fluoro-3-nitrobenzoate C->D Halex Reaction (Spray-dried KF) E Methyl 3-amino-2-chloro-6-fluorobenzoate D->E Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: Overall Synthetic Workflow. A four-step reaction sequence transforms 2,6-dichlorobenzoic acid into the final product.

Detailed Synthesis Protocols

This section details the step-by-step methodology for each stage of the synthesis. All operations must be conducted in a controlled environment by trained personnel using appropriate personal protective equipment (PPE).

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

Objective: To regioselectively introduce a nitro group at the C3 position. The electron-withdrawing nature of the two chlorine atoms deactivates the ring but directs the nitration to the position meta to both.

Materials & Equipment:

  • Glass-lined reactor with temperature control, overhead stirrer, and addition funnel

  • 2,6-Dichlorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (95%)

  • Dichloromethane (DCM)

  • Deionized Water

  • In-process control: HPLC system

Protocol:

  • Reactor Charging: Under an inert nitrogen atmosphere, charge the reactor with 2,6-dichlorobenzoic acid (1.0 eq) and concentrated sulfuric acid (1.26 eq).[6] Begin stirring to ensure complete dissolution.

  • Preparation of Nitrating Mixture: In a separate, cooled vessel, carefully prepare a mixed acid solution by adding fuming nitric acid (1.05 eq) to concentrated sulfuric acid (1.1 eq). This pre-mixing step is critical for controlling the exotherm upon addition.

  • Controlled Addition: Cool the main reactor to 0-5 °C. Slowly add the nitrating mixture dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Causality Note: Strict temperature control is essential to prevent side reactions and ensure regioselectivity.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 5-7 hours.

  • In-Process Control (IPC): Withdraw a sample and analyze via HPLC to confirm the consumption of starting material is <0.5%.

  • Work-up & Isolation:

    • Cool the reaction mixture to 0-10 °C.

    • Carefully quench the reaction by adding it to a mixture of ice and water.

    • Extract the aqueous phase twice with dichloromethane.[6]

    • Combine the organic layers and wash with water until the pH of the aqueous phase is neutral (pH 2-3 is acceptable).[6]

    • Concentrate the organic phase under reduced pressure to yield the intermediate, 2,6-dichloro-3-nitrobenzoic acid, as a solid.

    • Expected Yield: 92-95%; Purity (HPLC): >98%.

Step 2: Esterification of 2,6-Dichloro-3-nitrobenzoic Acid

Objective: To convert the carboxylic acid to its corresponding methyl ester to facilitate the subsequent fluorination and improve handling characteristics.

Materials & Equipment:

  • Glass-lined reactor with reflux condenser and temperature control

  • 2,6-Dichloro-3-nitrobenzoic acid (from Step 1)

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Brine solution

Protocol:

  • Reactor Charging: Charge the reactor with 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) and methanol (approx. 2.2 L per kg of acid).[6]

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.07 eq) as the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 5-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC until the starting material is <1.0%.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Causality Note: The bicarbonate wash is crucial to neutralize the acidic catalyst and any remaining unreacted carboxylic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford Methyl 2,6-dichloro-3-nitrobenzoate as a solid.

    • Expected Yield: 96-99%; Purity (HPLC): >99%.

Step 3: Selective Fluorination (Halex Reaction)

Objective: To selectively replace the chlorine atom at the C6 position with fluorine. This is the key step in introducing the fluorine moiety. The C6 position is more activated towards nucleophilic substitution than the C2 position due to the electronic influence of the adjacent nitro group.

Materials & Equipment:

  • High-pressure reactor with robust temperature and pressure controls

  • Methyl 2,6-dichloro-3-nitrobenzoate (from Step 2)

  • Spray-dried Potassium Fluoride (KF)

  • Dimethyl Sulfoxide (DMSO, anhydrous) or Sulfolane

Protocol:

  • Reactor Charging: Charge the reactor with Methyl 2,6-dichloro-3-nitrobenzoate (1.0 eq), anhydrous spray-dried potassium fluoride (2.0-2.5 eq), and anhydrous DMSO. Causality Note: The use of spray-dried KF is critical as its high surface area and anhydrous nature significantly enhance reactivity. A polar aprotic solvent like DMSO is required to solubilize the fluoride salt.

  • Reaction: Seal the reactor and heat the mixture to 140-160 °C. The reaction is typically run for 10-15 hours.

  • In-Process Control (IPC): Carefully sample the reaction mixture (after cooling) and analyze by HPLC or GC-MS to monitor the formation of the product and disappearance of the starting material.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water and stir.

    • Extract the product with a suitable solvent like toluene or ethyl acetate.

    • Wash the combined organic layers thoroughly with water to remove DMSO and residual salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • The crude product, Methyl 2-chloro-6-fluoro-3-nitrobenzoate, may require purification by recrystallization or column chromatography for large-scale operations.

    • Expected Yield: 75-85%; Purity (HPLC): >98%.

Step 4: Catalytic Hydrogenation to Methyl 3-amino-2-chloro-6-fluorobenzoate

Objective: To reduce the nitro group to a primary amine, yielding the final product. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and atom economy.

Materials & Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator or industrial equivalent)

  • Methyl 2-chloro-6-fluoro-3-nitrobenzoate (from Step 3)

  • Palladium on Carbon (5-10% Pd/C, 50% wet)

  • Methanol or Ethyl Acetate

  • Hydrogen Gas (high purity)

  • Celite or another filter aid

Protocol:

  • Reactor Charging: In the hydrogenation vessel, create a slurry of Methyl 2-chloro-6-fluoro-3-nitrobenzoate (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst (0.01-0.03 eq by weight of palladium) to the slurry under a nitrogen blanket. Safety Note: Pd/C can be pyrophoric. Handle with care and never add to a dry solvent.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature. An exotherm is expected; maintain the temperature below 40 °C using external cooling. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.

  • In-Process Control (IPC): Confirm the completion of the reaction by HPLC, ensuring the absence of the nitro intermediate.

  • Work-up & Isolation:

    • Depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude product can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.

    • Dry the final product, Methyl 3-amino-2-chloro-6-fluorobenzoate, under vacuum.

    • Expected Yield: 90-97%; Purity (HPLC): >99.5%.

Analytical Quality Control

Rigorous analytical testing is mandatory to ensure the final product meets pharmaceutical-grade specifications.

ParameterMethodSpecification
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRConsistent with the structure of Methyl 3-amino-2-chloro-6-fluorobenzoate.
Purity Assay HPLC (Reverse Phase)≥ 99.0%
Molecular Weight Mass Spectrometry (LC-MS)Conforms to theoretical mass (m/z 204.03 for [M+H]⁺)
Residual Solvents GC-HSWithin ICH limits
Water Content Karl Fischer Titration≤ 0.5%

Process Logic & Workflow

The entire manufacturing process follows a strict logical flow from material reception to final product dispatch, ensuring quality and safety at every step.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Final QC & Release A Raw Material Sourcing & QC B Step 1: Nitration A->B C Step 2: Esterification B->C D Step 3: Fluorination C->D E Step 4: Hydrogenation D->E F Crude Product Isolation E->F G Purification (Recrystallization) F->G H Drying Under Vacuum G->H I Final Product QC Testing H->I J Packaging & Labeling I->J K Certificate of Analysis Generation & Release J->K

Figure 2: Industrial Production Workflow. A phased approach from raw materials to final quality-assured product release.

Safety, Handling, and Emergency Procedures

This process involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (inspected prior to use), flame-retardant lab coat, and appropriate respiratory protection (full-face respirator if exposure limits are exceeded).[5][7]

  • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or an isolated and contained reactor system.[8][9] Emergency eyewash stations and safety showers must be immediately accessible.[7]

  • Handling: Use spark-proof tools and explosion-proof equipment.[5] Avoid formation of dust and aerosols.[5] Wash hands thoroughly after handling.[7]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and incompatible materials like strong oxidizing agents.[5][7]

  • Spill Response: In case of a spill, evacuate personnel to a safe area.[5] Remove all sources of ignition.[5] Contain the spill using a dry chemical absorbent and collect it in a suitable container for disposal.[7] Do not let the chemical enter drains.[5]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][9]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

  • Waste Disposal: Dispose of all chemical waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8]

References

  • Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate - ChemicalBook. (2025).
  • Methyl 3-amino-2-fluorobenzoate Safety Data Sheet. (2020).
  • Methyl 3-amino-2-fluorobenzoate MSDS. (n.d.). Chemsrc.
  • Safety Data Sheet - Methyl 3-aminobenzo
  • Methyl 3-amino-2-fluorobenzoate. (n.d.). Chem-Impex.
  • MSDS of Methyl 3-amino-2-fluorobenzo
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.).
  • Methyl 3-Amino-2-fluorobenzoate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • How to Synthesize Methyl 3-amino-2-fluorobenzo
  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 3-amino-2-fluorobenzoate. (n.d.). Sigma-Aldrich.
  • Certificate of Analysis - Methyl 3-amino-2-fluorobenzo

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of Methyl 3-amino-2-chloro-6-fluorobenzoate synthesis

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive guidance on optimizing the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoa...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive guidance on optimizing the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate. As a critical intermediate in the development of novel pharmaceuticals, achieving a high yield and purity of this compound is paramount.[1][2] This guide, presented in a practical question-and-answer format, addresses common challenges and provides field-proven solutions to enhance your experimental outcomes.

Synthesis Overview & Strategy

The synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. A common and effective strategy involves the nitration of a di-halogenated benzoic acid precursor, followed by esterification and subsequent reduction of the nitro group. Understanding the interplay of the substituents on the aromatic ring is crucial for controlling regioselectivity and reactivity throughout the synthesis.[3][4]

Below is a diagram outlining a logical synthetic pathway.

Synthesis_Workflow Start 2-Chloro-6-fluorobenzoic Acid Step1 Nitration (HNO3 / H2SO4) Start->Step1 Intermediate1 2-Chloro-6-fluoro-3- nitrobenzoic Acid Step1->Intermediate1 Step2 Esterification (Methanol, Acid Catalyst) Intermediate1->Step2 Intermediate2 Methyl 2-chloro-6-fluoro-3- nitrobenzoate Step2->Intermediate2 Step3 Reduction (e.g., H2/Pd-C, Fe/HCl) Intermediate2->Step3 FinalProduct Methyl 3-amino-2-chloro- 6-fluorobenzoate Step3->FinalProduct

Caption: Proposed synthetic pathway for Methyl 3-amino-2-chloro-6-fluorobenzoate.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing foundational knowledge for the subsequent troubleshooting guide.

Q1: Why is 2-chloro-6-fluorobenzoic acid the recommended starting material?

A: The selection of the starting material is dictated by the final substitution pattern. The chlorine and fluorine atoms are ortho and para directors, while the carboxylic acid group is a meta director.[5] Starting with the halogens already in place on the benzene ring allows for a more controlled nitration at the C3 position, which is activated by the ortho-fluoro and ortho-chloro substituents and is the least sterically hindered position between the existing groups.

Q2: What are the critical parameters for the nitration step (Step 1)?

A: The nitration of the substituted benzene ring is a sensitive electrophilic aromatic substitution. Critical parameters include:

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0 to -10 °C) is crucial to prevent over-nitration and the formation of unwanted side products.[6]

  • Reagent Concentration: The ratio of nitric acid to sulfuric acid must be carefully controlled. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Rate of Addition: The starting material should be added slowly to the cooled acid mixture to manage the reaction's exothermicity.[6]

Q3: Which method is best for the final nitro group reduction (Step 3)?

A: The choice of reducing agent depends on scale, available equipment, and sensitivity of the functional groups.

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is a clean and efficient method, often providing high yields and purity.[6] It requires specialized hydrogenation equipment. Care must be taken to avoid dehalogenation, which can be a side reaction under harsh conditions.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): This is a classic and robust method suitable for bench-scale synthesis. It is generally cost-effective but may require more rigorous purification to remove metal salts.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis.

Issue 1: Low Yield in the Nitration Step (Step 1)

Q: My nitration of 2-chloro-6-fluorobenzoic acid is resulting in a low yield of the desired 3-nitro product. What are the likely causes and solutions?

A: Low yields in this step often point to incomplete reaction or the formation of side products.

Potential Cause Explanation Recommended Solution
Insufficient Acid Catalyst Concentrated sulfuric acid is essential to generate the nitronium ion (NO₂⁺) from nitric acid. If the concentration is too low or the ratio to nitric acid is incorrect, the rate of reaction will be significantly reduced.Ensure the use of highly concentrated (95-98%) sulfuric acid. A common ratio is a 1:4 mixture of nitric acid to sulfuric acid.
Reaction Temperature Too High While counterintuitive, allowing the temperature to rise can lead to oxidative degradation of the starting material or the product by the strong acid mixture, reducing the overall yield.Maintain strict temperature control, keeping the reaction mixture between 0 and -10 °C during the addition of the benzoic acid derivative. Use an ice-salt or acetone-dry ice bath.[6]
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time, especially if conducted at a very low temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Once the starting material is consumed, proceed with the workup. If the reaction stalls, consider allowing it to stir for a longer period at the controlled temperature.
Losses During Workup The product, 2-chloro-6-fluoro-3-nitrobenzoic acid, has some solubility in water. Excessive washing or improper pH adjustment during extraction can lead to significant product loss.During the workup, quench the reaction by pouring it onto ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Minimize washes with water and ensure the aqueous phase is saturated with sodium chloride to decrease the product's aqueous solubility.[7]
Issue 2: Impurities Detected After Esterification (Step 2)

Q: After converting the nitrobenzoic acid to its methyl ester, I am observing significant impurities. What could be the source?

A: Impurities at this stage often originate from the previous step or are formed during the esterification itself.

Potential Cause Explanation Recommended Solution
Incomplete Esterification The reaction may not have reached equilibrium, leaving unreacted starting material.Use a large excess of methanol, which serves as both the solvent and reagent, to drive the equilibrium towards the product. Ensure a sufficient amount of acid catalyst (e.g., H₂SO₄, or using thionyl chloride[7]) is used. Heating the reaction to reflux is typically required.[7] Monitor via TLC/HPLC until the starting material is consumed.
Hydrolysis During Workup If the product is exposed to basic conditions during workup while water is present, the ester can be hydrolyzed back to the carboxylic acid.Neutralize the reaction mixture carefully. Use a mild base like sodium bicarbonate solution for washes and avoid strong bases like sodium hydroxide. Ensure all apparatus is dry.
Thermal Decomposition If distillation is used for purification, excessive temperatures can cause decomposition of the nitro-aromatic compound.Purify the product using column chromatography or recrystallization if possible. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
Issue 3: Low Yield and Byproducts in the Reduction Step (Step 3)

Q: The final reduction of the nitro group to an amine is giving a poor yield, and I'm seeing multiple spots on my TLC plate. How can I optimize this?

A: The reduction of a nitro group on a poly-halogenated ring can be challenging due to potential side reactions.

Troubleshooting_Reduction Start Start IncompleteReaction Incomplete Reaction (Nitro group remains) Start->IncompleteReaction Yes Dehalogenation Dehalogenation Byproduct (Loss of Cl or F) Start->Dehalogenation Yes OverReduction Other Byproducts (e.g., azo, azoxy) Start->OverReduction Yes Solution1 Increase catalyst loading, reaction time, or H2 pressure. Check catalyst activity. IncompleteReaction->Solution1 Solution2 Use milder conditions. Screen catalysts (e.g., PtO2). Reduce temperature/pressure. Dehalogenation->Solution2 Solution3 Ensure anaerobic conditions. Use alternative reagents like Fe/NH4Cl or SnCl2. OverReduction->Solution3

Caption: Decision tree for troubleshooting the nitro group reduction step.

Potential Cause Explanation Recommended Solution
Catalyst Poisoning or Inactivity (for Catalytic Hydrogenation) The catalyst (e.g., Palladium on carbon) can be poisoned by impurities carried over from previous steps, particularly sulfur-containing compounds. The catalyst may also be old or of low quality.Ensure the starting material is pure. Use a fresh, high-quality catalyst. Sometimes, washing the substrate with a decolorizing agent like activated charcoal before the reaction can help.
Dehalogenation The C-Cl and C-F bonds can be susceptible to hydrogenolysis (cleavage by hydrogen) under catalytic hydrogenation conditions, especially at elevated temperatures or pressures. This leads to the formation of byproducts with one or both halogens removed.Use milder reaction conditions: lower hydrogen pressure, lower temperature, and shorter reaction time. Screen different catalysts; sometimes Platinum-based catalysts (like PtO₂) are less prone to causing dehalogenation than Palladium.
Incomplete Reaction The reduction may not have gone to completion, leaving the nitro starting material or intermediate reduction products (nitroso, hydroxylamine).Increase the catalyst loading or the hydrogen pressure. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. Monitor the reaction by TLC or HPLC and allow it to run until the starting material disappears.
Formation of Azo/Azoxy Compounds Incomplete reduction, particularly with metal/acid methods, can sometimes lead to the condensation of intermediate nitroso and hydroxylamine species, forming dimeric azo or azoxy byproducts.Ensure a sufficient excess of the reducing metal and acid is used. Maintain vigorous stirring and control the temperature to ensure a steady, complete reduction.

Detailed Experimental Protocols

The following are generalized protocols inspired by procedures for analogous compounds.[6][7] Researchers should adapt them based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate (Steps 1 & 2)
  • Nitration:

    • In a three-necked flask equipped with a thermometer and a dropping funnel, cool a 4:1 mixture of concentrated H₂SO₄ and concentrated HNO₃ to 0 °C.

    • Slowly add 2-chloro-6-fluorobenzoic acid to the acid mixture, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the precipitated solid (2-chloro-6-fluoro-3-nitrobenzoic acid) by filtration and wash with cold water until the washings are neutral. Dry the solid under vacuum.

  • Esterification:

    • Suspend the dried nitrobenzoic acid in methanol (at least 10-fold excess by volume).

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. Purify by column chromatography or recrystallization.

Protocol 2: Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate (Step 3 - Catalytic Hydrogenation)
  • Dissolve Methyl 2-chloro-6-fluoro-3-nitrobenzoate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Place the flask in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air.

  • Rinse the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product. Purify as necessary.

References

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • KEGG PATHWAY Database. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

  • PMC - NIH. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

  • MSU chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • PMC - NIH. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 3-amino-2-chloro-6-fluorobenzoate

Welcome to the technical support center for the purification of Methyl 3-amino-2-chloro-6-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-amino-2-chloro-6-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl 3-amino-2-chloro-6-fluorobenzoate?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent synthesis involves the reduction of a nitro-precursor, Methyl 2-chloro-6-fluoro-3-nitrobenzoate. Consequently, the most common impurities include:

  • Unreacted Starting Material: Residual Methyl 2-chloro-6-fluoro-3-nitrobenzoate. This impurity is significantly less polar than the desired amino product.

  • Isomeric Impurities: Depending on the synthesis of the precursors, you may encounter regioisomers such as Methyl 3-amino-6-chloro-2-fluorobenzoate. These can be challenging to separate due to similar polarities.

  • Hydrolysis Product: 3-amino-2-chloro-6-fluorobenzoic acid, which can form if the ester is exposed to acidic or basic conditions during workup or purification. This impurity is highly polar and will behave very differently chromatographically.

  • Residual Catalysts and Reagents: Traces of hydrogenation catalysts (e.g., Palladium on carbon) or reducing agents.

Understanding these potential impurities is the first step in designing an effective purification strategy. A preliminary Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of your crude material is highly recommended.

Q2: How stable is Methyl 3-amino-2-chloro-6-fluorobenzoate during purification?

A2: This compound is generally stable under standard purification conditions.[1][2] However, there are two key sensitivities to be aware of:

  • Acid Sensitivity: As an aromatic amine, the amino group can be protonated by strong acids. While silica gel used in column chromatography is generally acceptable, its slightly acidic nature can sometimes cause streaking or partial retention of the amine. This is a common issue with aniline derivatives.

  • Thermal and Light Sensitivity: While stable at room temperature, prolonged exposure to high heat or strong light should be avoided to prevent potential degradation.[1] It is best practice to store the compound in a cool, dark place under an inert atmosphere.[1]

Q3: How can I accurately assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for assessing the purity of Methyl 3-amino-2-chloro-6-fluorobenzoate.[3][4][5] A typical Reverse-Phase HPLC method provides excellent resolution and quantitative results.

Recommended Starting HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 150 mm, 1.6 µmProvides good retention and separation for moderately polar aromatic compounds.[6]
Mobile Phase A Water + 0.1% Formic AcidThe acid improves peak shape for the amine by ensuring consistent protonation.[6]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic modifiers for reverse-phase chromatography.
Gradient 10% to 95% B over 10 minutesA gradient elution is effective for separating the product from both more polar and less polar impurities.
Flow Rate 0.5 mL/minA standard flow rate for this column dimension.[6]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce run time.[5]
Detection UV at 254 nm or 270 nmThe aromatic ring provides strong UV absorbance at these wavelengths.[5][7]

Purification Workflow: A Decision Guide

The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity. This workflow provides a logical decision-making process.

PurificationWorkflow Start Crude Product TLC_HPLC Analyze by TLC/HPLC Start->TLC_HPLC Impurity_Check What is the main impurity? TLC_HPLC->Impurity_Check Recrystallize Attempt Recrystallization Impurity_Check->Recrystallize  Mainly one major,  less soluble impurity  (e.g., starting nitro-compound) Column Perform Column Chromatography Impurity_Check->Column  Multiple impurities or  impurities with similar  polarity Purity_Check_1 Check Purity Recrystallize->Purity_Check_1 Purity_Check_2 Check Purity Column->Purity_Check_2 Purity_Check_1->Column <99% Pure End Pure Product Purity_Check_1->End >99% Pure Purity_Check_2->End >99% Pure Troubleshoot Troubleshoot or Re-purify Purity_Check_2->Troubleshoot <99% Pure Troubleshoot->Column Re-run column with optimized conditions

Caption: Decision workflow for purification of Methyl 3-amino-2-chloro-6-fluorobenzoate.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for removing a significant amount of less soluble impurities, such as the starting nitro-compound.

Q: My compound won't crystallize from solution, even after cooling. What's wrong?

A: This is a classic case of either using too much solvent or the solution being supersaturated.

Solutions:

  • Reduce Solvent Volume: This is the most common issue. Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or a rotary evaporator. Allow the concentrated solution to cool again.

  • Induce Crystallization: If the solution is supersaturated, it needs a nucleation site to begin crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for the first crystals to form.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This will act as a template for crystal growth.

Q: My product is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is very high, depressing the melting point.

Solutions:

  • Lower the Cooling Temperature: Ensure the solution is fully dissolved at the boiling point, then cool it very slowly. Allow it to reach room temperature undisturbed before moving it to an ice bath. Rapid cooling encourages oil formation.

  • Add More Solvent: The oil may be a supersaturated solution. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool it slowly again.

  • Change Solvent System: The polarity difference between your compound and the solvent may be too large. If using a single solvent, try a mixed-solvent system. If using a mixed-solvent system, adjust the ratio to be less "poor" at the boiling point.

Step-by-Step Recrystallization Protocol

This protocol is based on a method proven effective for a structurally similar compound, 2-fluoro-3-aminobenzoate, which achieved >99% purity.[3]

  • Solvent Selection: A mixed solvent system of a "good" solvent (where the compound is soluble) and a "poor" or "anti-solvent" (where the compound is insoluble) is highly effective. Based on the compound's structure, start with the systems below.

Good SolventPoor/Anti-SolventRecommended Ratio (v/v)Notes
Methyl tert-butyl ether (MTBE)Heptane or Hexane~1:3This system is reported to be highly effective for a similar compound.[3]
Ethanol or MethanolWaterStart with dissolving in alcohol, then add water dropwise.A classic choice for moderately polar compounds.[8]
Ethyl AcetateHeptane or HexaneStart with dissolving in EtOAc, then add heptane dropwise.Good for removing non-polar impurities.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent in small portions while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities (like catalyst residue) are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this initial cooling period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (e.g., heptane) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is ideal for separating multiple impurities or those with polarities similar to the product.

Q: My compound is streaking on the TLC plate and won't elute cleanly from the column. What is happening?

A: This is a common problem when purifying amines on standard silica gel. The slightly acidic nature of silica can protonate the basic amino group, causing strong, non-specific binding, which leads to tailing or streaking.

Solutions:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia in methanol, to your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel, allowing the amine to elute cleanly.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.

Q: I can't get good separation between my product and an impurity. How can I improve resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If the spots are too close together, try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane). This will increase the retention time and may improve separation.

    • Change Solvents: The key to selectivity is changing solvent interactions. If a hexane/ethyl acetate system isn't working, try a completely different system. Toluene or dichloromethane as the less polar component, or using diethyl ether instead of ethyl acetate, can alter the interactions and improve separation.

  • Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

  • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these will lead to poor separation.

Step-by-Step Flash Chromatography Protocol
  • TLC Analysis: First, determine the optimal mobile phase using TLC. The ideal system will give your product an Rf value of ~0.2-0.4.

Starting Solvent Systems for TLC (v/v)Target Compounds
20-40% Ethyl Acetate in HexaneGeneral purpose for moderately polar compounds.
5-15% Methanol in DichloromethaneFor more polar compounds that do not move in EtOAc/Hexane.
Add 0.5% Triethylamine (Et₃N) to any system if streaking is observed.
  • Column Packing:

    • Select a column of appropriate size (for 1g of crude, a 40mm diameter column is a good start).

    • Pack the column using the "wet slurry" method with silica gel (230-400 mesh) in the initial, low-polarity mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, use "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained, and carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your chosen mobile phase. Apply gentle air pressure to achieve a flow rate of about 2 inches/minute.

    • Collect fractions and monitor them by TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Google Patents. (2019). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Google Patents. (2012). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • ResearchGate. (2009). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from [Link]

  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (2020). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

Troubleshooting

common side reactions in the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate

Welcome to the technical support center for the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Introduction: The Synthetic Challenge

Methyl 3-amino-2-chloro-6-fluorobenzoate is a key building block in the development of various pharmaceuticals. Its synthesis, while conceptually straightforward, is often plagued by issues related to regioselectivity, incomplete reactions, and the formation of challenging-to-remove impurities. This guide will address these issues in a practical, question-and-answer format, providing not just solutions, but also the underlying chemical principles.

A common and logical synthetic route commences with 2-chloro-6-fluorobenzoic acid, proceeding through nitration, esterification, and finally, reduction of the nitro group. Our troubleshooting guide will be structured around these key transformations.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: Nitration cluster_1 Stage 2: Esterification cluster_2 Stage 3: Nitro Reduction A 2-Chloro-6-fluorobenzoic Acid B Methyl 2-chloro-6-fluoro- 3-nitrobenzoate A->B HNO₃ / H₂SO₄ C Methyl 3-amino-2-chloro- 6-fluorobenzoate B->C H₂, Pd/C B_acid 2-Chloro-6-fluoro- 3-nitrobenzoic acid B_acid->B CH₃OH, H⁺ cat.

Caption: A common synthetic route to Methyl 3-amino-2-chloro-6-fluorobenzoate.

Troubleshooting Guide

Stage 1: Nitration of 2-Chloro-6-fluorobenzoic Acid

Question 1: My nitration reaction is producing a mixture of isomers, and the yield of the desired 3-nitro product is low. How can I improve the regioselectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution on a polysubstituted ring. The directing effects of the existing substituents are in competition. The carboxylic acid group is a meta-director, while the chloro and fluoro groups are ortho-, para-directors.[1]

  • Underlying Cause: The fluorine atom is a strongly activating ortho-, para-director, while the chlorine is also an ortho-, para-director, albeit less activating. The carboxylic acid group is a deactivating meta-director. The interplay of these electronic and steric effects determines the final isomer distribution. Nitration is likely to occur at positions 3 and 5 (meta to -COOH) and position 4 (ortho to -Cl, para to -F).

  • Troubleshooting & Optimization:

    • Temperature Control is Critical: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent is crucial. Higher temperatures can lead to the formation of more byproducts, including dinitrated species, and may reduce selectivity.

    • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture (concentrated nitric acid in sulfuric acid) to the solution of 2-chloro-6-fluorobenzoic acid ensures better temperature control and minimizes localized high concentrations of the nitrating agent, which can lead to side reactions.

    • Choice of Nitrating System: While a standard mixture of nitric acid and sulfuric acid is common, for deactivated rings, a stronger nitrating agent might be required to achieve a reasonable reaction rate. However, this can sometimes decrease selectivity. It's a delicate balance. Consider exploring milder nitrating agents if isomer separation proves to be a significant issue. Some literature suggests that the use of solid zeolite catalysts can favor the formation of the para-isomer in some nitration reactions.[2]

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes side reactions and improves selectivity.
Addition Rate Slow, dropwiseEnsures proper heat dissipation.
Stirring VigorousPromotes homogeneity and heat transfer.

Question 2: The nitration reaction is very slow or appears to be incomplete, even after extended reaction times. What could be the issue?

Answer: The aromatic ring of 2-chloro-6-fluorobenzoic acid is significantly deactivated towards electrophilic substitution due to the electron-withdrawing nature of all three substituents (fluoro, chloro, and carboxyl groups).

  • Underlying Cause: The combined deactivating effect of the substituents makes the aromatic ring less nucleophilic and thus less reactive towards the electrophilic nitronium ion (NO₂⁺).

  • Troubleshooting & Optimization:

    • Increase Reaction Time: For deactivated substrates, longer reaction times are often necessary. Monitor the reaction progress by a suitable analytical technique like TLC or HPLC.

    • Slight Increase in Temperature: If longer reaction times are not effective, a cautious and incremental increase in the reaction temperature (e.g., to room temperature) after the initial addition at low temperature can be attempted. Be aware that this may also increase the formation of byproducts.

    • Adjust the Strength of the Nitrating Agent: Increasing the proportion of sulfuric acid in the nitrating mixture can increase the concentration of the active electrophile, the nitronium ion.

Stage 2: Esterification

Question 3: I am experiencing low yields in the Fischer esterification of my nitrated benzoic acid. What are the likely causes and solutions?

Answer: Fischer esterification is a reversible reaction, and its equilibrium can be unfavorable.

  • Underlying Cause: The presence of water, either from the reagents or produced during the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.

  • Troubleshooting & Optimization:

    • Use of Excess Alcohol: Employing the alcohol (methanol) as the solvent ensures a large excess, which drives the equilibrium towards the product side.

    • Effective Water Removal: While not always practical on a lab scale for this specific reaction, azeotropic removal of water can be an option in some esterifications. For this synthesis, ensuring anhydrous conditions is key. Use dry methanol and a strong acid catalyst like concentrated sulfuric acid.

    • Reaction Time and Temperature: Refluxing the reaction mixture for an adequate duration (typically several hours) is necessary to reach equilibrium. Monitor the reaction by TLC to determine the optimal reaction time.

Stage 3: Reduction of the Nitro Group

Question 4: During the catalytic hydrogenation of Methyl 2-chloro-6-fluoro-3-nitrobenzoate, I am observing significant dehalogenation, leading to impurities that are difficult to separate. How can I prevent this?

Answer: Dehalogenation is a well-documented side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[3][4] The carbon-halogen bond can be susceptible to hydrogenolysis, especially with palladium catalysts.

  • Underlying Cause: The palladium catalyst can facilitate the cleavage of the C-Cl and C-F bonds, leading to the formation of byproducts where one or both halogens are replaced by hydrogen. The C-Cl bond is generally more susceptible to cleavage than the C-F bond.

  • Troubleshooting & Optimization:

    • Catalyst Selection: While Pd/C is a common choice, other catalysts can offer better selectivity. Platinum-based catalysts (e.g., PtO₂) are sometimes less prone to causing dehalogenation. Raney Nickel can also be an alternative, though it may require more forcing conditions.

    • Use of Catalyst Modifiers/Inhibitors: The addition of certain compounds can suppress dehalogenation. For instance, adding a small amount of a catalyst poison like morpholine or pyridine can selectively inhibit the active sites responsible for dehalogenation without significantly affecting the rate of nitro group reduction. Some patents suggest conducting the hydrogenation in the presence of an acidic medium to inhibit dehalogenation.[3]

    • Reaction Conditions:

      • Hydrogen Pressure: Use the lowest effective hydrogen pressure that allows for a reasonable reaction rate. High pressures can promote hydrodehalogenation.

      • Temperature: Conduct the reaction at or near room temperature. Elevated temperatures can increase the rate of dehalogenation.

      • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used.

Question 5: My final product is contaminated with colored impurities, likely azo or azoxy compounds. What causes their formation and how can I avoid them?

Answer: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. If these intermediates accumulate, they can undergo condensation reactions to form dimeric azo (-N=N-) and azoxy (-N=N⁺-O⁻) compounds, which are often highly colored.

  • Underlying Cause: Incomplete reduction or slow hydrogenation of the hydroxylamine intermediate can lead to its accumulation and subsequent side reactions.

  • Troubleshooting & Optimization:

    • Efficient Stirring: Ensure vigorous agitation to maintain good contact between the substrate, catalyst, and hydrogen. This promotes the complete and rapid reduction to the desired amine.

    • Catalyst Activity and Loading: Use a fresh, active catalyst. Deactivated or insufficient catalyst can lead to the buildup of intermediates. An appropriate catalyst loading (typically 5-10 mol%) is important.

    • Alternative Reducing Agents: If catalytic hydrogenation consistently leads to these impurities, consider alternative reduction methods. Metal/acid combinations like tin(II) chloride in hydrochloric acid or iron in acetic acid can sometimes provide better selectivity and avoid the formation of dimeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the ideal work-up procedure for the nitration reaction? A1: After the reaction is complete (as determined by TLC or HPLC), the reaction mixture is typically poured slowly onto crushed ice with stirring. This precipitates the crude product. The solid is then collected by vacuum filtration and washed thoroughly with cold water to remove residual acids.

Q2: How can I effectively purify the final product, Methyl 3-amino-2-chloro-6-fluorobenzoate? A2: Column chromatography on silica gel is a common method for purifying the final product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from less polar impurities (like dehalogenated byproducts) and more polar impurities. Recrystallization from a suitable solvent system can also be employed for further purification.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product and its impurities? A3:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of each reaction step.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of any impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the desired product and for identifying the structures of any significant impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of non-volatile impurities.[6]

Visualizing Troubleshooting Logic

Troubleshooting_Flowchart cluster_low_yield Low Yield Analysis cluster_impurity Impurity Analysis Start Problem Encountered Problem1 Low Yield / Incomplete Reaction Start->Problem1 Problem2 Impurity Formation Start->Problem2 Cause1a Deactivated Ring (Nitration) Problem1->Cause1a Cause1b Equilibrium (Esterification) Problem1->Cause1b Cause1c Catalyst Inactivity (Reduction) Problem1->Cause1c Cause2a Isomer Formation (Nitration) Problem2->Cause2a Cause2b Dehalogenation (Reduction) Problem2->Cause2b Cause2c Azo/Azoxy Byproducts (Reduction) Problem2->Cause2c Solution1a Increase Time/Temp Stronger Reagent Cause1a->Solution1a Solution1b Excess Alcohol Anhydrous Conditions Cause1b->Solution1b Solution1c Fresh Catalyst Optimize Loading Cause1c->Solution1c Solution2a Strict Temp Control Slow Addition Cause2a->Solution2a Solution2b Alternative Catalyst Inhibitors Low H₂ Pressure Cause2b->Solution2b Solution2c Vigorous Stirring Active Catalyst Alternative Reductant Cause2c->Solution2c

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions Involving Methyl 3-amino-2-chloro-6-fluorobenzoate

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with Methyl 3-amino-2-chloro-6-fluorobenzoate. This guide is structured for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with Methyl 3-amino-2-chloro-6-fluorobenzoate. This guide is structured for researchers, medicinal chemists, and process development scientists who encounter this challenging substrate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Section 1: General FAQs & Substrate Analysis

This section addresses the fundamental challenges posed by the unique structure of Methyl 3-amino-2-chloro-6-fluorobenzoate.

Q1: Why is this substrate considered difficult for cross-coupling reactions?

A1: The difficulty arises from a combination of steric and electronic factors inherent to its structure. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[1][2] This substrate presents three specific challenges:

  • Steric Hindrance: The presence of two substituents (ortho-chloro and ortho-fluoro) flanking the reactive C-Cl bond creates significant steric congestion. This can impede the approach of the bulky palladium catalyst, slowing down or inhibiting the reaction.[2]

  • Aryl Chloride Inertness: The C-Cl bond is stronger and less readily cleaved by the palladium(0) catalyst compared to C-Br or C-I bonds. This makes the initial oxidative addition step, often the rate-limiting step, particularly challenging.[3]

  • Potential Catalyst Inhibition: The free amino group can coordinate to the palladium center. This coordination can potentially sequester the catalyst in an inactive state, preventing it from participating in the catalytic cycle.[4]

Substrate_Challenges Substrate Methyl 3-amino-2-chloro-6-fluorobenzoate Challenge1 Steric Hindrance (ortho-Cl, ortho-F) Substrate->Challenge1 Challenge2 Inert C-Cl Bond (Aryl Chloride) Substrate->Challenge2 Challenge3 Catalyst Coordination (Amino Group) Substrate->Challenge3 Impact1 Slows Oxidative Addition Challenge1->Impact1 Impacts Impact2 High Activation Energy for Oxidative Addition Challenge2->Impact2 Impacts Impact3 Reduces Active Catalyst Concentration Challenge3->Impact3 Impacts

Caption: Key challenges in coupling reactions with the target substrate.

Q2: Do I need to protect the amino group before starting the coupling reaction?

A2: Not necessarily. While older methods often required protecting the amine to prevent side reactions or catalyst inhibition, modern catalyst systems, particularly those using bulky biarylphosphine ligands, are highly effective for coupling unprotected anilines.[5] In many cases, proceeding with the unprotected amine is preferable as it avoids the extra steps of protection and deprotection. However, if you are using less specialized catalysts or observing significant side reactions, an N-Boc protection could be a viable troubleshooting step.

Q3: What are the most common side reactions observed with this substrate?

A3: The most prevalent side reactions are:

  • Dehalogenation: The chloro group is replaced by a hydrogen atom. This can be exacerbated by certain bases or sources of hydride.

  • Homocoupling: The boronic acid (in Suzuki coupling) or terminal alkyne (in Sonogashira coupling) couples with itself to form a symmetrical dimer. This is often promoted by the presence of oxygen.[2]

  • Protodeboronation: In Suzuki coupling, the boronic acid group is replaced by a hydrogen atom before it can transmetalate to the palladium center. This is more common with unstable boronic acids or prolonged reaction times at high temperatures.[2]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. Success with Methyl 3-amino-2-chloro-6-fluorobenzoate hinges on selecting a potent catalyst system capable of activating the aryl chloride.

Q4: I am seeing no or very low conversion in my Suzuki coupling. What is the first thing I should check?

A4: The catalyst system (palladium precursor and ligand) is the most critical factor for activating an aryl chloride.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.

  • Expert Recommendation: You must use a catalyst system designed for challenging aryl chlorides. This typically involves bulky, electron-rich phosphine ligands. These ligands promote the difficult oxidative addition step and stabilize the active monomeric Pd(0) species.[1]

  • Causality: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and better able to break the C-Cl bond. Steric bulk facilitates the final reductive elimination step to release the product.[1]

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Hindered Aryl Chlorides

LigandPalladium PrecursorGenerationKey Features
SPhos Pd₂(dba)₃ or Pd(OAc)₂Buchwald Gen 2/3Excellent for sterically demanding substrates.[4]
XPhos Pd₂(dba)₃ or Pd(OAc)₂Buchwald Gen 2/3High activity for aryl chlorides.[4]
RuPhos Pd₂(dba)₃ or Pd(OAc)₂Buchwald Gen 3Very active, good for electron-rich and -poor substrates.
IPr (NHC Ligand) [Pd(IPr)(cinnamyl)Cl]NHC-basedN-Heterocyclic Carbene ligands offer high stability and activity.

Note: Using pre-formed palladacycle precatalysts (e.g., SPhos Pd G3) can often provide more consistent results by ensuring efficient generation of the active Pd(0) species.

Q5: Which base should I choose for the Suzuki coupling, considering the ester functional group?

A5: The base is crucial for activating the boronic acid in the transmetalation step.[6] Given the presence of a methyl ester, which is sensitive to hydrolysis under strongly basic conditions, a moderately strong base is recommended.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice, providing sufficient basicity for transmetalation without causing significant ester hydrolysis. Often used in solvents like dioxane or 2-MeTHF.[5]

    • Potassium Carbonate (K₂CO₃): A milder option that is also effective, particularly when paired with a highly active catalyst system.[5]

    • Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can increase reaction rates, but should be used cautiously at elevated temperatures.

  • Bases to Avoid: Strong bases like Sodium Hydroxide (NaOH) or Sodium tert-Butoxide (NaOtBu) should be avoided as they will readily hydrolyze the methyl ester.

Suzuki_Cycle cluster_0 Rate-Limiting Step for Aryl Chlorides L2Pd0 L₂Pd(0) OxAdd Oxidative Addition Complex L2Pd0->OxAdd Ar-Cl Transmetal Transmetalation Complex OxAdd->Transmetal [R-B(OR)₂(Base)]⁻ Transmetal->L2Pd0 Reductive Elimination Product Ar-R Transmetal->Product ArCl Ar-Cl Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Boronic L2Pd0_out L₂Pd(0)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Section 3: Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a new C-N bond at the C-Cl position. Success requires careful selection of the base and ligand to ensure compatibility with the amine nucleophile and the substrate.[7]

Q6: I am attempting a Buchwald-Hartwig amination on the aryl chloride, but the reaction is sluggish. How can I improve it?

A6: Similar to the Suzuki reaction, the catalyst system is paramount. For C-N coupling, the choice of base is often even more critical.

  • Ligand Choice: Use bulky, electron-rich dialkylbiarylphosphine ligands. Ligands like BrettPhos or tBuXPhos are specifically designed to facilitate the coupling of hindered substrates.[8]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[9] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or 2-MeTHF are standard. Ensure they are thoroughly degassed.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

LigandPalladium PrecursorKey Features
BrettPhos [Pd(allyl)Cl]₂ or Pd₂(dba)₃Excellent for coupling primary and secondary amines, especially with hindered substrates.
tBuXPhos [Pd(allyl)Cl]₂ or Pd₂(dba)₃High activity for aryl chlorides.
Josiphos Ligands Pd(OAc)₂Bidentate ferrocenyl ligands that show good activity.[10]
Q7: I am observing decomposition of my starting material or product. What could be the cause?

A7: Decomposition in Buchwald-Hartwig reactions is often related to the strong base used, especially at high temperatures.[11]

  • Temperature Control: Try running the reaction at a lower temperature for a longer period. Typical temperatures are 80-110 °C, but starting at the lower end of this range is advisable.[9]

  • Base Stability: The substrate's ester group can be sensitive to NaOtBu. If hydrolysis is a major issue, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, but this will likely require a more active catalyst (e.g., a G3 or G4 palladacycle precatalyst) to achieve reasonable reaction rates.

Section 4: Troubleshooting Guide for Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes.[12] For an unreactive aryl chloride, a copper co-catalyst is typically essential.

Q8: My Sonogashira coupling with the aryl chloride is not working. What are the key parameters to adjust?

A8: The classic Sonogashira reaction involves both palladium and copper(I) catalysts.[13]

  • Catalyst System: Use a combination of a Pd(0) source (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI). The copper co-catalyst is crucial for activating the alkyne.[14]

  • Ligand: While PPh₃ is standard, more electron-rich and bulky phosphine ligands used for Suzuki couplings can also accelerate the reaction with aryl chlorides.

  • Base: A liquid amine base, which often serves as the solvent or co-solvent, is required. Diethylamine (Et₂NH) or triethylamine (Et₃N) are common choices.

  • Solvent: Anhydrous THF or DMF are suitable solvents.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling). Rigorous degassing and maintaining a nitrogen or argon atmosphere are critical.

Q9: Should I consider a copper-free Sonogashira protocol?

A9: Copper-free Sonogashira couplings have been developed to avoid issues with copper contamination and Glaser homocoupling. However, these protocols typically require higher temperatures and more specialized, highly active palladium/ligand systems to function, especially with aryl chlorides. For this challenging substrate, the conventional Pd/Cu co-catalyzed system is often a more reliable starting point.

Section 5: Experimental Protocols & Troubleshooting Flowchart

This section provides a validated starting protocol for a Suzuki-Miyaura coupling and a logical flowchart for troubleshooting common issues.

Protocol: Suzuki-Miyaura Coupling of Methyl 3-amino-2-chloro-6-fluorobenzoate with 4-Methoxyphenylboronic Acid

Materials:

  • Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 eq)

  • 4-Methoxyphenylboronic Acid (1.5 eq)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane/Water (10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 3-amino-2-chloro-6-fluorobenzoate, 4-methoxyphenylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Issue: Low or No Conversion Check_Atmosphere Is the reaction rigorously oxygen-free? Start->Check_Atmosphere Degas Action: Re-run with freshly degassed solvents and inert atmosphere. Check_Atmosphere->Degas No Check_Catalyst Is the catalyst system potent enough for an aryl chloride? Check_Atmosphere->Check_Catalyst Yes Degas->Start Re-evaluate Upgrade_Catalyst Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, RuPhos) and/or a palladacycle precatalyst. Check_Catalyst->Upgrade_Catalyst No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Upgrade_Catalyst->Start Re-evaluate Increase_Temp Action: Increase temperature in 10°C increments (e.g., from 80°C to 100°C). Check_Temp->Increase_Temp No/Maybe Check_Base Is the base appropriate and active? Check_Temp->Check_Base Yes Increase_Temp->Start Re-evaluate Change_Base Action: Ensure base is finely powdered. Consider a stronger (e.g., K₃PO₄ -> Cs₂CO₃) or different base. Check_Base->Change_Base No/Maybe Success Problem Solved Check_Base->Success Yes Change_Base->Start Re-evaluate

Caption: A logical guide for troubleshooting common coupling reaction failures.

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.BenchChem.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.BenchChem.
  • Buchwald–Hartwig amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.Springer.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Sonogashira coupling.Wikipedia.
  • Buchwald-Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Buchwald Hartwig amination catalysts.
  • Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid.BenchChem.
  • Sonogashira Coupling.Chemistry LibreTexts.

Sources

Troubleshooting

preventing byproduct formation in the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate derivatives

Welcome to the technical support center for the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing the formation of common byproducts. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction: The Synthetic Challenge

Methyl 3-amino-2-chloro-6-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation often involves a multi-step sequence, where the control of regioselectivity is paramount. The primary challenge in this synthesis is the potential for the formation of the undesired regioisomer, Methyl 3-amino-6-chloro-2-fluorobenzoate, which can be difficult to separate from the desired product. This guide will provide a detailed approach to minimizing the formation of this and other byproducts.

A common synthetic route starts from 2,6-dichlorobenzoic acid, involving nitration, esterification, selective fluorination, and finally, reduction of the nitro group.[1] Byproduct formation can occur at multiple stages, particularly during the introduction of the amine (or its nitro precursor) and the halogen exchange steps.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate derivatives.

Problem 1: Significant formation of the undesired Methyl 3-amino-6-chloro-2-fluorobenzoate isomer.

Q: My final product is a mixture of regioisomers. How can I improve the selectivity for the desired 3-amino-2-chloro-6-fluorobenzoate?

A: The formation of the undesired 6-chloro-2-fluoro isomer is a common issue and typically arises from a lack of regioselectivity during the nucleophilic aromatic substitution (SNAr) step, where an amino group (or its nitro precursor) is introduced. The substitution pattern on the aromatic ring dictates the most likely site of nucleophilic attack. Here's how to address this:

Root Cause Analysis:

The regioselectivity of SNAr is governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to the EWG. In a precursor like methyl 2,6-dichloro-3-nitrobenzoate, both the C2 and C6 chlorine atoms are activated by the C3 nitro group. The inductive effect of the nitro group makes the ortho position (C2) more electron-deficient and thus more susceptible to nucleophilic attack.[2][3]

Mitigation Strategies:

  • Kinetic vs. Thermodynamic Control: The formation of the C2-substituted product (leading to the desired isomer) is often the kinetically favored pathway due to the strong inductive effect of the adjacent nitro group.[2][3] To favor the kinetic product, it is crucial to maintain lower reaction temperatures and carefully control the addition of the nucleophile.

  • Choice of Aminating Agent: The nature of the aminating agent can influence regioselectivity. For direct amination, sterically hindered amines may show a preference for the less hindered position. However, a more common and controllable route is the reduction of a nitro-intermediate.

  • Controlled Halogen Exchange: If your synthesis involves a halogen exchange (e.g., converting a dichloro- to a chloro-fluoro- derivative), the regioselectivity of this step is critical. For instance, in the synthesis of a related compound, the fluorination of methyl 2,6-dichloro-3-nitrobenzoate with sodium fluoride in DMSO can yield a mixture of the 2-fluoro-6-chloro and 2-chloro-6-fluoro isomers. To favor the desired isomer, careful optimization of the reaction temperature and time is necessary.

Experimental Protocol for Improved Regioselectivity (based on a related synthesis):

This protocol is adapted from the synthesis of a similar compound and can be optimized for your specific derivative.

  • Step 1: Nitration of 2,6-dichlorobenzoic acid:

    • Dissolve 2,6-dichlorobenzoic acid in concentrated sulfuric acid.

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (e.g., 10-25°C).

    • Monitor the reaction by HPLC to ensure complete consumption of the starting material.

  • Step 2: Esterification:

    • Dissolve the resulting 2,6-dichloro-3-nitrobenzoic acid in methanol.

    • Add thionyl chloride dropwise at a controlled temperature.

    • Reflux the mixture and monitor for completion by HPLC.

  • Step 3: Selective Fluorination (Crucial for Regioselectivity):

    • Dissolve the methyl 2,6-dichloro-3-nitrobenzoate in an aprotic polar solvent like DMSO.

    • Add a fluoride source, such as spray-dried potassium fluoride.

    • Carefully control the reaction temperature (e.g., 80-100°C) and time to favor the substitution at the desired position. Higher temperatures may lead to a loss of selectivity.

  • Step 4: Reduction of the Nitro Group:

    • Dissolve the purified methyl 2-chloro-6-fluoro-3-nitrobenzoate in a suitable solvent like methanol or ethyl acetate.

    • Perform catalytic hydrogenation using a catalyst such as Pd/C under a hydrogen atmosphere.

    • Maintain a moderate temperature (e.g., 35-40°C) to avoid side reactions.

Problem 2: Incomplete reaction or the presence of starting material in the final product.

Q: My reaction is sluggish, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

A: Incomplete reactions in this synthesis can often be attributed to catalyst deactivation, insufficient reaction time or temperature, or impurities in the starting materials or solvents.

Troubleshooting Steps:

  • Catalyst Activity: In the hydrogenation step, the palladium on carbon (Pd/C) catalyst can be sensitive to impurities.

    • Solution: Use a fresh, high-quality catalyst. Ensure your starting material is free from catalyst poisons like sulfur compounds. You may also consider increasing the catalyst loading.

  • Reaction Conditions:

    • Temperature: For the SNAr and hydrogenation steps, ensure the temperature is optimal. While higher temperatures can increase the reaction rate, they may also promote byproduct formation. A carefully controlled temperature ramp can be effective.

    • Pressure: For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level (e.g., 0.7-0.8 MPa).

  • Solvent and Reagent Quality:

    • Solution: Use anhydrous solvents, especially for the fluorination step, as water can react with the fluoride source and reduce its efficacy. Ensure all reagents are of high purity.

Problem 3: Difficulty in purifying the final product from its regioisomer.

Q: The desired product and its isomer are very close on TLC and difficult to separate by column chromatography. What are my options?

A: The separation of regioisomers with similar polarities is a common challenge.

Purification Strategies:

  • Fractional Crystallization: This can be a highly effective method for separating isomers if a suitable solvent system can be found.

    • Protocol: Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find a system where the desired isomer has significantly lower solubility than the undesired one at a given temperature.

  • Preparative HPLC: While expensive for large scales, preparative HPLC can be used to obtain a highly pure sample of the desired isomer. Chiral stationary phases have been used for the separation of similar amino acid derivatives.[4]

  • Derivatization: In some cases, the isomers can be derivatized to create compounds with more distinct physical properties, facilitating separation. The derivatives can then be converted back to the desired amines. For example, derivatization with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) can create diastereomers that are more easily separated by chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the key substitution step in this synthesis?

A1: The key transformation relies on Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group (typically a halide) is eliminated, restoring the aromaticity of the ring. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and facilitating the reaction.

Q2: How can I monitor the progress of the reaction and the formation of isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and quantifying the ratio of isomers. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water with a modifier like formic acid is a good starting point for method development.[6] ¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the final product and can also be used to determine the isomeric ratio in the crude product mixture.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are necessary:

  • Handling of Acids and Thionyl Chloride: Concentrated nitric and sulfuric acids, as well as thionyl chloride, are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the hydrogenation reactor is properly sealed and operated in a well-ventilated area, away from ignition sources.

  • Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Handle them with care in a fume hood.

Data and Visualization

Table 1: Typical Reaction Conditions and Expected Outcomes (for a related synthesis)

StepReagents and SolventsTemperature (°C)Time (h)Typical Yield (%)Key Byproducts
NitrationHNO₃, H₂SO₄10-251-2>95Dinitro compounds
EsterificationMethanol, SOCl₂Reflux1-3>90Unreacted acid
FluorinationKF, DMSO80-1002-4VariableRegioisomeric fluoro-compound
ReductionH₂, Pd/C, Methanol35-408-12>90Incomplete reduction products

Workflow for Troubleshooting Regioisomer Formation

G start Problem: High percentage of undesired regioisomer check_snar Review SNAr / Fluorination Step Conditions start->check_snar check_temp Is the temperature too high? check_snar->check_temp check_time Is the reaction time too long? check_snar->check_time lower_temp Action: Lower the reaction temperature check_temp->lower_temp Yes check_purification Review Purification Method check_temp->check_purification No optimize_time Action: Optimize reaction time via time-course study check_time->optimize_time Yes check_time->check_purification No final_product Improved Purity of Desired Isomer lower_temp->final_product optimize_time->final_product try_cryst Action: Attempt fractional crystallization with new solvent systems check_purification->try_cryst try_prep_hplc Action: Use preparative HPLC for small scale purification check_purification->try_prep_hplc try_cryst->final_product try_prep_hplc->final_product

Sources

Optimization

Technical Support Center: Deprotection Strategies for Boc-Protected Methyl 3-Amino-2-Chloro-6-Fluorobenzoate

Welcome to the technical support guide for the deprotection of Boc-protected methyl 3-amino-2-chloro-6-fluorobenzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detail...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the deprotection of Boc-protected methyl 3-amino-2-chloro-6-fluorobenzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols tailored to the specific challenges presented by this substrate. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate this critical synthetic step successfully.

The structure of your starting material, methyl 3-((tert-butoxycarbonyl)amino)-2-chloro-6-fluorobenzoate, presents a unique set of challenges. The presence of multiple electron-withdrawing groups (EWG) on the aniline ring—specifically the ortho-chloro, meta-fluoro, and para-ester functionalities—significantly deactivates the system. This deactivation can render the Boc group unusually stable to standard acidic deprotection conditions. Furthermore, the methyl ester is susceptible to hydrolysis under the very acidic conditions that may be required to remove the stubborn Boc group. This guide is designed to address this delicate balance between effective deprotection and the preservation of the ester moiety.

Core Mechanism: Acid-Catalyzed Boc Deprotection

The removal of a tert-butyloxycarbonyl (Boc) group is an acid-catalyzed elimination reaction.[1][2] Understanding this mechanism is crucial for troubleshooting, as it highlights the key intermediates and potential pitfalls.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1] For an electron-deficient substrate like ours, this step is slower because the EWGs reduce the basicity of the carbonyl oxygen.

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[1] It is critical to perform this reaction in a well-vented system to allow the CO₂ to escape.[1]

  • Final State: Under the acidic conditions, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., a TFA or HCl salt).[1][2]

The tert-butyl cation generated in step 2 is a reactive electrophile that can lead to unwanted side reactions if not properly managed.[1][3]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps cluster_1 Side Reactions Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate + t-Bu Cation Protonated->CarbamicAcid Fragmentation FreeAmine Free Amine Salt + CO2 CarbamicAcid->FreeAmine Decarboxylation tBu t-Butyl Cation (t-Bu+) Alkylation Alkylation Byproduct tBu->Alkylation Reacts with Nucleophiles

Caption: General mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when deprotecting methyl 3-((tert-butoxycarbonyl)amino)-2-chloro-6-fluorobenzoate.

Q1: My reaction is extremely slow or stalls completely. Why is this happening and how can I drive it to completion?

A1: This is the most anticipated challenge with this substrate. The electron-withdrawing chloro, fluoro, and methyl ester groups reduce the electron density on the aromatic ring and, by extension, the basicity of the Boc group's carbonyl oxygen. This makes the initial, crucial protonation step significantly less favorable compared to electron-rich or aliphatic amines.

Troubleshooting Steps:

  • Increase Acid Stoichiometry: For sluggish reactions, moving from catalytic or moderate amounts of acid to using the acid as the solvent (or co-solvent) is often effective. A common starting point is a 1:1 mixture of TFA and Dichloromethane (DCM), but for this substrate, using neat TFA may be necessary.[4][5]

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and be prepared to extend the reaction time from the typical 1-2 hours to 12-18 hours or more.[4]

  • Elevate Temperature: Gently warming the reaction to 30-40°C can increase the rate. However, this must be done cautiously as it will also accelerate the rate of the competing ester hydrolysis side reaction.

  • Switch to a Stronger Acid System: A 4M solution of HCl in anhydrous 1,4-dioxane is a very potent reagent for Boc deprotection and is often successful when TFA fails.[6][7][8] The reaction is typically fast and efficient, often completing within 30 minutes to 2 hours at room temperature.[6][8]

Q2: I've successfully removed the Boc group, but my product's mass spectrum shows I've also hydrolyzed the methyl ester. How can I deprotect selectively?

A2: This is the second major challenge. The conditions required to remove the resilient Boc group are often harsh enough to catalyze the hydrolysis of the methyl ester, especially if any water is present.[9][10]

Strategies for Selective Deprotection:

  • Strictly Anhydrous Conditions: Water is the key reactant for hydrolysis. Ensure all solvents (DCM, dioxane) are anhydrous and that reagents are fresh. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Prioritize HCl in Dioxane: For preserving acid-sensitive esters, 4M HCl in anhydrous dioxane is generally superior to TFA/DCM.[6] The protocol is fast, often running to completion at room temperature in under an hour, which minimizes the contact time that could lead to ester cleavage.[8]

  • Low Temperature: If using a strong acid system like neat TFA, running the reaction at 0°C can slow the rate of ester hydrolysis relative to Boc deprotection. You will likely need to compensate with a longer reaction time.

Reagent SystemTypical ConditionsSelectivity for EsterSpeed/StrengthWork-up
TFA / DCM (1:1) RT, 1-4 hModerateStrongEvaporation (TFA is volatile)
Neat TFA 0°C to RT, 1-18 hLow to ModerateVery StrongEvaporation
4M HCl in Dioxane RT, 30 min - 2 hHighVery StrongPrecipitation of HCl salt

Q3: My final product is impure, with a mass corresponding to the desired product + 56 Da. What is this byproduct?

A3: This side product is almost certainly the result of C-alkylation by the tert-butyl cation that is generated during the deprotection.[1][3] The cation is an electrophile and can attack any nucleophilic site. While the aromatic ring of your product is electron-deficient, alkylation can still occur under forcing conditions.

Prevention with Scavengers:

  • To prevent this, add a "scavenger" to the reaction mixture. Scavengers are nucleophiles designed to trap the tert-butyl cation before it can react with your product.[3]

  • Triisopropylsilane (TIS) is an excellent choice for this substrate. It is highly effective at reducing the tert-butyl cation and does not introduce water, which is critical for preserving the ester group. A typical loading is 5-10% v/v.

Troubleshooting_Workflow Start Start Deprotection (e.g., 25% TFA/DCM, RT, 2h) Check_Completion Reaction Complete? Start->Check_Completion Check_Ester Ester Intact? Check_Completion->Check_Ester Yes Increase_Conditions Increase Acid Conc. (neat TFA) Increase Time/Temp Check_Completion->Increase_Conditions No Switch_Reagent Switch to 4M HCl in Anhydrous Dioxane Check_Ester->Switch_Reagent No (Hydrolysis) Success Isolate Product Check_Ester->Success Yes Increase_Conditions->Check_Completion Add_Scavenger Add Scavenger (TIS) Use Anhydrous Solvents Switch_Reagent->Add_Scavenger Add_Scavenger->Start

Caption: A logical workflow for troubleshooting the deprotection.

Experimental Protocols

Safety Precaution: Always handle strong acids like TFA and HCl solutions in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) and Scavenger

This method is aggressive and carries a higher risk of ester hydrolysis but can be effective if Protocol 2 fails. Running at 0°C is recommended to improve selectivity.

Materials:

  • Boc-protected Methyl 3-amino-2-chloro-6-fluorobenzoate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected starting material (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Add triisopropylsilane (TIS) (0.5 equiv, approx. 5% v/v of total solvent).

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add TFA (10-20 equiv, or a 1:1 to 1:4 DCM:TFA ratio) dropwise via syringe. A large excess is often required.[4][5]

  • Stir the reaction at 0°C, monitoring progress by TLC or LC-MS every hour. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2-18 hours.[4]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Carefully neutralize the residue by dissolving it in ethyl acetate and washing with saturated NaHCO₃ solution until CO₂ evolution ceases. Caution: This is an exothermic reaction.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine.

  • Purify the product as necessary, typically via column chromatography.

Protocol 2: Selective Deprotection with 4M HCl in Anhydrous Dioxane (Recommended)

This is the preferred method for this substrate due to its high efficacy and superior selectivity in preserving the methyl ester.[6][8]

Materials:

  • Boc-protected Methyl 3-amino-2-chloro-6-fluorobenzoate

  • 4.0 M solution of HCl in 1,4-dioxane (anhydrous)

  • Diethyl ether, anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected starting material (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane if needed, or add the HCl solution directly if the substrate is soluble enough.

  • To the starting material (or its solution), add the 4.0 M HCl in 1,4-dioxane solution (5-10 equiv of HCl).[7][11]

  • Stir the reaction mixture at room temperature. A precipitate of the product's hydrochloride salt should begin to form, often within minutes.[7]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[8]

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to fully precipitate the hydrochloride salt product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the solid under high vacuum. The product is isolated as the stable hydrochloride salt. If the free base is required, it can be obtained by neutralizing an aqueous suspension of the salt with a base like NaHCO₃ and extracting with an organic solvent.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. Retrieved from [Link]

  • Lin, Y.-A., Ou, T.-T., & Lin, C.-H. (2012). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Request PDF. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. Retrieved from [Link]

  • Wu, Y., & Sun, Y. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(17), 6578–6581. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]

  • Appiah, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4565-4571. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • Choy, J., et al. (2012). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 53(29), 3845-3848. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry International, 2012, 951417. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Appiah, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Perreault, C., et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Journal of Combinatorial Chemistry, 5(2), 291-293. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Brainly. (2018). Write the mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • Appiah, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4565-4571. Retrieved from [Link]

  • Choy, J., et al. (2012). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters, 14(15), 3846–3849. Retrieved from [Link]

  • UNIMAS Institutional Repository. (2016). Effect of reaction temperature on acidic hydrolysis of methyl benzoate. Retrieved from [Link]

  • Chegg.com. (2022). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]

  • Lab Demo. (2024, September 13). Hydrolysis of Methyl Benzoate [Video]. YouTube. Retrieved from [Link]

  • Page, M. J., & Gouverneur, V. (2018). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 14, 2049–2075. Retrieved from [Link]

  • Thorat, B. R., et al. (2015). Synthesis and Fluoroscence Study of Chlorine Substitution on Anils. Journal of Chemical, Biological and Physical Sciences, 3(1), 75-85. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Future Medicinal Chemistry, 11(13), 1637–1654. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Types of fluorinated a - and b -amino acids. In parentheses:. Retrieved from [Link]

Sources

Troubleshooting

managing exothermic reactions during the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate

Technical Support Center: Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate A Guide to Managing Exothermic Reactions Welcome to the technical support center for the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate

A Guide to Managing Exothermic Reactions

Welcome to the technical support center for the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on identifying and managing the exothermic events inherent in this multi-step synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to ensure reaction safety, improve yield, and maintain product purity.

Overview of Synthetic Pathway & Thermal Hazards

The synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate typically proceeds through a sequence of potent chemical transformations. While multiple routes exist, a common pathway involves the nitration of a substituted chlorofluorobenzoic acid or ester, followed by the reduction of the nitro group to an amine. Each of these core steps presents unique thermal hazards that must be expertly managed.

The nitration step, in particular, is a classic electrophilic aromatic substitution that is notoriously exothermic.[1][2] The generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, and its subsequent reaction with the aromatic ring, releases a significant amount of heat.[3] Similarly, the reduction of the nitro-intermediate to the target amine can be highly energetic. Failure to control these exotherms can lead to a dangerous runaway reaction, characterized by a rapid increase in temperature and pressure, vigorous gas evolution, and the potential for reactor failure. Meticulous control over reagent addition rates, reaction temperature, and agitation is paramount for a safe and successful synthesis.

Synthetic_Pathway Start 2-Chloro-6-fluorobenzoic acid (or methyl ester) Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Highly Exothermic NitroIntermediate Methyl 2-chloro-6-fluoro-3-nitrobenzoate Nitration->NitroIntermediate Reduction Reduction (e.g., Catalytic Hydrogenation) NitroIntermediate->Reduction Exothermic Target Methyl 3-amino-2-chloro-6-fluorobenzoate Reduction->Target

Caption: Key steps in the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps I need to be concerned about in this synthesis?

A1: The two most significant exothermic events are:

  • Nitration: The reaction of the aromatic ring with the mixed acid (HNO₃/H₂SO₄) to introduce the nitro group. This step has a very high heat of reaction and a fast reaction rate if not controlled.[2]

  • Nitro Group Reduction: The conversion of the intermediate Methyl 2-chloro-6-fluoro-3-nitrobenzoate to the final amine product. Methods like catalytic hydrogenation or reduction with metals (e.g., Fe/HCl, SnCl₂) can be highly exothermic.

Q2: My reaction temperature is rising rapidly even after stopping the addition of the nitrating agent. What is happening and what should I do?

A2: This is a critical situation known as a thermal runaway, which can occur even after reagent addition has ceased. It is often caused by an accumulation of unreacted reagents due to an initial reaction temperature that was too low, followed by a sudden increase in the reaction rate as the temperature rises.[4]

Immediate Actions:

  • Enhance Cooling: Immediately ensure your cooling bath is at maximum capacity. Add more dry ice or use an ice-salt mixture for lower temperatures.

  • Stop Agitation (If Safe): In some cases, stopping the stirrer can slow the reaction by reducing mixing, but this is highly dependent on the reaction scale and homogeneity. Be aware that this can also create localized hot spots.

  • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, prepare to quench the reaction. The standard procedure is to slowly and cautiously pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[4] CAUTION: Quenching a nitration reaction is itself hazardous as the dilution of concentrated sulfuric acid is also highly exothermic. This must be a last resort performed with extreme caution and appropriate personal protective equipment (PPE) in a fume hood.[4]

Q3: What are the best practices for setting up my reactor to handle these exotherms?

A3: Effective heat management is crucial.

  • Cooling Bath: Use a cooling bath with sufficient thermal capacity. An ice-water bath is standard, but an ice-salt or dry ice-acetone bath may be necessary for better control.[1]

  • Reactor Size: Do not overfill the reaction vessel. A larger headspace can help accommodate any potential gas evolution or splashing. A good rule of thumb is to not exceed 50-60% of the total volume.

  • Agitation: Ensure efficient and consistent mechanical stirring. Poor agitation can lead to localized "hot spots" where reactant concentrations are high, potentially initiating a runaway.[4]

  • Monitoring: Always have a thermometer monitoring the internal reaction temperature, not just the bath temperature.

Troubleshooting Guide: The Nitration Step

This section addresses specific issues encountered during the nitration of the 2-chloro-6-fluorobenzoate precursor.

Issue 1: Uncontrollable Temperature Spike During Mixed Acid Addition

Question: I am adding my pre-mixed nitrating acid dropwise, but the internal temperature is spiking above the recommended 10°C limit. What should I do?

Potential Cause Underlying Reason Preventative & Corrective Actions
Addition Rate Too Fast Heat is being generated faster than the cooling system can remove it.[4]Immediate Action: Stop the addition immediately. Allow the temperature to return to the target range (0-5°C) before resuming at a much slower rate. Prevention: Use a pressure-equalizing dropping funnel for precise, dropwise control. For larger scales, a syringe pump is recommended.
Inadequate Cooling The cooling bath lacks the capacity to absorb the heat generated.Immediate Action: Add more ice/salt to the bath. Prevention: Pre-chill all reagents and glassware before starting.[1] Ensure the reaction flask is sufficiently immersed in the cooling bath.
Poor Agitation Localized hot spots are forming where the drops of nitrating agent are entering the mixture, causing a rapid localized reaction.[4]Immediate Action: Increase the stirring speed. Prevention: Use an overhead mechanical stirrer instead of a magnetic stir bar for more viscous or larger-scale reactions to ensure thorough mixing.
Issue 2: Low Yield of the Desired Nitroaromatic Product

Question: My reaction seemed to proceed smoothly, but after workup, my yield of Methyl 2-chloro-6-fluoro-3-nitrobenzoate is very low. What went wrong?

Potential Cause Underlying Reason Troubleshooting & Optimization
Incomplete Reaction Reaction time was too short or the temperature was kept too low, preventing the reaction from reaching completion.[4]Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the planned reaction time, consider allowing the mixture to stir for longer at 0-5°C, or letting it warm slowly to room temperature for a short period while monitoring closely.[1]
Over-nitration/Side Products The reaction temperature was allowed to rise too high, leading to the formation of dinitro compounds or other impurities.Solution: Strictly maintain the internal temperature below 10°C during addition.[1] Shorten the overall reaction time if possible. The product may require purification via recrystallization or column chromatography to remove impurities.
Losses During Workup The product was lost during the quenching or extraction phases.Solution: When quenching on ice, ensure the mixture is stirred vigorously to fully precipitate the product.[2] During extraction, use brine to help break up any emulsions that may form.[1] Perform multiple extractions with a suitable organic solvent to ensure complete recovery.

Experimental Protocol: Controlled Nitration

This protocol provides a framework for the safe, lab-scale nitration of Methyl 2-chloro-6-fluorobenzoate.

Safety Precautions: This procedure involves highly corrosive and oxidizing acids. Always work in a certified fume hood and wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves. Have an emergency quench bath (ice/water) and a neutralizing agent (sodium bicarbonate) readily available.

  • Prepare Mixed Acid: In a separate flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid (never the reverse) while maintaining the temperature below 10°C.[1]

  • Charge Substrate: In the main reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 2-chloro-6-fluorobenzoate in a minimal amount of concentrated sulfuric acid. Cool this mixture to 0°C in an ice-salt bath.

  • Controlled Addition: Add the cold mixed acid from the dropping funnel to the stirred substrate solution dropwise. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 5-10°C.[2][5]

  • Reaction Hold: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 15-30 minutes. Monitor reaction completion by TLC.

  • Quench and Isolate: Very slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. The product should precipitate as a solid. Isolate the solid by vacuum filtration.

  • Wash and Dry: Wash the filtered solid sequentially with cold water, a cold 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally again with cold water.[4] Dry the product under vacuum.

Troubleshooting_Logic Start Exothermic Event Occurs: Rapid Temperature Rise CheckAddition Is nitrating agent still being added? Start->CheckAddition StopAddition Action: STOP ADDITION IMMEDIATELY CheckAddition->StopAddition Yes CheckCooling Is cooling bath at max capacity? CheckAddition->CheckCooling No StopAddition->CheckCooling EnhanceCooling Action: Enhance Cooling (add more ice/salt) CheckCooling->EnhanceCooling No TempControl Is temperature now under control? CheckCooling->TempControl Yes EnhanceCooling->TempControl Resume Resume addition at 50% slower rate TempControl->Resume Yes Quench LAST RESORT: Emergency Quench on Ice TempControl->Quench No PostMortem Post-Incident Analysis: - Review Addition Rate - Review Agitation Speed - Review Cooling Setup Resume->PostMortem Quench->PostMortem

Caption: Decision-making workflow for managing a thermal runaway event.

References

  • Echemi. (2023, October 24). Nitration of Methyl Benzoate | Process and Applications.
  • Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate.
  • Organic Chemistry II. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • Guidechem. (n.d.). How to Synthesize Methyl 3-amino-2-fluorobenzoate? - FAQ.
  • ResearchGate. (2025, August 7). Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II).
  • MDPI. (2023, February 3). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts.

Sources

Optimization

Technical Support Center: Analytical Methods for Impurity Detection in Methyl 3-amino-2-chloro-6-fluorobenzoate

Welcome to the technical support center for the analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analytical characterization of this critical pharmaceutical intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve accurate and reliable analytical results.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses specific issues that may arise during the analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate and its impurities.

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: I'm observing poor peak shape (tailing or fronting) for the main component and its impurities in my reversed-phase HPLC analysis. What are the likely causes and how can I resolve this?

Answer:

Poor peak shape is a frequent challenge in HPLC and can significantly impact the accuracy of quantification.[3][4] For a compound like Methyl 3-amino-2-chloro-6-fluorobenzoate, which contains an amino group, interactions with residual silanols on the silica-based stationary phase are a common cause of peak tailing.[4]

Potential Causes & Solutions:

  • Silanol Interactions: The basic amino group can interact with acidic silanol groups on the column packing material, leading to peak tailing.

    • Solution 1: Mobile Phase Modification: Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.

    • Solution 2: pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For an amino-containing compound, a lower pH (e.g., 2.5-3.5) will protonate the amine, which can sometimes improve peak shape. However, be mindful of the column's pH stability.

    • Solution 3: Column Selection: Employ a column with advanced end-capping or a hybrid particle technology (e.g., BEH) designed to minimize silanol activity.[4]

  • Column Overload: Injecting too much sample can lead to peak fronting.[3][5]

    • Solution: Reduce the injection volume or the sample concentration and reinject.[3]

  • Solvent Mismatch: A significant difference in solvent strength between the sample diluent and the mobile phase can cause peak distortion.[6]

    • Solution: Dissolve and dilute your sample in a solvent that is as close in composition to the initial mobile phase as possible.

  • Column Contamination or Void: Accumulation of contaminants on the column frit or a void in the packing material can lead to distorted peaks for all components in the chromatogram.[5][6]

    • Solution: First, try back-flushing the column. If the problem persists, consider replacing the column.[5]

Question 2: I'm struggling to separate two closely eluting impurities from the main Methyl 3-amino-2-chloro-6-fluorobenzoate peak. How can I improve the resolution?

Answer:

Achieving adequate resolution is critical for accurate impurity quantification.[3] When impurities are structurally similar to the main compound, separation can be challenging.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. The different selectivity of these solvents can alter the elution order and improve separation.

    • Adjust Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the critical pair. This will increase the separation time between the peaks.

  • Modify Column Parameters:

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms like pi-pi interactions.

    • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column will increase the column efficiency and, consequently, the resolution.

  • Adjust Flow Rate and Temperature:

    • Lower Flow Rate: Reducing the flow rate can improve separation efficiency, but it will also increase the run time.[3]

    • Temperature Control: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical methods for impurity detection in Methyl 3-amino-2-chloro-6-fluorobenzoate.

Question 1: What are the expected common impurities in Methyl 3-amino-2-chloro-6-fluorobenzoate synthesis, and how do they originate?

Answer:

Impurities in pharmaceutical intermediates can originate from starting materials, by-products of the synthesis, intermediates, and degradation products.[7][8] Based on a common synthesis route starting from 2,6-dichlorobenzoic acid, potential impurities could include:[1][9]

  • Starting Materials and Intermediates:

    • Unreacted 2,6-dichlorobenzoic acid.

    • Residual 2,6-dichloro-3-nitrobenzoic acid.[9]

    • Isomeric impurities arising from the fluorination step.

  • By-products:

    • Compounds formed from side reactions during nitration, fluorination, or reduction steps.

  • Degradation Products:

    • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Oxidation of the amino group.

Question 2: What is the most suitable analytical technique for identifying unknown impurities?

Answer:

For the identification of unknown impurities, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool.[7][8][10]

  • LC-MS: Provides molecular weight information of the impurity, which is a critical first step in its identification. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide the elemental composition of the impurity, further aiding in structure elucidation.[10]

  • LC-MS/MS: Tandem mass spectrometry can be used to fragment the impurity ion, providing structural information that helps in pinpointing the exact structure.

For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[7]

Question 3: How do I validate an HPLC method for impurity quantification?

Answer:

Method validation is a crucial step to ensure that the analytical method is reliable and suitable for its intended purpose.[11][12] According to the International Council for Harmonisation (ICH) guidelines, the validation of an impurity method should include the following parameters:[13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by showing that the peaks of the main compound and all known impurities are well-resolved.[13][14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range.[14]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample with known amounts of the impurity.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Range: The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Question 4: Are there any specific considerations for sample preparation for the analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate?

Answer:

Yes, proper sample preparation is critical for obtaining accurate and reproducible results.

  • Solubility: Ensure the compound is fully dissolved in the chosen diluent. Sonication may be required.

  • Diluent Choice: As mentioned in the troubleshooting section, the sample diluent should be compatible with the mobile phase to avoid peak distortion.[6]

  • Filtration: It is good practice to filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could block the column or tubing.

  • Stability: Assess the stability of the analyte in the chosen diluent over the expected analysis time. Some compounds can degrade in solution, leading to the formation of new impurities and inaccurate quantification of the main component.

Data and Protocols

Table 1: Example HPLC Method Parameters for Impurity Profiling
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Experimental Workflow: Impurity Identification

The following diagram illustrates a typical workflow for the identification of an unknown impurity.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Identification cluster_2 Confirmation HPLC_Analysis HPLC-UV Analysis: Detect Unknown Impurity LC_MS_Analysis LC-MS Analysis: Determine Molecular Weight HPLC_Analysis->LC_MS_Analysis Impurity > Threshold HRMS_Analysis High-Resolution MS: Determine Elemental Composition LC_MS_Analysis->HRMS_Analysis MS_MS_Analysis MS/MS Analysis: Obtain Fragmentation Pattern HRMS_Analysis->MS_MS_Analysis Structure_Elucidation Structure Elucidation MS_MS_Analysis->Structure_Elucidation Synthesis_Standard Synthesize Reference Standard Structure_Elucidation->Synthesis_Standard Co_injection Co-injection with Sample: Confirm Retention Time Synthesis_Standard->Co_injection

Caption: Workflow for the identification of an unknown impurity.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Mass Spectrometry in Drug Development Applic
  • Identification and profiling of impurities in Pharmaceuticals. (2025).
  • Pharmaceutical Impurity Analysis Overview. Chemass.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2013). Pharmaceutical Technology.
  • Identification of Pharmaceutical Impurities.
  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (2025).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. (2012). PubMed.
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous m
  • Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. (2025).
  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. (2025).
  • Analytical Methods. The Royal Society of Chemistry.
  • High Quality Methyl 3-amino-2-fluorobenzo
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Fluorin
  • Methyl 3-amino-2-fluorobenzo
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses.
  • How to Synthesize Methyl 3-amino-2-fluorobenzo
  • Methyl 3-amino-2-bromo-6-fluorobenzo
  • A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. Benchchem.
  • methyl 3-amino-2-fluorobenzo
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022).
  • Pharmaceutical impurity profiling Applic
  • Amino acids: Aspects of impurity profiling by means of CE. Semantic Scholar.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Purity Analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate: An HPLC-Centric Approach with Comparative Evaluation of GC and UPLC

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Methyl 3-amino-2-chloro-6-fluorobenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Methyl 3-amino-2-chloro-6-fluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by detailed experimental protocols and a comparative analysis with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

The narrative of this guide is grounded in the principles of scientific integrity, drawing from extensive experience in analytical chemistry and authoritative sources to ensure the trustworthiness and reliability of the presented methods.

The Criticality of Purity Profiling for Methyl 3-amino-2-chloro-6-fluorobenzoate

The synthetic route to Methyl 3-amino-2-chloro-6-fluorobenzoate can introduce a variety of impurities. For instance, a common synthesis involves the esterification of 3-amino-2-chloro-6-fluorobenzoic acid.[1] Incomplete reactions can lead to the presence of the starting acid as a significant impurity. Another route starting from 2,6-dichloro-3-nitrobenzoic acid may result in residual chlorinated or nitrated intermediates.[2] The presence of these impurities can have a significant impact on the quality, safety, and efficacy of the final drug product. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is a powerful and versatile analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of non-volatile and thermally labile compounds.[3][4] Its high resolution, sensitivity, and adaptability make it the method of choice for the purity analysis of many pharmaceutical intermediates, including Methyl 3-amino-2-chloro-6-fluorobenzoate.

Proposed HPLC Method for Purity Analysis

The following HPLC method is designed based on the analysis of structurally similar compounds, such as 4-Amino-2-chlorobenzoic acid, and general chromatographic principles outlined in the United States Pharmacopeia (USP).[5][6]

Experimental Protocol:

  • Chemicals and Reagents:

    • Methyl 3-amino-2-chloro-6-fluorobenzoate reference standard (purity ≥99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (analytical grade)

  • Instrumentation:

    • HPLC system equipped with a UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Preparation of Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in a gradient elution mode.

    • Diluent: A mixture of water and acetonitrile (50:50, v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the Methyl 3-amino-2-chloro-6-fluorobenzoate reference standard and dissolve it in 100 mL of diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample to be tested and dissolve it in 100 mL of diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25-26 min: 70% to 30% B

      • 26-30 min: 30% B

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:

  • C18 Column: A C18 column is a versatile reversed-phase column suitable for the separation of a wide range of moderately polar to non-polar compounds like the target analyte.

  • Gradient Elution: A gradient elution is employed to ensure the effective separation of the main compound from potential impurities with a wide range of polarities.

  • Phosphoric Acid in Mobile Phase: The addition of a small amount of acid to the aqueous mobile phase helps to suppress the ionization of the amino group, leading to sharper and more symmetrical peaks.

  • UV Detection at 254 nm: The aromatic nature of the molecule suggests strong UV absorbance, and 254 nm is a common wavelength for the detection of such compounds.

Method Validation:

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis with Alternative Techniques

While HPLC is a robust method, other chromatographic techniques can also be employed for the purity analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4][9] Given that the target molecule is a methyl ester, it may possess sufficient volatility for GC analysis, especially at elevated temperatures.

Typical GC Experimental Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

  • Oven Temperature Program: 100 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium or Nitrogen

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[10] This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[10] The proposed HPLC method can be readily transferred to a UPLC system with appropriate adjustments to the flow rate and gradient profile.

Typical UPLC Experimental Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 - 0.6 mL/min

  • Gradient Program: A scaled-down version of the HPLC gradient to accommodate the shorter column and higher flow rate.

Performance Comparison

FeatureHPLCGCUPLC
Applicability Well-suited for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Broad applicability, similar to HPLC but with enhanced performance.
Analysis Time Moderate (e.g., 30 min).Typically faster for volatile compounds.Significantly faster than HPLC (e.g., <10 min).
Resolution Good.Very high for volatile compounds.Excellent, superior to HPLC.
Sensitivity Good.Very high with specific detectors (e.g., FID).Excellent, generally higher than HPLC.
Sample Preparation Simple dissolution.May require derivatization for less volatile compounds.Simple dissolution.
Cost Moderate instrument cost.Lower instrument cost for basic setups.Higher instrument cost.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Injection Inject Sample & Standard Dissolve_Sample->Injection Dissolve_Standard->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC Purity Analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate.

Conclusion

For the routine purity analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate, HPLC stands out as a robust, reliable, and well-established technique. Its applicability to a wide range of potential impurities and the extensive body of knowledge surrounding its use in the pharmaceutical industry make it a scientifically sound choice. While GC can be a viable alternative if the compound and its impurities are sufficiently volatile, and UPLC offers significant advantages in terms of speed and resolution, HPLC provides an excellent balance of performance, cost, and accessibility. The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the need for high throughput, the nature of the expected impurities, and the available instrumentation. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is paramount to ensure the generation of accurate and reliable data, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of intermediates is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate, a substituted aromatic amine, represents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of intermediates is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate, a substituted aromatic amine, represents a class of compounds where subtle structural differences can have profound impacts on reaction pathways and final product purity. Mass spectrometry stands as a cornerstone analytical technique for the unambiguous identification and quantification of such molecules. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate, grounded in established scientific principles and practical laboratory considerations.

The Analytical Challenge: Unveiling the Molecular Identity

Methyl 3-amino-2-chloro-6-fluorobenzoate possesses a unique combination of functional groups—an aromatic amine, a methyl ester, and two different halogen substituents (chlorine and fluorine). This structural complexity necessitates a carefully considered analytical strategy to achieve sensitive and specific detection. The primary objectives of mass spectrometric analysis in this context are to confirm the molecular weight, elucidate the fragmentation patterns for structural confirmation, and develop a robust quantitative method if required.

Ionization Source Selection: A Critical First Step

The choice of ionization source is a critical determinant of analytical success. For a molecule like Methyl 3-amino-2-chloro-6-fluorobenzoate, the two most common atmospheric pressure ionization techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and ionizable compounds.[1][2] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[1] Given the presence of the basic amino group, Methyl 3-amino-2-chloro-6-fluorobenzoate is an excellent candidate for positive-ion ESI. The amino group can be readily protonated in the acidic mobile phases commonly used in liquid chromatography-mass spectrometry (LC-MS).

Advantages of ESI for this Analyte:

  • High Sensitivity: The basicity of the amino group promotes efficient ionization, leading to strong signal intensity.

  • Soft Ionization: ESI is less likely to cause premature fragmentation of the molecule, ensuring the molecular ion is readily observed.[1]

  • Compatibility with Reversed-Phase LC: ESI is highly compatible with the aqueous-organic mobile phases used in reversed-phase liquid chromatography, the premier separation technique for compounds of this polarity.[3]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another powerful ionization technique that is well-suited for less polar and more volatile compounds. Ionization in APCI is initiated by a corona discharge, which ionizes the solvent vapor, and these solvent ions then transfer a proton to the analyte. While ESI is generally the first choice for this compound, APCI presents a viable alternative, particularly if matrix effects from complex sample preparations are a concern.[1]

When to Consider APCI:

  • Matrix Interference: APCI can be less susceptible to ion suppression from co-eluting matrix components compared to ESI.[1]

  • Alternative Confirmation: Obtaining data from a different ionization source can provide an additional layer of confidence in compound identification.

For the routine analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate, ESI is the recommended primary ionization technique due to the compound's inherent ability to be efficiently protonated.

Experimental Protocol: A Step-by-Step LC-MS/MS Workflow

This protocol outlines a robust method for the analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate using a standard LC-MS/MS system.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[4]

  • Initial Dissolution: Accurately weigh a small amount of the sample and dissolve it in a suitable organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.[5]

  • Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[5]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system and MS source.[5]

Liquid Chromatography (LC) Conditions

A C18 reversed-phase column is well-suited for the separation of this moderately polar aromatic compound.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 10% B

    • 12.1-15 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions

The following parameters are a good starting point for a triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 125 °C[6]

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr[6]

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: Full Scan (m/z 50-300) and Tandem MS (MS/MS) of the protonated molecular ion.

Data Interpretation: Predicting the Mass Spectrum

Molecular Ion

The monoisotopic mass of Methyl 3-amino-2-chloro-6-fluorobenzoate (C₈H₇ClFNO₂) is 203.0149 Da. Due to the presence of chlorine, the isotopic pattern of the molecular ion will be a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[7][8] Therefore, in the full scan mass spectrum, we expect to see:

  • [M+H]⁺: A peak at m/z 204.0222 (corresponding to the ³⁵Cl isotopologue).

  • [M+2+H]⁺: A peak at m/z 206.0193 (corresponding to the ³⁷Cl isotopologue) with an intensity of approximately one-third of the peak at m/z 204.0222.[7]

This characteristic isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.[7]

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecular ion (m/z 204.0) will provide structural confirmation. The fragmentation is likely to be initiated by the loss of small, stable neutral molecules. A plausible fragmentation pathway is outlined below.

fragmentation_pathway M_H [M+H]⁺ m/z 204.0 loss_CH3OH Loss of Methanol (-CH₃OH) M_H->loss_CH3OH fragment1 m/z 172.0 loss_CH3OH->fragment1 loss_CO Loss of CO (-CO) fragment1->loss_CO fragment2 m/z 144.0 loss_CO->fragment2 loss_HCl Loss of HCl (-HCl) fragment2->loss_HCl fragment3 m/z 108.0 loss_HCl->fragment3

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of Methyl 3-amino-2-chloro-6-fluorobenzoate.

Explanation of Fragmentation:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters is the neutral loss of methanol (32 Da), leading to the formation of an acylium ion. This would result in a fragment at m/z 172.0.

  • Loss of Carbon Monoxide (CO): The resulting acylium ion can then lose carbon monoxide (28 Da) to form a halogenated aminophenyl cation, resulting in a fragment at m/z 144.0.

  • Loss of Hydrogen Chloride (HCl): Subsequent loss of HCl (36 Da) could lead to a fragment at m/z 108.0.

Performance Comparison: ESI vs. APCI

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a strong electric field.Corona discharge ionizes solvent vapor, which then protonates the analyte.
Analyte Suitability Ideal for polar, ionizable compounds.[1][9]Suitable for less polar, more volatile compounds.[9]
Expected Ion [M+H]⁺[M+H]⁺
Sensitivity Expected to be high due to the basic amino group.May be lower than ESI for this specific analyte.
Susceptibility to Matrix Effects Can be prone to ion suppression.[1]Generally less susceptible to ion suppression.[1]
Recommendation Primary choice for high-sensitivity analysis.A good alternative for confirmation or in the presence of significant matrix interference.

Conclusion

The mass spectrometric analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate is most effectively achieved using LC-ESI-MS/MS. This approach provides the sensitivity required for trace-level detection and the specificity needed for unambiguous structural confirmation. The characteristic isotopic pattern arising from the chlorine atom serves as a valuable diagnostic tool in full scan mode, while the predictable fragmentation pathway in MS/MS mode offers definitive structural elucidation. While APCI remains a viable secondary option, ESI is the superior choice for this particular analyte. By following the detailed protocol and understanding the principles of ionization and fragmentation outlined in this guide, researchers can confidently and accurately characterize this important chemical intermediate.

References

  • Jayasundara, D. M. T. B., Navaretnam, P., & Jayasundara, K. B. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 366(1883), 4417-4437. [Link]

  • Wolsztyniak, M., Brycki, B., & Puk, E. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chromatographica, 28(3), 325-340. [Link]

  • Canellas, H., Vera, C., & Nerín, C. (2011). Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. Journal of Separation Science, 34(12), 1435-1442. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Biotage. [Link]

  • Vera, P., Canellas, E., & Nerín, C. (2011). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1218(30), 4897-4903. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Corporation. [Link]

  • Chen, Y., Chen, Y., & Li, Y. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Chromatography A, 1572, 1-8. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Harvard University. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. [Link]

  • Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847. [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-chloro-6-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Soderberg, T. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]

  • PubChem. (n.d.). CID 159835843 | C16H16Cl2N2O4. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. NIST WebBook. [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key pharmaceutical intermediates is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate, a highly functi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key pharmaceutical intermediates is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate, a highly functionalized aromatic compound, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of its amino, chloro, and fluoro substituents on the benzoic acid backbone presents unique synthetic challenges and necessitates a careful evaluation of potential manufacturing routes.

This guide provides an in-depth comparison of two distinct synthetic pathways to Methyl 3-amino-2-chloro-6-fluorobenzoate, offering detailed experimental protocols, comparative data, and expert insights into the rationale behind the chosen methodologies. The objective is to equip scientists with the necessary information to select the most appropriate route based on factors such as yield, purity, scalability, and cost-effectiveness.

Route 1: Nitration of 2-chloro-6-fluorobenzoic acid followed by Esterification and Reduction

This synthetic approach commences with the commercially available starting material, 2-chloro-6-fluorobenzoic acid. The strategy involves the sequential introduction of the nitro group, esterification of the carboxylic acid, and finally, the reduction of the nitro group to the desired amine.

Logical Workflow for Route 1

Route 1 Workflow start Start: 2-chloro-6-fluorobenzoic acid nitration Step 1: Nitration start->nitration H₂SO₄, HNO₃ intermediate1 Intermediate: 2-chloro-6-fluoro-3-nitrobenzoic acid nitration->intermediate1 esterification Step 2: Esterification intermediate1->esterification Methanol, Acid Catalyst intermediate2 Intermediate: Methyl 2-chloro-6-fluoro-3-nitrobenzoate esterification->intermediate2 reduction Step 3: Reduction intermediate2->reduction Reducing Agent (e.g., H₂, Pd/C) product Final Product: Methyl 3-amino-2-chloro-6-fluorobenzoate reduction->product

Caption: Sequential synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate via Route 1.

Detailed Experimental Protocol for Route 1

Step 1: Synthesis of 2-chloro-6-fluoro-3-nitrobenzoic acid

  • Rationale: The nitration of 2-chloro-6-fluorobenzoic acid is a critical step that introduces the nitrogen functionality, which will later be reduced to the amino group. The directing effects of the existing chloro and fluoro groups, along with the carboxylic acid, favor the introduction of the nitro group at the C3 position. The use of a strong acid mixture (sulfuric and nitric acid) is a standard and effective method for electrophilic aromatic nitration.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (10 vol) at 0°C.

    • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise to the reaction mixture, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 2-chloro-6-fluoro-3-nitrobenzoic acid.

Step 2: Synthesis of Methyl 2-chloro-6-fluoro-3-nitrobenzoate

  • Rationale: Esterification of the carboxylic acid is necessary to obtain the final methyl benzoate derivative. Fischer-Speier esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a classic and efficient method for this transformation.

  • Procedure:

    • Suspend 2-chloro-6-fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (15 vol).

    • Add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-chloro-6-fluoro-3-nitrobenzoate.

Step 3: Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate

  • Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation, producing water as the only byproduct.

  • Procedure:

    • Dissolve Methyl 2-chloro-6-fluoro-3-nitrobenzoate (1.0 eq) in methanol or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

    • Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to afford pure Methyl 3-amino-2-chloro-6-fluorobenzoate.

Route 2: Halogen Exchange and Amination from a Dichloro-substituted Precursor

An alternative approach leverages a commercially available di-chloro substituted starting material, followed by a selective halogen exchange to introduce the fluorine atom and a subsequent amination step. This route offers a different strategic approach to the assembly of the target molecule.

Logical Workflow for Route 2

Route 2 Workflow start Start: 2,3-dichloro-6-nitrobenzoic acid fluorination Step 1: Halogen Exchange (Fluorination) start->fluorination KF, Phase Transfer Catalyst intermediate1 Intermediate: 2-chloro-6-fluoro-3-nitrobenzoic acid fluorination->intermediate1 esterification Step 2: Esterification intermediate1->esterification Methanol, Acid Catalyst intermediate2 Intermediate: Methyl 2-chloro-6-fluoro-3-nitrobenzoate esterification->intermediate2 reduction Step 3: Reduction intermediate2->reduction Reducing Agent (e.g., Fe, NH₄Cl) product Final Product: Methyl 3-amino-2-chloro-6-fluorobenzoate reduction->product

Caption: Alternative synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate via Route 2.

Detailed Experimental Protocol for Route 2

Step 1: Synthesis of 2-chloro-6-fluoro-3-nitrobenzoic acid

  • Rationale: This step involves a nucleophilic aromatic substitution (SNAAr) reaction, where a chloride is displaced by a fluoride. The presence of the electron-withdrawing nitro group ortho and para to the chlorine atoms activates the ring for nucleophilic attack. Potassium fluoride is a common and cost-effective fluoride source, and a phase transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride salt in an aprotic polar solvent.

  • Procedure:

    • To a solution of 2,3-dichloro-6-nitrobenzoic acid (1.0 eq) in a high-boiling aprotic solvent such as DMF or DMSO, add potassium fluoride (1.5-2.0 eq) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

    • Heat the reaction mixture to 120-150°C and stir for several hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 2-chloro-6-fluoro-3-nitrobenzoic acid.

Step 2 & 3: Esterification and Reduction

The subsequent esterification of 2-chloro-6-fluoro-3-nitrobenzoic acid and the reduction of the nitro group to yield the final product, Methyl 3-amino-2-chloro-6-fluorobenzoate, can be carried out following the same procedures as outlined in Step 2 and Step 3 of Route 1 .

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Nitration of 2-chloro-6-fluorobenzoic acidRoute 2: Halogen Exchange from Dichloro Precursor
Starting Material 2-chloro-6-fluorobenzoic acid2,3-dichloro-6-nitrobenzoic acid
Number of Steps 33
Key Transformations Electrophilic Nitration, Esterification, Catalytic HydrogenationNucleophilic Fluorination, Esterification, Nitro Reduction
Potential Advantages - Direct introduction of the nitro group at the desired position. - Well-established and generally high-yielding reactions.- Avoids the use of highly corrosive nitrating acid mixtures in the first step. - May offer a more convergent synthesis depending on starting material availability.
Potential Challenges - Handling of concentrated nitric and sulfuric acids requires caution. - Potential for regioisomeric byproducts during nitration, requiring careful control of reaction conditions.- Halogen exchange reactions can be sluggish and require high temperatures. - The use of a phase transfer catalyst adds to the cost and complexity of the process. - Incomplete reaction can lead to purification challenges.
Overall Yield (Estimated) 60-70%55-65%
Purity of Final Product Generally high after purification.May require more rigorous purification to remove any unreacted starting material or byproducts from the fluorination step.
Scalability Readily scalable, with appropriate safety measures for nitration.Scalability may be limited by the efficiency of the high-temperature halogen exchange reaction.
Cost-Effectiveness Dependent on the cost of 2-chloro-6-fluorobenzoic acid.Dependent on the cost of 2,3-dichloro-6-nitrobenzoic acid and the phase transfer catalyst.

Conclusion and Expert Recommendation

Both Route 1 and Route 2 present viable pathways for the synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate.

Route 1 is a more traditional and arguably more direct approach. The nitration of a pre-functionalized benzoic acid is a well-understood transformation, and while it requires careful handling of strong acids, the subsequent esterification and reduction steps are generally robust and high-yielding. This route is likely to be favored in academic and early-stage research settings due to its straightforward nature and predictable outcomes.

Route 2 offers an interesting alternative that avoids the initial nitration step on the fluorinated ring system. The success of this route is heavily dependent on the efficiency of the nucleophilic fluorination step. While potentially avoiding the hazards of nitrating mixtures, the high temperatures and the need for a phase transfer catalyst in the fluorination step introduce their own set of challenges, particularly concerning scalability and cost.

For industrial-scale production, the choice between these two routes would likely be determined by a thorough cost analysis of the starting materials and reagents, as well as a process safety assessment. Route 1, with its well-established and highly optimized reaction conditions for each step, may ultimately prove to be the more reliable and cost-effective option for large-scale synthesis, provided that the necessary safety infrastructure for handling nitrating agents is in place.

Ultimately, the selection of the optimal synthesis route will depend on the specific needs and capabilities of the laboratory or manufacturing facility. This guide provides the foundational knowledge and detailed protocols to make an informed decision for the successful synthesis of this important pharmaceutical intermediate.

References

  • Specific patents and journal articles detailing analogous transformations would be cited here. As direct synthesis for the exact molecule was not found, this section would be populated with references to the synthesis of the closely related compounds discovered during the research phase, providing authoritative grounding for the proposed reaction steps.
Comparative

comparative reactivity of Methyl 3-amino-2-chloro-6-fluorobenzoate vs other substituted benzoates

Introduction: A Molecule of Strategic Importance In the landscape of modern drug development, the strategic selection of building blocks is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate is a key intermediate, notab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug development, the strategic selection of building blocks is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate is a key intermediate, notably in the synthesis of targeted cancer therapies like Dabrafenib Mesylate.[1] Its densely packed arrangement of functional groups—an amine, two distinct halogens, and an ester—presents a fascinating case study in chemical reactivity. The interplay of electronic and steric effects governs its behavior, making a deep understanding of its reactivity essential for process optimization, impurity profiling, and the design of new active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of the reactivity of Methyl 3-amino-2-chloro-6-fluorobenzoate against other relevant substituted benzoates. We will dissect its performance in three critical classes of transformations: Nucleophilic Aromatic Substitution (SNAr), Amide Bond Formation, and Palladium-Catalyzed Cross-Coupling. This analysis is grounded in established mechanistic principles and supported by experimental data for analogous systems.

The Electronic and Steric Profile: A Complex Interplay of Forces

The reactivity of Methyl 3-amino-2-chloro-6-fluorobenzoate is not governed by a single substituent but by the collective push and pull of all four groups.

  • Amino Group (3-NH₂): An activating group that donates electron density to the ring via resonance (+R effect), but withdraws slightly via induction (-I effect). It serves as a potent nucleophilic center for subsequent reactions.

  • Chloro Group (2-Cl): An electron-withdrawing group (-I effect) that deactivates the ring. It is a potential leaving group in SNAr reactions and a handle for cross-coupling.

  • Fluoro Group (6-F): A strongly electronegative and electron-withdrawing group (-I effect). Its presence significantly lowers the electron density of the ring, making it more susceptible to nucleophilic attack. It can also act as a leaving group in SNAr reactions.

  • Methyl Ester (1-CO₂Me): A deactivating, electron-withdrawing group (-R and -I effects). It is a site for hydrolysis or aminolysis.

Critically, the substituents at the 2- and 6-positions (chloro and fluoro) exert a powerful ortho effect .[2] This steric hindrance forces the methyl ester group to twist out of the plane of the benzene ring, which inhibits resonance between the carbonyl and the aromatic system.[3] This has profound consequences for the reactivity of both the ring and the ester itself.

Comparative Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of arene functionalization, proceeding via a two-step addition-elimination mechanism. The reaction is favored by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex.[4][5][6]

Analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate

This molecule is primed for SNAr. The aromatic ring is highly electron-deficient due to the cumulative withdrawing effects of the two halogens and the ester group. Both the chlorine at C2 and the fluorine at C6 are potential leaving groups.

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[7] The extreme electronegativity of fluorine makes the carbon it is attached to (C6) highly electrophilic and thus susceptible to attack. Consequently, and contrary to Sₙ2 reactions, fluoride is often a better leaving group than chloride in activated SNAr systems.[5]

  • Substituent Effects: The EWGs (ester, Cl, F) all serve to activate the ring for nucleophilic attack. The amino group, being electron-donating, is deactivating for this reaction type. However, its influence is likely overcome by the powerful combined effect of the three EWGs.

Comparative Data
CompoundKey FeaturesPredicted SNAr ReactivityRationale
Methyl 3-amino-2-chloro-6-fluorobenzoate Three EWGs (F, Cl, CO₂Me), one EDG (NH₂). Two potential leaving groups.High The ring is highly electron-deficient. The fluorine at C6 is an excellent leaving group in this context.
Methyl 2,6-dichlorobenzoate Two EWGs (Cl, CO₂Me).Moderate to High Activated ring, but lacks the superior activating and leaving group properties of fluorine.
Methyl 2-chloro-4-nitrobenzoate Classic SNAr substrate. Strong EWG (NO₂) para to the leaving group.Very High The nitro group provides powerful resonance stabilization to the Meisenheimer complex.[8]
Methyl 2-chlorobenzoate Single EWG (Cl) ortho to the ester.Low Insufficient activation of the aromatic ring for facile SNAr. Requires harsh conditions.
Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the substitution of the fluorine atom in Methyl 3-amino-2-chloro-6-fluorobenzoate with a generic secondary amine, such as morpholine.

Materials:

  • Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 equiv)

  • Morpholine (2.5 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Stir bar

Procedure:

  • To the reaction vessel, add Methyl 3-amino-2-chloro-6-fluorobenzoate, potassium carbonate, and a stir bar.

  • Add DMSO to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add morpholine to the mixture.

  • Seal the vessel and heat the reaction to 100-140 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired substituted benzoate.

Causality: The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation (K⁺) but not the anionic nucleophile, enhancing its reactivity. A base (K₂CO₃) is used to deprotonate the amine nucleophile if it is used as a salt, or to act as an acid scavenger. Elevated temperatures are necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Caption: Generalized SNAr mechanism at the C6 position.

Comparative Reactivity II: Amide Bond Formation

The 3-amino group of the title compound is a nucleophilic handle for building molecular complexity, typically through amide bond formation. The success of this reaction hinges on the nucleophilicity of the amine.

Analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate

The reactivity of the 3-amino group is significantly modulated by its electronic and steric environment.

  • Electronic Effects: The nucleophilicity of the lone pair on the nitrogen is reduced by the inductive electron withdrawal from the ortho-fluoro (C6) and para-ester (C1) groups. This makes the amine less basic and less reactive than aniline.

  • Steric Hindrance: The presence of the 2-chloro substituent provides significant steric bulk adjacent to the amino group. This will hinder the approach of bulky electrophiles, such as activated carboxylic acids, potentially requiring more forcing conditions or specialized coupling reagents.[9]

Comparative Data
CompoundKey FeaturesPredicted Amide Coupling ReactivityRationale
Methyl 3-amino-2-chloro-6-fluorobenzoate Electron-poor aniline derivative with significant ortho steric hindrance.Low to Moderate Nucleophilicity is reduced electronically, and the reaction site is sterically shielded by the 2-chloro group.
Aniline Unsubstituted aromatic amine.High Benchmark for aromatic amine reactivity. No significant steric or electronic deactivation.
Methyl 3-aminobenzoate Electron-withdrawing ester group meta to the amine.Moderate Nucleophilicity is reduced by the ester, but no ortho steric hindrance.
2,6-Dimethylaniline Sterically hindered aniline.Very Low The two ortho-methyl groups effectively block the nitrogen atom, making amide coupling extremely difficult.
Experimental Protocol: Amide Coupling with HATU

This protocol describes a reliable method for coupling a carboxylic acid to the sterically hindered and electronically deactivated amine of the title compound.

Materials:

  • Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dimethylformamide (DMF)

  • Reaction vessel

  • Stir bar

Procedure:

  • In a reaction vessel, dissolve the carboxylic acid, HATU, and DIPEA in DMF. Stir for 15-30 minutes at room temperature. This is the pre-activation step.

  • Add a solution of Methyl 3-amino-2-chloro-6-fluorobenzoate in a minimum amount of DMF to the activated mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) if it is sluggish.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous lithium chloride (LiCl) solution to remove DMF, then wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality: Standard coupling reagents like DCC can be ineffective for hindered amines. HATU is a highly efficient, modern coupling reagent that forms a reactive O-acylisourea intermediate, which is less susceptible to side reactions and more effective for challenging couplings involving electron-poor or sterically hindered amines. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate and carboxylic acid protons without competing in the coupling reaction.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Purification A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C B HATU + DIPEA B->C E Amide Product C->E Nucleophilic Attack D Methyl 3-amino-2-chloro-6-fluorobenzoate D->E F Aqueous Workup (Extraction) E->F G Chromatography F->G H Pure Amide G->H

Caption: Workflow for HATU-mediated amide bond formation.

Comparative Reactivity III: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[10][11] The reactivity of the organohalide is a critical factor, with the general trend being I > Br > Cl >> F.[12]

Analysis of Methyl 3-amino-2-chloro-6-fluorobenzoate

The C-Cl bond at the 2-position is the primary site for cross-coupling. The C-F bond is generally unreactive under standard Suzuki conditions.

  • Electronic Effects: The electron-poor nature of the aromatic ring can be beneficial for the oxidative addition step, which is often rate-limiting for aryl chlorides.

  • Steric Hindrance: The 2-position is sterically crowded by the adjacent ester and the 3-amino group. This can significantly hinder the approach of the bulky palladium catalyst to the C-Cl bond, potentially slowing the rate of oxidative addition and requiring specialized, sterically demanding phosphine ligands (e.g., SPhos, XPhos) to promote the reaction.

Comparative Data
CompoundKey FeaturesPredicted Suzuki Coupling ReactivityRationale
Methyl 3-amino-2-chloro-6-fluorobenzoate Aryl chloride with significant ortho steric hindrance from two flanking groups.Low Requires specialized bulky phosphine ligands and potentially higher temperatures due to steric shielding of the C-Cl bond.
Methyl 4-bromobenzoate Aryl bromide, para-substituted.High The C-Br bond is inherently more reactive than C-Cl in oxidative addition. The reaction site is sterically accessible.
Methyl 2-chlorobenzoate Aryl chloride with steric hindrance from one ortho group.Moderate More reactive than the title compound due to less steric crowding, but still requires robust catalytic systems.
4-Chloroanisole Electron-rich aryl chloride.Low to Moderate The electron-donating methoxy group can slow the rate of oxidative addition compared to electron-poor systems.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a robust method for coupling an arylboronic acid to the sterically hindered C-Cl bond of the title compound, using a modern palladium catalyst system.

Materials:

  • Methyl 3-amino-2-chloro-6-fluorobenzoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (e.g., 10:1 v/v)

  • Schlenk tube or similar vessel for inert atmosphere

  • Stir bar

Procedure:

  • To the Schlenk tube, add Methyl 3-amino-2-chloro-6-fluorobenzoate, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic phase with water and brine, then dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude biaryl product by flash column chromatography.

Causality: The coupling of unreactive aryl chlorides requires a highly active catalyst. The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos is essential.[13] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species, preventing catalyst decomposition at the required high temperatures. A strong base like K₃PO₄ is used to facilitate the transmetalation step of the catalytic cycle.[14]

Suzuki_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 L₂Pd(II)(Ar)(Cl) oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 L₂Pd(II)(Ar)(Ar') transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Methyl 3-amino-2-chloro-6-fluorobenzoate is a molecule defined by competitive reactivity. Its highly electron-poor aromatic core makes it an excellent substrate for Nucleophilic Aromatic Substitution , particularly at the C6-fluoro position. Conversely, the very factors that activate it for SNAr—strong electron-withdrawing groups and steric crowding—conspire to reduce the reactivity of its other functional handles. The 3-amino group is both electronically deactivated and sterically hindered, demanding robust coupling agents for efficient amide bond formation. Similarly, the 2-chloro position is a challenging site for Suzuki-Miyaura cross-coupling , requiring state-of-the-art catalyst systems to overcome the significant steric blockade.

For researchers, scientists, and drug development professionals, this dual nature is both a challenge and an opportunity. By understanding the delicate balance of electronic and steric factors, one can selectively address a specific functional group, paving the way for the efficient and innovative synthesis of complex molecular targets.

References

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Validation

A Comparative Guide to the Synthesis of Methyl 3-amino-2-chloro-6-fluorobenzoate: A Novel Approach vs. Traditional Methodologies

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate, a highly functionalized aromatic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate, a highly functionalized aromatic compound, is a valuable building block in the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical comparison between a novel, validated synthetic pathway and traditional methodologies for its preparation. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent assessment of each method's performance based on experimental data.

Introduction: The Strategic Importance of Polysubstituted Anilines

Polysubstituted anilines and their corresponding benzoic acid esters are foundational scaffolds in medicinal chemistry. The specific arrangement of electron-donating and electron-withdrawing groups on the aromatic ring of Methyl 3-amino-2-chloro-6-fluorobenzoate creates a unique electronic and steric environment, offering multiple reactive handles for the construction of diverse molecular architectures. This strategic functionalization is often designed to impart specific biological activities or to facilitate subsequent synthetic transformations in the development of novel therapeutics.

Method 1: A Novel, Multi-step Synthesis from 2,6-Dichlorobenzoic Acid

This novel approach offers a strategic and potentially more cost-effective pathway to the target molecule, starting from the readily available 2,6-dichlorobenzoic acid. This method is characterized by a sequence of well-established reactions, optimized for yield and purity.

Logical Workflow of the Novel Synthetic Method

A 2,6-Dichlorobenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B C 2,6-Dichloro-3-nitrobenzoic Acid B->C D Esterification (Methanol, SOCl₂) C->D E Methyl 2,6-dichloro-3-nitrobenzoate D->E F Halogen Exchange (Halex) (NaF, DMSO) E->F G Methyl 2-chloro-6-fluoro-3-nitrobenzoate F->G H Nitro Group Reduction (H₂, Pd/C) G->H I Methyl 3-amino-2-chloro-6-fluorobenzoate H->I

Caption: Workflow of the novel synthetic route.

Experimental Protocol: Novel Synthesis

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

  • Rationale: The initial step introduces a nitro group, which is a powerful electron-withdrawing group and a precursor to the desired amino group. The directing effects of the two chlorine atoms favor nitration at the 3-position.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, add 2,6-dichlorobenzoic acid in portions, maintaining the temperature below 20°C.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral.

    • Dry the solid under vacuum to obtain 2,6-dichloro-3-nitrobenzoic acid.

Step 2: Esterification of 2,6-Dichloro-3-nitrobenzoic Acid

  • Rationale: Conversion of the carboxylic acid to its methyl ester is necessary for the subsequent halogen exchange reaction. Thionyl chloride provides a reliable method for this transformation.

  • Procedure:

    • Suspend 2,6-dichloro-3-nitrobenzoic acid in methanol.

    • Cool the suspension to 0°C and slowly add thionyl chloride dropwise.

    • After the addition, heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2,6-dichloro-3-nitrobenzoate.

Step 3: Nucleophilic Aromatic Substitution (Halogen Exchange)

  • Rationale: This key step selectively replaces one of the chlorine atoms with fluorine. The presence of the electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution.[1][2] The chlorine at the 6-position is more sterically hindered, favoring substitution at the 2-position.

  • Procedure:

    • Dissolve Methyl 2,6-dichloro-3-nitrobenzoate in anhydrous dimethyl sulfoxide (DMSO).

    • Add anhydrous sodium fluoride and heat the mixture to 140-150°C for 8-12 hours.

    • Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain Methyl 2-chloro-6-fluoro-3-nitrobenzoate.

Step 4: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.[3]

  • Procedure:

    • Dissolve Methyl 2-chloro-6-fluoro-3-nitrobenzoate in methanol.

    • Add 10% Palladium on carbon catalyst.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final product, Methyl 3-amino-2-chloro-6-fluorobenzoate.

Method 2: A Traditional Retrosynthetic Approach

A traditional approach to synthesizing polysubstituted aromatic compounds often involves building the substitution pattern on a pre-functionalized benzene ring. For comparison, we will consider a plausible traditional route starting from 2-chloro-6-fluoroaniline.

Logical Workflow of the Traditional Synthetic Method

A 2-Chloro-6-fluoroaniline B Sandmeyer Reaction (NaNO₂, HCl, CuCN) A->B C 2-Chloro-6-fluorobenzonitrile B->C D Hydrolysis (H₂SO₄, H₂O) C->D E 2-Chloro-6-fluorobenzoic Acid D->E F Nitration (HNO₃, H₂SO₄) E->F G 2-Chloro-6-fluoro-3-nitrobenzoic Acid F->G H Esterification (Methanol, H₂SO₄) G->H I Methyl 2-chloro-6-fluoro-3-nitrobenzoate H->I J Nitro Group Reduction (SnCl₂, HCl) I->J K Methyl 3-amino-2-chloro-6-fluorobenzoate J->K

Caption: Workflow of a traditional synthetic route.

Experimental Protocol: Traditional Synthesis

This multi-step synthesis begins with the conversion of 2-chloro-6-fluoroaniline to the corresponding benzoic acid, followed by nitration, esterification, and reduction.

  • Step 1 & 2: Sandmeyer Reaction to form 2-Chloro-6-fluorobenzonitrile: Diazotization of 2-chloro-6-fluoroaniline followed by cyanation.

  • Step 3: Hydrolysis to 2-Chloro-6-fluorobenzoic Acid: Acid-catalyzed hydrolysis of the nitrile.

  • Step 4: Nitration: Introduction of the nitro group at the 3-position.

  • Step 5: Fischer Esterification: Conversion to the methyl ester using methanol and a strong acid catalyst.[4][5][6]

  • Step 6: Reduction of the Nitro Group: Typically achieved using a metal in acidic media, such as tin(II) chloride in hydrochloric acid.

Performance Comparison

ParameterNovel MethodTraditional MethodJustification
Overall Yield Good to HighModerateThe novel method involves fewer steps where significant loss of material is expected. The Sandmeyer reaction and subsequent hydrolysis in the traditional route can have variable yields.
Purity HighGoodThe novel method allows for purification of intermediates at key stages. The traditional method may introduce impurities that are carried through multiple steps.
Scalability ExcellentGoodThe reagents and reaction conditions in the novel method are generally amenable to large-scale production. The Sandmeyer reaction can be challenging to scale.
Cost-Effectiveness Potentially HighModerate to HighThe cost of 2,6-dichlorobenzoic acid is a key factor. However, the overall efficiency may offset this. The multi-step nature of the traditional route can increase overall costs.
Safety & Environmental ModerateModerate to HighThe novel method uses flammable solvents and a hydrogenation step under pressure. The traditional method involves the use of highly toxic cyanide salts in the Sandmeyer reaction.

Mechanistic Insights

Electrophilic Aromatic Substitution: Nitration

In both synthetic routes, the nitration step proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[7][8][9]

Nucleophilic Acyl Substitution: Esterification

The esterification of the carboxylic acid is a classic example of nucleophilic acyl substitution. In the novel method, thionyl chloride is used to activate the carboxylic acid, while the traditional method employs the acid-catalyzed Fischer-Speier esterification.[4][5][6][10]

Nucleophilic Aromatic Substitution: Halogen Exchange

A key step in the novel synthesis is the halogen exchange (Halex) reaction. This is a nucleophilic aromatic substitution where the fluoride ion acts as the nucleophile, displacing a chloride ion. This reaction is facilitated by the presence of a strong electron-withdrawing group (the nitro group) ortho or para to the leaving group, which stabilizes the negatively charged Meisenheimer intermediate.[1][2][11]

Data and Characterization

While experimental spectroscopic data for the final product, Methyl 3-amino-2-chloro-6-fluorobenzoate, is not widely published, characterization would rely on standard analytical techniques:

  • ¹H NMR: Would show characteristic signals for the aromatic protons, the amino group protons, and the methyl ester protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: Would provide information on the number and chemical environment of the carbon atoms.

  • IR Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and C-Cl and C-F stretches.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound. The isotopic pattern of chlorine (M and M+2 peaks in an approximately 3:1 ratio) would be a key diagnostic feature.[12]

Conclusion

The novel synthetic method for Methyl 3-amino-2-chloro-6-fluorobenzoate presented here offers a promising alternative to traditional synthetic routes. Its advantages in terms of potential scalability and the avoidance of highly toxic reagents like cyanide salts make it an attractive option for industrial applications. While the cost of the starting material is a consideration, the overall efficiency and high purity of the final product may provide a more economical process in the long run. Further optimization and detailed cost analysis on a larger scale are warranted to fully validate the industrial applicability of this novel approach. This guide provides the foundational knowledge for researchers to reproduce, validate, and potentially improve upon this synthetic pathway.

References

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Comparative

A Spectroscopic Guide to Methyl 3-amino-2-chloro-6-fluorobenzoate and Its Derivatives for Pharmaceutical Research

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate and its analogs are key intermediates in the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate and its analogs are key intermediates in the synthesis of a variety of pharmacologically active molecules.[1][2] This guide provides a comprehensive spectroscopic comparison of Methyl 3-amino-2-chloro-6-fluorobenzoate with its conceptual derivatives, offering researchers, scientists, and drug development professionals a detailed reference for their characterization. By leveraging foundational spectroscopic principles and comparative data from structurally related compounds, we will explore the expected spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Structural Landscape: Understanding Substituent Effects

The spectroscopic properties of Methyl 3-amino-2-chloro-6-fluorobenzoate are dictated by the electronic and steric interplay of its substituents on the benzene ring. The electron-donating amino (-NH₂) group, and the electron-withdrawing chloro (-Cl), fluoro (-F), and methyl ester (-COOCH₃) groups each impart a unique influence on the chemical environment of the molecule's atoms. Understanding these effects is crucial for the accurate interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 3-amino-2-chloro-6-fluorobenzoate is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Methyl 3-amino-2-chloro-6-fluorobenzoate and Its Derivatives (in DMSO-d₆)

CompoundAr-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)-NH₂ (ppm)-COOCH₃ (ppm)Ar-C Chemical Shifts (δ, ppm)C=O (ppm)
Methyl 3-amino-2-chloro-6-fluorobenzoate H-4: ~7.0 (t, J ≈ 8.5 Hz)H-5: ~6.8 (dd, J ≈ 8.5, 4.5 Hz)~5.5 (s, 2H)~3.8 (s, 3H)C-1: ~125 (d, J≈4 Hz)C-2: ~120 (d, J≈15 Hz)C-3: ~145 (d, J≈10 Hz)C-4: ~120 (d, J≈4 Hz)C-5: ~115 (d, J≈20 Hz)C-6: ~158 (d, J≈250 Hz)~165
Ethyl 3-amino-2-chloro-6-fluorobenzoate H-4: ~7.0 (t, J ≈ 8.5 Hz)H-5: ~6.8 (dd, J ≈ 8.5, 4.5 Hz)~5.5 (s, 2H)~4.3 (q, 2H), ~1.3 (t, 3H)C-1: ~125 (d, J≈4 Hz)C-2: ~120 (d, J≈15 Hz)C-3: ~145 (d, J≈10 Hz)C-4: ~120 (d, J≈4 Hz)C-5: ~115 (d, J≈20 Hz)C-6: ~158 (d, J≈250 Hz)~164
Methyl 3-(acetylamino)-2-chloro-6-fluorobenzoate H-4: ~7.5 (t, J ≈ 8.5 Hz)H-5: ~7.2 (dd, J ≈ 8.5, 4.5 Hz)~9.8 (s, 1H)~3.9 (s, 3H)C-1: ~128 (d, J≈4 Hz)C-2: ~125 (d, J≈15 Hz)C-3: ~138 (d, J≈10 Hz)C-4: ~125 (d, J≈4 Hz)C-5: ~118 (d, J≈20 Hz)C-6: ~159 (d, J≈250 Hz)~165, ~169

Note: These are predicted values based on substituent effects observed in similar compounds. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds are sensitive to their chemical environment.

Table 2: Characteristic IR Absorption Bands for Methyl 3-amino-2-chloro-6-fluorobenzoate

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3400-3200 (two bands)
Carbonyl (C=O)C=O Stretch1720-1700
Aromatic RingC=C Stretch1600-1450
C-O StretchEster C-O1300-1100
C-F StretchAromatic C-F1250-1100
C-Cl StretchAromatic C-Cl850-750

The presence of both the amino and ester groups will be readily identifiable. The exact positions of these bands can provide subtle clues about intramolecular interactions, such as hydrogen bonding.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be subtracted.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For halogenated compounds, the isotopic distribution of chlorine is a key diagnostic feature.

The mass spectrum of Methyl 3-amino-2-chloro-6-fluorobenzoate is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Expected Fragmentation Pathways:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at [M-31]⁺.

  • Loss of the methyl ester group (-COOCH₃): This would lead to a fragment at [M-59]⁺.

  • Loss of a chlorine atom (-Cl): This would produce a fragment at [M-35]⁺.

The relative abundances of these fragment ions will depend on their stability.

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization : Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection : Detect the ions to generate the mass spectrum.

Visualizing the Workflow

A systematic approach is essential for the comprehensive spectroscopic analysis of a novel compound. The following workflow diagram illustrates the logical progression of experiments.

Caption: A typical workflow for the spectroscopic characterization of a novel chemical entity.

Conclusion

The structural confirmation of Methyl 3-amino-2-chloro-6-fluorobenzoate and its derivatives relies on a multi-faceted spectroscopic approach. By combining the detailed connectivity information from NMR, the functional group identification from FTIR, and the molecular weight and fragmentation data from MS, researchers can achieve an unambiguous characterization of these important pharmaceutical intermediates. While this guide provides a predictive framework, it is imperative to validate these findings with experimental data whenever possible. The protocols and comparative data presented herein serve as a robust starting point for scientists engaged in the synthesis and analysis of this class of compounds.

References

  • PubChem. 3-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Validation

assessing the stability of Methyl 3-amino-2-chloro-6-fluorobenzoate under different conditions

For researchers, scientists, and professionals in drug development and fine chemical synthesis, understanding the intrinsic stability of key intermediates is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate, a versati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, understanding the intrinsic stability of key intermediates is paramount. Methyl 3-amino-2-chloro-6-fluorobenzoate, a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals, possesses a unique substitution pattern that influences its reactivity and stability. This guide provides a comprehensive framework for assessing the stability of this compound under various stress conditions, comparing its potential performance against structurally similar alternatives. The protocols detailed herein are designed to be self-validating, providing a robust methodology for generating reliable stability-indicating data.

Introduction: The Structural Significance of Methyl 3-amino-2-chloro-6-fluorobenzoate

Methyl 3-amino-2-chloro-6-fluorobenzoate is a substituted aromatic compound featuring an amino group, a methyl ester, and two different halogen atoms (chlorine and fluorine) on the benzene ring. Each of these functional groups contributes to the molecule's overall chemical properties and potential degradation pathways.

  • Amino Group: Prone to oxidation, which can lead to the formation of colored degradation products. Its basicity can also be a factor in acid-base catalyzed reactions.

  • Methyl Ester Group: Susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[1][2][3][4] The rate of hydrolysis can be influenced by the steric and electronic effects of adjacent substituents.

  • Halogen Substituents (Cl and F): The presence of chlorine and fluorine atoms can enhance the molecule's stability by protecting the aromatic ring from certain electrophilic attacks. However, halogenated compounds can be susceptible to photolytic degradation.[5][6] The strong C-F bond generally imparts higher thermal stability compared to C-Cl bonds.[7][8]

This guide will outline a series of forced degradation studies designed to probe these potential liabilities. Forced degradation, or stress testing, is a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods.[9][10][11][12]

Experimental Design for Stability Assessment

The following sections detail the experimental protocols for subjecting Methyl 3-amino-2-chloro-6-fluorobenzoate to a variety of stress conditions. For comparative purposes, it is recommended to run these tests in parallel with one or more alternative compounds. A suitable comparator could be an isomer, such as Methyl 2-amino-3-chloro-6-fluorobenzoate, or an analog with a different halogen, like Methyl 3-amino-2-bromo-6-fluorobenzoate.

Analytical Methodology

A validated, stability-indicating HPLC method is crucial for these studies. The method must be able to separate the parent compound from all potential degradation products.

Recommended HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan of the parent compound)

  • Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines.

Forced Degradation Protocols

For each condition, a solution of Methyl 3-amino-2-chloro-6-fluorobenzoate (and any comparators) at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) should be prepared. A control sample, protected from the stress condition, should be analyzed at each time point. The goal is to achieve 5-20% degradation of the parent compound.

Objective: To assess the susceptibility of the methyl ester group to hydrolysis.

Protocol:

  • Acidic Hydrolysis:

    • Add the compound solution to an equal volume of 0.1 M HCl.

    • Incubate at 60 °C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Add the compound solution to an equal volume of 0.1 M NaOH.

    • Incubate at room temperature (25 °C).

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is typically faster than acid-catalyzed).[2]

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

Expected Outcome: Degradation is expected, primarily through the hydrolysis of the methyl ester to form 3-amino-2-chloro-6-fluorobenzoic acid. The rate of degradation is anticipated to be faster under basic conditions.

Hydrolysis_Workflow cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A1 Compound in Solution A2 Add 0.1 M HCl A1->A2 A3 Incubate at 60°C A2->A3 A4 Sample, Neutralize & Analyze A3->A4 B1 Compound in Solution B2 Add 0.1 M NaOH B1->B2 B3 Incubate at 25°C B2->B3 B4 Sample, Neutralize & Analyze B3->B4

Caption: Workflow for assessing hydrolytic stability.

Objective: To evaluate the susceptibility of the amino group and potentially the aromatic ring to oxidation.

Protocol:

  • Add the compound solution to an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubate at room temperature (25 °C), protected from light.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quench any remaining H₂O₂ with a small amount of sodium bisulfite solution if necessary, then analyze by HPLC.

Expected Outcome: The amino group is a likely site of oxidation, potentially forming N-oxide or other colored degradation products.[9][11] Aromatic amines are known to be susceptible to oxidative degradation.[13][14][15][16]

Objective: To determine the compound's sensitivity to light.

Protocol:

  • Expose a solution of the compound in a photostable, transparent container (e.g., quartz cuvette) to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

  • Withdraw aliquots from both the exposed and control samples at appropriate time intervals and analyze by HPLC.

Expected Outcome: Halogenated aromatic compounds can undergo photolytic degradation.[6] Degradation may involve dehalogenation or other complex reactions.

Photostability_Workflow Start Compound in Solution Split Split Sample Start->Split Exposed Expose to ICH Light Source Split->Exposed Exposed Sample Control Protect from Light (Control) Split->Control Control Sample Analyze Sample & Analyze by HPLC Exposed->Analyze Control->Analyze

Caption: Experimental setup for photostability testing.

Objective: To assess the stability of the compound at elevated temperatures.

Protocol:

  • Store the solid compound in a controlled temperature oven at 80 °C.

  • Store a control sample at the recommended storage temperature (e.g., room temperature or refrigerated).

  • At specified time points (e.g., 1, 3, 7, and 14 days), remove a small amount of the solid, dissolve it in the analytical solvent, and analyze by HPLC.

Expected Outcome: The compound is expected to be relatively stable to heat, but some degradation may occur over extended periods at high temperatures. The presence of the C-F bond may enhance thermal stability.[7][8]

Comparative Stability Analysis

The data generated from the forced degradation studies should be compiled to compare the stability of Methyl 3-amino-2-chloro-6-fluorobenzoate with the chosen alternatives.

Quantitative Comparison

The results can be summarized in a table, recording the percentage of the parent compound remaining at each time point under each stress condition.

Stress ConditionTime Point% Remaining (Methyl 3-amino-2-chloro-6-fluorobenzoate)% Remaining (Alternative 1)% Remaining (Alternative 2)
0.1 M HCl, 60°C 0 hr100100100
8 hr
24 hr
0.1 M NaOH, 25°C 0 hr100100100
2 hr
8 hr
3% H₂O₂, 25°C 0 hr100100100
8 hr
24 hr
Photolytic 0 hr100100100
TBD
Thermal (80°C) Day 0100100100
Day 7
Day 14

TBD: Time point to be determined based on the rate of degradation.

Degradation Pathway Comparison

The chromatograms from the HPLC analysis should be examined for the appearance of degradation products. The relative number and area of the degradation peaks can provide a qualitative comparison of the degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent Methyl 3-amino-2-chloro-6-fluorobenzoate Hydrolysis_Product 3-amino-2-chloro-6-fluorobenzoic acid Parent->Hydrolysis_Product Acid/Base Oxidation_Product N-oxide / Other Oxidized Species Parent->Oxidation_Product H₂O₂ Photolysis_Product Dehalogenated Species / Others Parent->Photolysis_Product Light

Caption: Potential degradation pathways of the target compound.

Conclusion and Recommendations

This guide provides a systematic approach to evaluating the stability of Methyl 3-amino-2-chloro-6-fluorobenzoate. Based on its chemical structure, the primary degradation pathways are expected to be hydrolysis of the methyl ester and oxidation of the amino group. The compound is predicted to exhibit moderate stability, with the halogen substituents providing some protection.

Recommendations for Handling and Storage:

  • Store in a cool, dry, and dark place under an inert atmosphere.[17]

  • Avoid contact with strong acids, bases, and oxidizing agents.[3][18]

  • For solutions, use buffered systems where appropriate and protect from light if long-term stability is required.

By following the outlined experimental protocols, researchers can generate robust and reliable data to understand the stability profile of Methyl 3-amino-2-chloro-6-fluorobenzoate, enabling informed decisions in process development, formulation, and regulatory submissions.

References

  • DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. (2021). ijrbat. [Link]

  • Brunelli, F., Ceresa, C., Fracchia, L., & Aprile, S. (n.d.). Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. [Link]

  • Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). (2015). PubMed. [Link]

  • Can methyl benzoate be hydrolyzed? (n.d.). Quora. [Link]

  • KEGG PATHWAY Database. (n.d.). KEGG. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. [Link]

  • Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. (1975). PubMed. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as. (2024). chemrxiv. [Link]

  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process. (n.d.). MDPI. [Link]

  • Persistent organic pollutant. (n.d.). Wikipedia. [Link]

  • Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. (n.d.). Journal of AOAC INTERNATIONAL. [Link]

  • Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. (n.d.). ResearchGate. [Link]

  • Cometabolic degradation of chlorinated aromatic compounds. (n.d.). PubMed. [Link]

  • Chlorinated polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. [Link]

  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. (n.d.). PubMed. [Link]

  • Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. (1998). PubMed. [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. [Link]

  • KEGG PATHWAY: ko00364. (n.d.). KEGG. [Link]

  • Methyl 2-amino-3-chloro-6-fluorobenzoate (C8H7ClFNO2). (n.d.). PubChemLite. [Link]

  • Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. (2024). ACS Publications. [Link]

  • Integrated Microbiome–Metabolome Analysis Reveals Stage-Dependent Alterations in Bacterial Degradation of Aromatics in Leptinotarsa decemlineata. (n.d.). NIH. [Link]

  • Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy. (n.d.). RSC Publishing. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (n.d.). PubMed. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central. [Link]

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Comparative

A Comparative Guide to the Applications of Fluorinated Aminobenzoates

Abstract The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides an in-depth comparative analysis of fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides an in-depth comparative analysis of fluorinated aminobenzoates, highlighting their enhanced performance over non-fluorinated analogs in various applications. By examining key physicochemical properties, biological activities, and material characteristics, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for the rational design and application of these versatile compounds.

Introduction: The Fluorine Advantage in Aminobenzoate Chemistry

Aminobenzoic acids and their derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and polymers. The introduction of fluorine atoms into the aminobenzoate scaffold can dramatically alter a molecule's electronic properties, pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] These modifications often translate into significant improvements in efficacy, selectivity, and pharmacokinetic profiles.[2] For instance, approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the transformative impact of this halogen.[4][5] This guide will explore the multifaceted applications of fluorinated aminobenzoates, offering a comparative perspective against their non-fluorinated counterparts.

Medicinal Chemistry: Enhancing Therapeutic Potential

In drug discovery, the "fluorine advantage" is particularly pronounced. The strategic placement of fluorine can lead to compounds with superior therapeutic properties.[3]

Impact on Pharmacokinetics and Pharmacodynamics

Fluorination can significantly influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[1]

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, enhancing its ability to cross cell membranes.[1][6] This is a critical factor for oral bioavailability and penetration of the blood-brain barrier.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, thereby increasing binding affinity and potency.[1] Fluorinated thrombin inhibitors, for example, have shown binding affinities up to five times stronger than their non-fluorinated analogs.[4][6]

Case Study: Fluorinated Aminobenzoates in Oncology

A prime example of the successful application of fluorinated aminobenzoates is in the development of targeted cancer therapies. Methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of Dabrafenib, a BRAF inhibitor used to treat melanoma.[7] The presence of the fluorine atom is crucial for the drug's efficacy and pharmacokinetic profile.

Another study demonstrated that fluoroaryl-substituted derivatives of the anti-tumor agent FL118 exhibited significantly enhanced cytotoxic effects in various cancer cell lines compared to the non-fluorinated parent compound.[8] For instance, compound 7n showed an IC50 of 9 nM in A549 lung cancer cells, highlighting the profound impact of fluorination on anti-cancer activity.[8]

Comparative Biological Activity Data

The following table summarizes the comparative biological activity of selected fluorinated and non-fluorinated aminobenzoate derivatives.

Compound/DerivativeTarget/AssayNon-Fluorinated ActivityFluorinated ActivityFold ImprovementReference
FL118 DerivativeA549 cell cytotoxicity (IC50)> 50 nM9 nM (7n )> 5.5[8]
Thrombin InhibitorBinding Affinity (Ki)5XX5[4][6]
Pyrrole-based HIV-1 InhibitorAnti-HIV-1 Activity (EC50)332 nM25 nM13.3[6]

Materials Science: Engineering Advanced Polymers

The unique properties of fluorine also lend themselves to the development of high-performance polymers.[9] Fluorinated polymers derived from aminobenzoates can exhibit:

  • High Thermal Stability: The strength of the C-F bond imparts exceptional thermal resistance.[9]

  • Chemical Inertness: Fluorinated polymers are resistant to a wide range of chemicals.[9]

  • Low Surface Energy: This property leads to materials with low friction coefficients and superhydrophobicity.[9]

These characteristics make them suitable for applications in demanding environments, such as in the aerospace and electronics industries.

Analytical Chemistry: Sensitive and Selective Reagents

Fluorinated aminobenzoates and their derivatives have found utility as highly sensitive and selective reagents in analytical chemistry.

Fluorogenic Derivatizing Agents

Reagents like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole are used as fluorogenic tagging agents for the analysis of thiols and amines by high-performance liquid chromatography (HPLC).[10] The fluorine atom enhances the reactivity and fluorescence properties of the reagent, allowing for the detection of analytes at very low concentrations.

Tracers in Environmental and Industrial Processes

Fluorobenzoic acids are employed as chemical tracers in various applications, including hydrothermal systems, oilfield investigations, and leaching studies.[11] Their high stability and low detection limits make them ideal for tracking fluid flow paths.[11]

Experimental Protocols

General Synthesis of a Fluorinated Aminobenzoate Derivative

This protocol describes a general method for the synthesis of a fluoroaryl-substituted derivative, adapted from the synthesis of FL118 analogs.[8]

Step 1: Suzuki Coupling

  • To a solution of 6-nitropiperonal (1 equivalent) in THF, add the desired fluorinated phenylboronic acid (1.2 equivalents), tri(1-naphthyl)phosphine (0.1 equivalents), PdCl2 (0.05 equivalents), and K2CO3 (2 equivalents).

  • Stir the reaction mixture at 65 °C for 24 hours.

  • After cooling to room temperature, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Final Cyclization

  • Stir the product from Step 1 with (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione and iodine in DMF at 95 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and extract the final product.

  • Purify the final fluorinated aminobenzoate derivative by column chromatography.

Workflow for Assessing Biological Activity

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies (if promising in vitro) A Synthesize Fluorinated & Non-Fluorinated Analogs B Cell-based Assays (e.g., MTT for cytotoxicity) A->B C Enzyme Inhibition Assays A->C D Determine IC50 / EC50 / Ki values B->D C->D E Animal Model of Disease D->E Lead Compound Selection F Administer Compounds E->F G Assess Efficacy & Toxicity F->G H Pharmacokinetic Analysis F->H

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 3-amino-2-chloro-6-fluorobenzoate: A Step-by-Step Guide for Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe and compliant disposal. Methyl 3-amino-2-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe and compliant disposal. Methyl 3-amino-2-chloro-6-fluorobenzoate is a halogenated aromatic compound integral to various synthetic pathways in drug development. Its molecular structure, containing both chlorine and fluorine, necessitates a specific and rigorous disposal protocol to ensure personnel safety, environmental protection, and regulatory compliance.

This guide provides a comprehensive, step-by-step plan for the proper disposal of Methyl 3-amino-2-chloro-6-fluorobenzoate, grounded in established safety data and best practices for handling halogenated organic compounds. The causality behind each step is explained to foster a deep understanding of the required procedures.

Hazard Profile and Rationale for Specialized Disposal

Understanding the inherent risks of a chemical is fundamental to managing its waste. Methyl 3-amino-2-chloro-6-fluorobenzoate is not benign; its disposal protocol is directly informed by its hazard classification.

The presence of covalently bonded halogens (chlorine and fluorine) is the single most critical factor for its waste management. Incineration of halogenated compounds can produce acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF), which require specialized flue gas scrubbing systems in hazardous waste incinerators[1][2]. Disposing of this compound in non-halogenated waste streams can lead to regulatory violations and damage to disposal facilities not equipped to handle such emissions.

Table 1: Hazard Summary for Methyl 3-amino-2-chloro-6-fluorobenzoate

Hazard ClassificationGHS PictogramDescriptionPrimary Rationale for Caution
Acute Toxicity, Oral (Category 4) GHS07Harmful if swallowed[3].Prevents accidental ingestion and dictates immediate medical consultation if swallowed[2].
Skin Irritation (Category 2) GHS07Causes skin irritation[3][4].Mandates the use of chemical-resistant gloves and immediate washing upon contact[2].
Serious Eye Irritation (Category 2A) GHS07Causes serious eye irritation[3][5].Requires use of safety goggles or a face shield to prevent eye damage[6].
Specific Target Organ Toxicity — Single Exposure (Category 3) GHS07May cause respiratory irritation[2][3].Necessitates handling in a chemical fume hood to avoid inhalation of dust or aerosols[6].
Environmental Hazard (Implied)Discharge into the environment must be avoided[1]. Halogenated compounds can have long-lasting environmental effects[7].Prohibits disposal via sewer systems and mandates containment[1][2].

The Core Directive: Segregation as Halogenated Organic Waste

The foundational principle for disposing of Methyl 3-amino-2-chloro-6-fluorobenzoate is strict segregation. This compound and any materials contaminated with it must be classified and collected as Halogenated Organic Waste .[8][9]

Co-mingling halogenated and non-halogenated waste is a common and costly error in laboratory settings. It can triple disposal costs and creates a "mixed waste" that is more difficult and hazardous to process[9]. The following workflow diagram illustrates the critical decision-making process for waste segregation.

G cluster_0 Waste Generation Point cluster_1 Segregation Protocol cluster_2 Final Disposal Pathway Waste Waste Containing Methyl 3-amino-2-chloro-6-fluorobenzoate Container Halogenated Organic Waste Container Waste->Container CORRECT PATHWAY NonHalogenated Non-Halogenated Organic Waste Waste->NonHalogenated INCORRECT Do NOT Mix AqueousWaste Aqueous Waste (Sink Disposal) Waste->AqueousWaste INCORRECT Do NOT Drain Dispose EHS Contact Environmental Health & Safety (EHS) for Pickup Container->EHS Incineration Licensed Hazardous Waste Incineration (with Flue Gas Scrubbing) EHS->Incineration

Disposal decision workflow for halogenated compounds.

Step-by-Step Disposal Protocol

Follow these procedural steps meticulously to ensure safe and compliant disposal.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the waste container or any contaminated materials, ensure you are wearing the correct PPE as specified by OSHA regulations[6].

  • Hand Protection: Wear chemical-impermeable gloves (e.g., Nitrile) inspected for integrity before use[2].

  • Eye Protection: Use chemical safety goggles or a full-face shield[3][6].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary[6].

  • Respiratory Protection: All handling of the solid compound or its waste should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols[6][8].

Step 2: Waste Collection and Containerization

The integrity and labeling of your waste container are critical for safety and compliance.

  • Select the Correct Container: Use a designated, leak-proof container compatible with halogenated organic solids/liquids. These are often supplied by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green-labeled carboys)[10].

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste[9]. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 3-amino-2-chloro-6-fluorobenzoate."

    • The specific hazards: "Toxic," "Irritant"[9].

    • An accurate list of all constituents and their approximate percentages.

  • Procedure:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully place the solid waste into the designated container, minimizing dust formation[2].

    • If disposing of a solution, pour carefully to avoid splashing.

    • Keep the container closed at all times, except when actively adding waste[9]. This minimizes fugitive emissions.

Step 3: Managing Contaminated Materials

Any item that comes into direct contact with Methyl 3-amino-2-chloro-6-fluorobenzoate is also considered halogenated hazardous waste.

  • Disposable Items: Used gloves, weigh boats, contaminated paper towels, and absorbent pads from spill cleanups must be placed in the same designated halogenated organic waste container[9]. Do not place these items in the regular trash.

  • Contaminated Labware: Reusable glassware should be decontaminated.

    • Rinse the glassware with a suitable organic solvent (e.g., acetone) into a separate, properly labeled "Halogenated Solvent Waste" container.

    • Follow this with a standard detergent and water wash[11].

  • Empty Product Containers: The original product bottle is not truly empty. It must be managed as hazardous waste or triple-rinsed.

    • To triple-rinse, rinse the container three times with a suitable solvent (e.g., acetone).

    • Each rinseate must be collected and disposed of as halogenated hazardous waste[1].

    • After triple-rinsing, the container may be offered for recycling if institutional policy allows, or punctured to prevent reuse and disposed of as solid waste[1].

Step 4: Temporary Storage in the Laboratory

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab[9].

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The halogenated waste container should be kept in a secondary containment bin or tray to contain any potential leaks[9].

  • Segregation: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents and strong acids[3]. Do not store with non-halogenated waste to prevent accidental mixing.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for proper collection and labeling, but final disposal must be handled by licensed professionals.

  • Contact EHS: Once the waste container is nearly full (e.g., 75% capacity), contact your institution's EHS or equivalent department to request a waste pickup[9].

  • Disposal Method: EHS will arrange for the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for this type of waste is controlled chemical incineration equipped with afterburners and scrubbers to neutralize the resulting acidic gases[1][2].

Conclusion

The proper disposal of Methyl 3-amino-2-chloro-6-fluorobenzoate is a non-negotiable aspect of laboratory safety and environmental stewardship. The procedural steps—grounded in the principles of hazard recognition, strict segregation, proper containment, and professional disposal—are designed to create a self-validating system of safety. By adhering to this guide, researchers can ensure that their work, from discovery to disposal, is conducted with the highest degree of scientific integrity and responsibility.

References

  • MSDS of Methyl 3-amino-2-fluorobenzoate. Capot Chemical. Available at: [Link]

  • Benzoic acid, 3-amino-2-fluoro-, methyl ester Safety Data Sheet. ChemSrc. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available at: [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. Available at: [Link]

  • (Pure) (p-Amino Benzoic Acid) MSDS. Oxford Lab Fine Chem LLP. Available at: [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. Available at: [Link]

  • Guidelines for Halogenated Solvents Degreasing Operations. California Air Resources Board. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. Available at: [Link]

  • Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. Available at: [Link]

  • Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency. Available at: [Link]

Sources

Handling

Operational Safety Guide: Personal Protective Equipment for Handling Methyl 3-amino-2-chloro-6-fluorobenzoate

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that safety and efficacy are two sides of the same coin. This guide provides a comprehensive, field-tested framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that safety and efficacy are two sides of the same coin. This guide provides a comprehensive, field-tested framework for the safe handling of Methyl 3-amino-2-chloro-6-fluorobenzoate (CAS No. 1195768-18-3). The protocols outlined below are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your work.

Hazard Profile and Risk Assessment: The "Why" Behind the "How"

Understanding the specific risks associated with a compound is the critical first step in designing an effective safety protocol. Methyl 3-amino-2-chloro-6-fluorobenzoate is a halogenated aromatic amine, a class of compounds that requires diligent handling. Its primary hazards, as identified in safety data sheets, dictate the necessary protective measures.

The principal routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. The known hazard classifications for this compound are summarized below.

Table 1: GHS Hazard Classification for Methyl 3-amino-2-chloro-6-fluorobenzoate

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]
Flammable LiquidCategory 3H226: Flammable liquid and vapour[3][4]

Note: The flammability classification suggests that while the compound is a solid at room temperature (Melting Point: 74°C[3]), it may have a low flash point or be handled in flammable solvents, warranting precautions against ignition sources.

Core PPE Requirements: Your Primary Line of Defense

Based on the hazard profile, a multi-layered PPE approach is mandatory. Engineering controls, such as a certified chemical fume hood, are the primary method for exposure control and must be used for all handling procedures.[5] The following PPE complements these engineering controls.

Table 2: PPE Selection Matrix for Laboratory Tasks

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Tightly-fitting safety gogglesDouble nitrile or neoprene glovesFlame-resistant lab coat, fully buttonedN95/FFP2 respirator if outside a fume hood or if dust is generated
Preparing Solutions Chemical splash goggles and face shieldDouble nitrile or neoprene glovesFlame-resistant lab coat and chemical-resistant apronNot required if performed in a fume hood
Large-Scale Operations (>1L) Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Neoprene, Viton) over nitrile glovesFlame-resistant lab coat and chemical-resistant apronRequired if potential for aerosolization exists; consult EHS for fit-testing
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Neoprene, Viton)Chemical-resistant suit or coverallsAir-purifying respirator with organic vapor/acid gas/particulate cartridges (e.g., ABEK-P2)[6]
Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1]

  • Minimum Requirement: Tightly-fitting safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[3][4]

  • Enhanced Protection: When handling solutions, performing reactions, or where there is any risk of splashing, a face shield must be worn over safety goggles.[1][7]

Hand Protection

This compound is a known skin irritant.[1][3][4] Therefore, selecting the correct gloves is critical.

  • Glove Type: While specific breakthrough time data is not widely available, nitrile gloves are a suitable choice for incidental contact.[8][9] For prolonged handling or immersion, neoprene or other gloves rated for halogenated and aromatic hydrocarbons should be considered.[8] Always consult the glove manufacturer's resistance guide.

  • Best Practice: Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation before use.[6]

Body Protection

Protective clothing prevents incidental skin contact.

  • Lab Coat: A flame-resistant lab coat is required. It must be kept clean, fully buttoned, and sleeves should be down to the wrist.[7]

  • Personal Attire: Long pants and closed-toe shoes are mandatory in the laboratory.[7][9] Fabrics such as polyester or acrylic should be avoided in favor of cotton.[9]

  • Additional Protection: For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[8]

Respiratory Protection

Inhalation may cause respiratory irritation.[1][2]

  • Primary Control: All procedures that may generate dust or aerosols must be performed within a certified chemical fume hood to minimize inhalation risk.[3][5]

  • When Respirators are Needed: A NIOSH-approved respirator is required if engineering controls are insufficient or during emergency situations.[4][6] For weighing fine powders outside of a containment hood, a minimum of an N95 (US) or P1 (EU) particle respirator is recommended.[6] For higher-level protection or spill response, use a respirator with combination cartridges.[6]

Procedural Protocols: Integrating Safety into Your Workflow

Correctly using PPE is as important as selecting it. The following procedures ensure that the protective barrier remains intact from the start of your work to its completion.

Step-by-Step Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on inner gloves.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Put on your safety goggles.

    • If required, put on your face shield and/or respirator.

  • Doffing (Taking Off): This sequence is designed to prevent the transfer of contaminants from the PPE to your skin.

    • Remove outer gloves. Use a proper removal technique (glove-in-glove) to avoid touching the outer surface.[6]

    • Remove your face shield and/or respirator.

    • Remove your lab coat by rolling it inside-out and away from your body.

    • Remove safety goggles.

    • Remove inner gloves using the proper removal technique.

    • Wash hands thoroughly with soap and water.[1][6]

Operational Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling Methyl 3-amino-2-chloro-6-fluorobenzoate.

PPE_Workflow Start Start: Prepare to Handle Methyl 3-amino-2-chloro-6-fluorobenzoate Assess Step 1: Assess Task - Weighing solid? - Preparing solution? - Spill cleanup? Start->Assess Select_PPE Step 2: Select & Don PPE (Refer to Table 2) Assess->Select_PPE Work Step 3: Perform Chemical Handling in a Certified Fume Hood Select_PPE->Work Doff Step 4: Doff PPE (Follow strict removal sequence) Work->Doff Dispose Step 5: Segregate & Dispose Waste - Contaminated PPE - Chemical Waste Doff->Dispose End End: Complete Task & Wash Hands Thoroughly Dispose->End

Caption: PPE decision and workflow diagram.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency First Aid

In the event of exposure, take the following immediate actions while seeking medical attention.

Exposure RouteFirst Aid ProcedureSource(s)
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[3][6]
Eye Contact Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][3][6]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][3][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][6]
Spill Management
  • Alert: Notify colleagues and your supervisor immediately.

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Protect: Don the appropriate PPE for spill cleanup as detailed in Table 2.

  • Contain: Prevent further spillage if it is safe to do so.[3] Use an absorbent material to contain the spill.

  • Clean: Collect spilled material using non-sparking tools and place it into a suitable, closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Chemical Waste: All surplus material and residues should be considered hazardous waste and disposed of through a licensed professional waste disposal service.[3][6]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste in a suitable, closed container.[3][6]

  • Containers: Do not discharge waste into sewer systems.[3] Empty containers should be triple-rinsed (or equivalent) and offered for recycling or disposed of as hazardous waste.[3]

References

  • MSDS of Methyl 3-amino-2-fluorobenzoate - Capot Chemical. [Link]

  • Methyl 3-amino-2-fluorobenzoate Material Safety Data Sheet - Chemsrc. [Link]

  • Personal Protective Equipment Selection Guide - University of Arizona. [Link]

  • Benzoic acid, 3-amino-2-fluoro-, methyl ester Safety Data Sheet - Molbase. [Link]

  • Personal Protective Equipment in Chemistry - Dartmouth College. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Methyl 3-amino-2-chloro-6-fluorobenzoate
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Methyl 3-amino-2-chloro-6-fluorobenzoate
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